5-Phenylisoxazol-3-amine hydrochloride
Description
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Properties
IUPAC Name |
5-phenyl-1,2-oxazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-9-6-8(12-11-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPLAYGHKQWQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Phenylisoxazol-3-amine Hydrochloride: A Versatile Heterocyclic Scaffold for Medicinal Chemistry
[1]
Executive Summary
5-Phenylisoxazol-3-amine hydrochloride (CAS 93113-35-0) is a critical heterocyclic building block in modern drug discovery. Distinguished by its rigid isoxazole core and exocyclic amine, it serves as a robust bioisostere for amide bonds and a privileged scaffold for designing ligands targeting glutamate receptors (AMPA/NMDA), histone deacetylases (HDACs), and various kinases. Unlike flexible aliphatic amines, the 5-phenylisoxazole moiety provides a defined vector for substituent orientation, enhancing binding affinity through π-π stacking and hydrogen bonding interactions. This guide details its physicochemical profile, synthetic pathways, and application protocols for leveraging this scaffold in lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature and Identification[2]
-
IUPAC Name: 5-Phenylisoxazol-3-amine hydrochloride[1]
-
Common Name: 3-Amino-5-phenylisoxazole HCl
-
CAS Number: 93113-35-0 (Salt); 4369-55-5 (Free Base)
-
Molecular Formula: C
H N O[2] · HCl -
Molecular Weight: 196.63 g/mol (Salt); 160.17 g/mol (Free Base)
-
SMILES: Cl.Nc1cc(on1)c2ccccc2
Physical Properties Table
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas. |
| Melting Point | >200°C (Decomposition) | Free base melts at 110–114°C [1]. |
| Solubility | DMSO (>50 mg/mL), Methanol, Water (Moderate) | HCl salt improves aqueous solubility vs. free base. |
| pKa | ~2.0–2.5 (Conjugate acid of isoxazole N) | The exocyclic amine is weakly basic due to electron withdrawal by the ring. |
| Stability | Stable under standard conditions | Avoid strong oxidizing agents. |
Structural Significance
The isoxazole ring acts as a bioisostere for carboxylic acids, esters, and amides. In 5-phenylisoxazol-3-amine, the 3-amino group functions as a hydrogen bond donor, while the ring nitrogen acts as a weak acceptor. The 5-phenyl group provides a hydrophobic anchor, often occupying the "deep pocket" in enzyme active sites (e.g., HDACs or kinases).
Synthetic Routes & Manufacturing
The synthesis of the 3-amino-5-phenylisoxazole core is regioselective. The most robust method involves the cyclization of
Core Synthesis Pathway (Graphviz)
The following diagram illustrates the regioselective formation of the 3-amino isomer over the 5-amino isomer, a common challenge in isoxazole chemistry.
Caption: Regioselective synthesis of 5-phenylisoxazol-3-amine via base-mediated cyclization of benzoylacetonitrile [2].
Key Synthetic Considerations
-
Regiocontrol: Reaction pH is critical.[3] Basic conditions (pH > 10) favor the formation of 3-amino-5-phenylisoxazole. Acidic conditions or different substituted precursors can lead to the 5-amino-3-phenyl isomer [3].
-
Salt Formation: The hydrochloride salt is generated to enhance stability and shelf-life. It is typically precipitated by adding anhydrous HCl in diethyl ether to a solution of the free base in ethanol or ethyl acetate.
Biological Applications & Mechanism of Action
Pharmacological Targets
This scaffold is not merely a passive linker; it actively engages target proteins:
-
HDAC Inhibition: Derivatives of 3-phenylisoxazole have shown potency against Histone Deacetylase 1 (HDAC1), a target for prostate cancer therapy.[4][5] The isoxazole acts as a "cap" group or linker that orients the zinc-binding domain [4].
-
Glutamate Receptor Modulation: Structural similarity to AMPA and Muscimol allows these derivatives to probe glutamate and GABA binding sites. The rigid ring restricts conformational freedom, improving selectivity for specific receptor subtypes.
-
Xanthine Oxidase: 5-Phenylisoxazole-3-carboxylic acid derivatives (metabolically related) are known inhibitors.
Mechanism of Interaction (Graphviz)
The diagram below models the binding mode of a generic 5-phenylisoxazol-3-amine derivative within a hydrophobic enzyme pocket (e.g., HDAC or Kinase).
Caption: Pharmacophore mapping of 5-phenylisoxazol-3-amine showing key binding interactions in a theoretical active site.
Experimental Protocols
Protocol A: Amide Coupling (Derivatization)
Objective: Functionalize the 3-amino group to create a bioactive amide derivative. Rationale: The exocyclic amine is less nucleophilic than an aliphatic amine due to the electron-withdrawing isoxazole ring. Standard coupling requires activation.
Materials:
-
5-Phenylisoxazol-3-amine HCl (1.0 eq)[1]
-
Carboxylic Acid Partner (1.1 eq)
-
HATU (1.2 eq) or T3P (Propylphosphonic anhydride)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Procedure:
-
Free Basing: Dissolve the HCl salt in DMF. Add 1.0 eq of DIPEA and stir for 10 mins to liberate the free amine in situ.
-
Activation: In a separate vial, mix the Carboxylic Acid, HATU, and 1.0 eq DIPEA in DMF. Stir for 15 mins at RT.
-
Coupling: Add the activated acid solution to the amine solution.
-
Reaction: Stir at 50°C for 4–12 hours. (Note: Elevated temperature is often required due to the lower nucleophilicity of the heteroaryl amine).
-
Workup: Dilute with ethyl acetate, wash with sat. NaHCO
, water, and brine. Dry over Na SO . -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Quality Control (HPLC)
Objective: Verify purity of the HCl salt before use in biological assays.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).
-
Expected Retention: The compound is moderately lipophilic; expect elution around 50-60% B.
Handling, Stability & Safety
-
Storage: Store at room temperature in a desiccator. The HCl salt is hygroscopic; exposure to moisture may lead to clumping and hydrolysis over extended periods.
-
Safety:
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 100 mM). Dilute into aqueous buffer immediately prior to use. Ensure final DMSO concentration is <1% to avoid assay interference.
References
-
ChemicalBook. (2025).[4] 5-Amino-3-phenylisoxazole Properties and Melting Point. Link
-
Manna, A., et al. (2024).[6] "Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline." Organic Letters, 26(41), 8774-8779. Link
-
Johnson, L., et al. (2013).[3] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[3] Link
-
Zhang, Y., et al. (2024).[6] "Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors." European Journal of Medicinal Chemistry (via PMC/ResearchGate). Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Regioisomeric Divergence in Isoxazolamines: A Technical Guide to 5-Phenylisoxazol-3-amine and 3-Phenylisoxazol-5-amine
Executive Summary
In heterocyclic chemistry and rational drug design, the spatial orientation of heteroatoms and functional groups dictates the pharmacological fate of a molecule. 5-phenylisoxazol-3-amine and 3-phenylisoxazol-5-amine are prime examples of this phenomenon. While they share the same molecular formula (
As a Senior Application Scientist, I frequently observe that the failure to control regioselectivity during the Claisen isoxazole synthesis leads to impure product mixtures and downstream biological assay failures. This whitepaper dissects the structural differences, mechanistic pathways, and self-validating synthetic protocols required to selectively isolate and utilize these two critical regioisomers.
Structural and Physicochemical Profiling
The regiochemistry of the isoxazole ring governs the basicity of the amine and the lipophilicity of the molecule. The 3-amino derivative acts primarily as a carboxylic acid bioisostere, whereas the 5-amino derivative is a highly reactive nucleophile used in skeletal editing[1][2].
Quantitative Data Summary
| Property | 5-Phenylisoxazol-3-amine | 3-Phenylisoxazol-5-amine |
| CAS Number | 6455-31-8 | 4369-55-5[3] |
| Molecular Formula | ||
| Molecular Weight | 160.17 g/mol | 160.17 g/mol |
| Melting Point | 151–153 °C | 110–114 °C[3] |
| Regiochemistry | Phenyl at C5, Amine at C3 | Phenyl at C3, Amine at C5 |
| Tautomeric State | Equilibrium triad (Amino | Predominantly Amino |
| Primary Utility | Bioisostere for carboxylic acids | Precursor for [3+2] cycloadditions |
Mechanistic Pathways and Regioselective Synthesis
The classic synthesis of isoxazoles involves the cyclocondensation of 1,3-dicarbonyl equivalents with hydroxylamine. However, this approach notoriously suffers from poor regioselectivity, yielding mixtures of 3- and 5-substituted isoxazoles[4]. Achieving absolute regiocontrol requires strategic manipulation of the electrophile's hardness and the reaction's pH.
Divergent regioselective pathways for phenylisoxazolamine synthesis.
The Causality of Regiocontrol
-
3-Phenylisoxazol-5-amine: Under highly basic conditions, the hard nucleophilic oxygen of hydroxylamine is directed toward the highly electrophilic ketone carbonyl of benzoylacetonitrile. The resulting oxime intermediate subsequently undergoes a 5-endo-dig cyclization onto the nitrile carbon, yielding the 5-amine[3].
-
5-Phenylisoxazol-3-amine: To reverse this regioselectivity, we must deploy a
-enamino diketone or phenylpropiolonitrile. By using a softer base (like pyridine), the initial attack is forced to be a Michael addition by the hydroxylamine nitrogen onto the -carbon. The oxygen then cyclizes onto the carbonyl, trapping the molecule as the 3-amine[4].
Experimental Methodologies
The following protocols are designed as self-validating systems. Every reagent choice and physical observation is tethered to a mechanistic rationale to ensure reproducibility.
Protocol A: Synthesis of 3-Phenylisoxazol-5-amine
Objective: Drive kinetic attack at the carbonyl to isolate the 5-amino regioisomer.
-
Reagent Preparation: Add benzoylacetonitrile (100 mmol) to a 15% aqueous sodium hydroxide solution (100 mL)[3].
-
Causality: The 15% NaOH serves a dual purpose. First, it liberates the free hydroxylamine base from its hydrochloride salt. Second, it maintains an alkaline environment that prevents premature protonation of the oxime intermediate, ensuring the oxygen remains sufficiently nucleophilic to execute the cyclization.
-
-
Nucleophilic Addition: Slowly add hydroxylamine hydrochloride (200 mmol) to the stirring mixture[3].
-
Thermal Cyclization: Heat the reaction mixture to reflux for 14 hours[3].
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active benzoylacetonitrile spot confirms the completion of the oxime formation and subsequent cyclization.
-
-
Isolation: Cool the mixture to room temperature.
-
Causality: 3-phenylisoxazol-5-amine is highly insoluble in cold water. Cooling forces the thermodynamic product to crash out of solution as a precipitate[3].
-
-
Purification: Separate the precipitate by filtration and recrystallize using isopropanol[3]. This step removes trace uncyclized oxime and salts.
Protocol B: Synthesis of 5-Phenylisoxazol-3-amine
Objective: Force Michael addition to isolate the 3-amino regioisomer.
-
Substrate Selection: Dissolve a
-enamino diketone derivative (100 mmol) in anhydrous ethanol (100 mL)[4]. -
Soft Base Activation: Add hydroxylamine hydrochloride (120 mmol) followed by pyridine (150 mmol).
-
Causality: Pyridine acts as a soft, non-nucleophilic base. Unlike NaOH, it does not hyper-activate the carbonyl. Instead, it facilitates the initial soft-soft interaction between the hydroxylamine nitrogen and the
-carbon of the enamino diketone, reversing the standard regioselectivity[4].
-
-
Controlled Heating: Stir the mixture at 50 °C for 2 hours.
-
Validation Check: Avoid refluxing. Excessive heat in this pathway can lead to ring-opening or degradation of the kinetic product.
-
-
Workup: Concentrate the mixture under reduced pressure to remove ethanol. Extract with ethyl acetate, wash with brine to remove pyridine salts, and dry over anhydrous
. Purify via silica gel chromatography to isolate the pure 5-phenylisoxazol-3-amine.
Pharmacological and Synthetic Applications
3-Phenylisoxazol-5-amine: The Skeleton Editing Precursor
Because the 5-amino group is highly nucleophilic, 3-phenylisoxazol-5-amine is a premier building block for complex heterocycles. A recent breakthrough demonstrated its utility in an ammonium iodide (
-
Technical Insight: This method is highly prized in drug development because it utilizes cheap, readily available
as a metal-free catalyst, eliminating the need for expensive transition metals that are difficult to purge from final active pharmaceutical ingredients (APIs)[1].
5-Phenylisoxazol-3-amine: The Carboxylic Acid Bioisostere
The 3-amino regioisomer is fundamentally different in its biological application. The 3-position of the isoxazole ring allows the molecule to mimic the spatial and electronic properties of a carboxylic acid (similar to its hydroxyl analog, 5-phenylisoxazol-3-ol)[2].
-
Technical Insight: It offers a planar, ionizable pharmacophore with significantly improved lipophilicity and membrane permeability compared to a standard carboxylate anion. This makes 5-phenylisoxazol-3-amine an invaluable template for designing ligands that modulate the GABAergic system, specifically acting upon GABA-A receptors[2].
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Phenylisoxazol-3-ol | 939-05-9 | Benchchem [benchchem.com]
- 3. 5-AMINO-3-PHENYLISOXAZOLE | 4369-55-5 [chemicalbook.com]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
5-Phenylisoxazol-3-amine HCl molecular weight and formula
Executive Summary
5-Phenylisoxazol-3-amine Hydrochloride (CAS: 93113-35-0) is a critical heterocyclic building block in medicinal chemistry, distinguished by its 1,2-oxazole core substituted with a phenyl group at the 5-position and a primary amine at the 3-position. Unlike its regioisomer (5-amino-3-phenylisoxazole), this compound serves as a specialized scaffold for the development of glutamate receptor ligands, xanthine oxidase inhibitors, and histone deacetylase (HDAC) inhibitors.
Recent advancements (2024) have further elevated its status, identifying the 3-amino-5-phenylisoxazole moiety as a removable bidentate directing group (BDG) for copper-catalyzed C–H amination, offering new avenues for late-stage functionalization of drug molecules. This guide provides a definitive technical analysis of its properties, synthesis, and applications.
Physicochemical Specifications
The following data establishes the baseline identity of the compound. Researchers must verify these parameters to ensure the exclusion of the common 5-amino regioisomer.
| Parameter | Specification | Technical Note |
| Chemical Name | 5-Phenylisoxazol-3-amine Hydrochloride | IUPAC: 5-phenyl-1,2-oxazol-3-amine hydrochloride |
| Free Base CAS | 6455-31-8 | Note: CAS 4369-55-5 refers to the 5-amino isomer. |
| Salt CAS | 93113-35-0 | Specific to the HCl salt form. |
| Formula (Salt) | C₉H₉ClN₂O | |
| Molecular Weight | 196.63 g/mol | Base MW: 160.17 g/mol + HCl (36.46 g/mol ) |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere. |
| Solubility | DMSO, Methanol, Water (moderate) | Free base is less soluble in water than the HCl salt. |
| Melting Point | 120–122 °C (Base); >200 °C (Salt, dec.) | Salt melting point varies by crystallinity/hydration. |
Synthetic Pathways & Regiocontrol
The synthesis of 5-phenylisoxazol-3-amine is chemically non-trivial due to the thermodynamic preference for the 5-amino-3-phenyl isomer during the cyclization of benzoylacetonitrile. Achieving the 3-amino-5-phenyl target requires precise kinetic control.
Mechanism of Regioselectivity
The reaction of
-
Kinetic Pathway (Target): At neutral pH (7–8) and low temperatures (<45°C), hydroxylamine attacks the nitrile carbon, leading to the 3-amino-5-phenyl isomer.
-
Thermodynamic Pathway (Avoid): At basic pH (>8) and high temperatures (Reflux), hydroxylamine attacks the ketone carbonyl, leading to the 5-amino-3-phenyl isomer.
Recommended Synthetic Protocol (Kinetic Control)
-
Reagents: Benzoylacetonitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), NaOH (aq).
-
Conditioning: Maintain pH strictly between 7.0 and 8.0 using a buffer or careful addition of base.
-
Reaction: Stir at room temperature (20–25°C) for 12–24 hours. Do not reflux.
-
Workup: Acidify to precipitate the free base or treat with ethereal HCl to generate the hydrochloride salt.
Visualization: Regioselective Synthesis Pathways
Figure 1: Regiodivergent synthesis of phenylisoxazolamines. The target compound requires kinetic control to direct nucleophilic attack to the nitrile group.
Structural Characterization
To validate the identity of 5-phenylisoxazol-3-amine HCl, researchers should look for specific spectroscopic signatures that distinguish it from the 5-amino isomer.
-
¹H NMR (DMSO-d₆):
-
Isoxazole C4-H: A sharp singlet typically around δ 6.1–6.5 ppm . (In the 5-amino isomer, this proton is often shielded differently, appearing around δ 5.0–5.5 ppm).
-
Amine Protons (-NH₂): Broad singlet at δ 5.5–6.0 ppm (exchangeable with D₂O). In the HCl salt, these protons appear as a broad downfield signal (δ 8.0–10.0 ppm) due to protonation (
). -
Phenyl Group: Multiplets at δ 7.4–7.8 ppm .
-
-
¹³C NMR:
-
C3 (Amine-bearing): ~158–160 ppm.
-
C5 (Phenyl-bearing): ~165–170 ppm.
-
C4 (CH): ~95–100 ppm.
-
Applications in Drug Discovery & Catalysis
A. Pharmacophore in Medicinal Chemistry
The 3-amino-5-phenylisoxazole scaffold is a bioisostere for amide and ester groups, offering improved metabolic stability.
-
Xanthine Oxidase Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid (synthesized from the amine precursor) show micromolar potency against xanthine oxidase, relevant for gout and hyperuricemia treatments.
-
HDAC Inhibition: The scaffold serves as the "cap" group in Histone Deacetylase (HDAC) inhibitors, where the phenyl ring occupies the hydrophobic pocket of the enzyme.
B. C–H Activation Directing Group (2024 Breakthrough)
A recent study (Manna et al., 2024) established 2-(5-phenylisoxazol-3-yl)aniline as a removable Bidentate Directing Group (BDG). The isoxazole nitrogen and the aniline amine coordinate with Copper(II), enabling:
-
Ortho-C–H Amination: Directed functionalization of the phenyl ring.
-
Oxidative Cleavage: Transformation of amides to urea derivatives under aerobic conditions.[1]
Visualization: Biological & Chemical Utility[3][4]
Figure 2: The dual utility of the scaffold in direct pharmacology and as a transient directing group for complex molecule synthesis.
Handling and Stability
-
Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture can lead to clumping and stoichiometry errors (formation of hydrates).
-
Storage: Store at -20°C in a desiccator.
-
Stability: The isoxazole ring is stable under standard acidic and basic workup conditions but can undergo ring cleavage (reductive opening) under strong hydrogenation conditions (e.g., H₂/Pd-C), yielding
-amino enones.
References
-
Regioselective Synthesis: Johnson, L., et al. (2013).[2] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[2] Link
-
C-H Activation: Manna, A., et al. (2024). "Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline: Directed Amination and Oxidative C(=O)-C Cleavage." Organic Letters, 26(41), 8774-8779.[1] Link[3]
-
Xanthine Oxidase Inhibitors: Wang, S., et al. (2010).[4] "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, 45(6), 2663-2670. Link
-
HDAC Inhibitors: Zhang, Y., et al. (2024). "Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors." PLOS ONE, 19(11). Link
-
Compound Data: PubChem CID 6455-31-8 (Base form). Link
Sources
- 1. Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline: Directed Amination and Oxidative C(═O)─C Cleavage of Amides Enabling Direct Access to Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Phenylisoxazol-3-amine Scaffold: A Technical Guide to Bioactivity and Medicinal Chemistry
The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 5-phenylisoxazol-3-amine derivatives.
Executive Summary & Chemical Space
5-Phenylisoxazol-3-amine (CAS: 4369-55-5) represents a privileged heterocyclic scaffold in modern drug discovery. Distinct from its regioisomer (3-phenylisoxazol-5-amine), this specific core serves as a critical bioisostere for carboxylic acids and a versatile building block for urea and amide-based pharmacophores.
Its biological utility spans three primary domains:
-
Neuropharmacology: Modulation of Muscarinic Acetylcholine Receptors (mAChRs).[1]
-
Oncology: Inhibition of Deubiquitinases (DUBs) and synergistic cytotoxicity in alkaloid hybrids.
-
Antimicrobial Therapeutics: Precursor for sulfonamide-based antibacterial agents.[2]
Pharmacology & Mechanism of Action[1][3]
Muscarinic Acetylcholine Receptor (mAChR) Modulation
The 3-amino-5-phenylisoxazole moiety acts as a rigid steric anchor in ligands targeting mAChRs. Unlike flexible aliphatic amines, the isoxazole ring restricts the conformational space of the attached nitrogen, allowing for subtype selectivity.
-
Mechanism: The 3-amino group often mimics the distal nitrogen of acetylcholine. When derivatized into quaternary ammonium salts or specific ureas, the scaffold can switch between agonist and antagonist profiles.
-
Subtype Selectivity: Research indicates that N-substitution controls selectivity. For instance, replacing the native amine hydrogens with bulky heterocyclic ureas (e.g., piperidine-linked) can shift affinity toward M1 or M2 subtypes, useful in treating neurodegenerative disorders like Alzheimer's.
Anticancer Activity: DUB Inhibition & Alkaloid Hybrids
Recent medicinal chemistry campaigns have utilized this scaffold to target the ubiquitin-proteasome system.
-
DUB Inhibition: Derivatives containing the N-(5-phenylisoxazol-3-yl)-cyanopyrrolidine motif function as inhibitors of Deubiquitinating Enzymes (DUBs), specifically UCHL1. By preventing the recycling of ubiquitin, these compounds induce proteotoxic stress in cancer cells.
-
Synergistic Hybrids: Urea derivatives linking 5-phenylisoxazol-3-amine with alkaloids (e.g., cytisine or anabasine) have demonstrated synergistic cytotoxicity when combined with standard chemotherapeutics like cisplatin and fluorouracil. The isoxazole urea moiety facilitates hydrogen bonding within the minor groove of DNA or specific enzyme pockets, enhancing the efficacy of the partner alkaloid.
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The biological activity of this scaffold is governed by strict steric and electronic rules.
| Position | Functional Group | SAR Impact & Design Strategy |
| C-3 (Amine) | Primary Amine (-NH2) | Critical Handle. Unsubstituted, it is a weak base. Derivatization to ureas or sulfonamides dramatically increases potency. It serves as a H-bond donor/acceptor pair. |
| Isoxazole Core | Heterocycle | Bioisostere. Mimics the spatial and electronic properties of a carboxylic acid (masked acid) or an amide bond, improving metabolic stability over peptide bonds. |
| C-5 (Phenyl) | Phenyl Ring | Lipophilic Anchor. Essential for hydrophobic pocket binding. Para-substitution (e.g., -Cl, -OMe) modulates potency. Electron-withdrawing groups often enhance antimicrobial activity; electron-donating groups favor CNS receptor binding. |
| C-4 | Hydrogen | Steric Gate. Substitution here (e.g., -CH3) often abolishes activity due to steric clash with the receptor active site, though it increases stability against ring opening. |
Visualization: Pharmacophore Logic
Caption: Functional decomposition of the 5-phenylisoxazol-3-amine scaffold highlighting key SAR drivers.
Experimental Protocols
Synthesis of 5-Phenylisoxazol-3-amine
Note: This pathway favors the 3-amino-5-phenyl isomer over the 5-amino-3-phenyl isomer.
Reagents: Phenylpropiolonitrile, Hydroxylamine hydrochloride, Sodium Hydroxide (10% aq), Ethanol.
-
Preparation: Dissolve phenylpropiolonitrile (1.0 eq) in Ethanol.
-
Addition: Slowly add a solution of Hydroxylamine HCl (2.0 eq) in 10% NaOH at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. The alkaline environment promotes the attack of the hydroxylamine oxygen on the nitrile carbon, followed by cyclization.
-
Workup: Dilute with water. The product often precipitates. If not, extract with ethyl acetate.
-
Purification: Recrystallize from aqueous ethanol.
-
Target MP: 137–138°C.[2]
-
In Vitro Muscarinic Binding Assay
To validate the activity of derivatives (e.g., ureas derived from the scaffold):
-
Tissue Prep: Homogenize rat cerebral cortex (rich in M1/M2 receptors) in ice-cold buffer (50 mM Na/K phosphate, pH 7.4).
-
Ligand: Use [3H]-QNB (Quinuclidinyl benzilate) as the non-selective radioligand.
-
Incubation: Incubate tissue homogenate with [3H]-QNB (0.2 nM) and varying concentrations of the test 5-phenylisoxazol-3-amine derivative (10^-10 to 10^-4 M) for 60 min at 25°C.
-
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki values to determine affinity.
Visualization: Synthesis Workflow
Caption: Regioselective synthesis pathway converting phenylpropiolonitrile to the target isoxazole amine.
Future Outlook
The 5-phenylisoxazol-3-amine scaffold is evolving beyond simple bioisosterism. The current trend involves Fragment-Based Drug Design (FBDD) , where this rigid core is used to link "warheads" (like covalent cysteine modifiers) to lipophilic tails. Future development will likely focus on:
-
Covalent Inhibitors: Exploiting the amine for electrophilic attachment to target kinases.
-
PROTACs: Using the scaffold as a stable linker in protein degraders.
References
- Synthesis of 3-aminoisoxazole derivatives (Patent US3435047A)
-
Synthesis and in vitro Pharmacology of Novel Heterocyclic Muscarinic Ligands Source: ResearchGate / Journal of Medicinal Chemistry [Link]
-
Alkaloid-Based Isoxazolylureas: Synthesis and Effect in Combination With Anticancer Drugs Source: ResearchGate [Link]
-
Cyanopyrrolidines as DUB inhibitors for the treatment of cancer (Patent US10669234B2) Source: Google Patents [3]
-
Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline Source: ACS Publications [Link]
Sources
Technical Safety & Application Monograph: 5-Phenylisoxazol-3-amine Hydrochloride
The following is an in-depth technical monograph designed for research and development professionals. It synthesizes regulatory safety data with practical laboratory applications, moving beyond the standard Safety Data Sheet (SDS) format to provide a functional guide for the safe and effective utilization of 5-Phenylisoxazol-3-amine hydrochloride .
Document Control:
-
Target Compound: 5-Phenylisoxazol-3-amine hydrochloride[1]
-
CAS Registry Number: 93113-35-0 (HCl Salt) | 6455-31-8 (Free Base)
-
Classification: Isoxazole Heterocycle / Primary Amine Salt
-
Context: Medicinal Chemistry Building Block & Ligand Scaffold
Executive Summary: The Chemical Context
In the landscape of drug discovery, 5-Phenylisoxazol-3-amine hydrochloride is more than a simple reagent; it is a privileged scaffold. The isoxazole ring serves as a bioisostere for amide bonds and carboxylic acids, frequently appearing in COX-2 inhibitors, antimicrobial sulfonamides, and kinase inhibitors.
However, the chemical features that make it valuable—specifically the electron-rich amine at position 3 and the polarized isoxazole core—also dictate its hazard profile. This guide bridges the gap between the regulatory GHS classifications and the bench-side reality of handling this compound, providing a "self-validating" safety protocol for high-integrity research environments.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Understanding the molecule's structure is the first step in predicting its behavior and hazards.
| Property | Data | Technical Insight |
| IUPAC Name | 5-Phenylisoxazol-3-amine hydrochloride | Specific regiochemistry: Phenyl at C5, Amine at C3. |
| Molecular Formula | C₉H₈N₂O[1][2][3][4] · HCl | The HCl salt improves water solubility and shelf-stability compared to the free base. |
| Molecular Weight | 196.63 g/mol | Useful for stoichiometric calculations in millimolar synthesis. |
| Appearance | Off-white to brownish solid | Color changes often indicate oxidation of the amine or hydrolysis; use only if free flowing. |
| Solubility | DMSO, Methanol, Water (Moderate) | The salt form dissociates in water; the resulting solution is acidic (pH < 5). |
Structural Causality
The hydrochloride counterion is the critical factor in this compound's immediate safety profile. Upon contact with mucous membranes (eyes, lungs) or perspiration, the salt dissociates to release hydrochloric acid, driving the Skin Irritation (H315) and Eye Irritation (H319) classifications. Simultaneously, the primary amine functionality makes the free base a nucleophile, capable of reacting with biological electrophiles, which underpins its Acute Toxicity (H302) potential.
Hazard Profiling & GHS Interpretation
Standard SDSs list codes; this section explains the mechanism of injury to inform your risk assessment.
GHS Classification (29 CFR 1910.1200 / EU CLP)
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
| Hazard Code | Description | Mechanistic Explanation |
| H302 | Harmful if swallowed | Metabolic Toxicity: Isoxazoles can undergo ring cleavage in vivo (metabolic opening), potentially forming reactive nitrile or ketone intermediates that stress hepatic systems. |
| H315 | Causes skin irritation | Acidic Hydrolysis: Moisture on skin dissolves the salt, creating a localized acidic environment (HCl release) causing dermatitis. |
| H319 | Causes serious eye irritation | Corrosive Potential: The eye's high water content facilitates rapid dissociation of the HCl salt, leading to immediate stinging, redness, and potential corneal etching if not rinsed instantly. |
| H335 | May cause respiratory irritation | Dust Inhalation: Fine particulates of the salt act as a solid acid in the upper respiratory tract, triggering inflammation and coughing. |
Advanced Handling & Storage Protocols
To ensure scientific integrity and safety, the following "Self-Validating Workflow" should be adopted. This logic ensures that no step is taken without confirming the safety of the previous state.
The "Zero-Exposure" Weighing Protocol
-
Validation Step: Check the balance capability. Do not use open-air weighing for quantities >100 mg if a fume hood balance is unavailable.
-
Protocol:
-
Tare a sealable vial (scintillation vial) outside the storage container.
-
Transfer the solid inside a chemical fume hood.
-
Seal the vial immediately after transfer.
-
Wipe the exterior of the vial with a damp tissue (to remove invisible static dust) before removing it from the hood.
-
Storage Logic[1][9]
-
Condition: Store under inert atmosphere (Argon/Nitrogen) if possible, though the HCl salt is relatively stable.
-
Hygroscopicity Check: If the solid appears "clumpy" or sticky, it has absorbed moisture. This alters the Molecular Weight (due to water mass) and increases acidity. Recrystallize or dry in a desiccator before use in precise kinetics experiments.
Visualizing the Safe Workflow
The following diagram outlines the logical decision tree for handling this compound, ensuring containment of the respiratory irritant hazard.
Figure 1: Logic-gated handling workflow. Note the critical neutralization step: the HCl salt is non-nucleophilic until treated with a base (e.g., DIPEA) to liberate the free amine.
Emergency Response: Causality-Based First Aid
Standard first aid often lacks context. Here is the rationale for specific interventions:
-
Eye Contact (Critical):
-
Action: Rinse for 15 minutes .
-
Why? You are not just washing away a solid; you are diluting an acid. The HCl salt lowers the pH of the eye's fluid. It takes significant volume to restore physiological pH (7.4). Stopping early leaves acidic residue trapped under the eyelid.
-
-
Skin Contact:
-
Ingestion:
Synthesis & Application Context
Understanding why you are using this compound helps justify the safety protocols. 5-Phenylisoxazol-3-amine is a versatile nucleophile.
Key Reaction: Copper-Catalyzed Urea Formation
Recent literature highlights the utility of this scaffold in C–H activation and urea synthesis . The isoxazole nitrogen can act as a directing group, or the exocyclic amine can participate in cross-coupling.
-
Mechanism: The amine reacts with amides or isocyanates.
-
Role of HCl: In metal-catalyzed reactions (e.g., Cu(OAc)₂ mediated), the HCl must be scavenged. Failure to add a stoichiometric base (like K₂CO₃ or Et₃N) will poison the catalyst and prevent the reaction, leading to "failed" experiments that are actually just pH errors.
Application Workflow Diagram
The following diagram illustrates the chemical pathway where this compound serves as a precursor for urea derivatives, a common motif in kinase inhibitors.
Figure 2: Activation pathway. The HCl salt is a dormant form; deprotonation is the gatekeeper step for chemical utility.
References
-
Sigma-Aldrich. (2024). 5-Phenylisoxazol-3-amine AldrichCPR Product Sheet. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 261201, 5-Amino-3-phenylisoxazole. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-3-phenylisoxazole. Retrieved from
-
Manna, A., et al. (2024). Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline: Directed Amination and Oxidative C(═O)─C Cleavage. Organic Letters. Retrieved from [10]
-
Chunichi Chemical. (2024). 5-Phenylisoxazol-3-amine Hydrochloride Product Details & CAS 93113-35-0.[1] Retrieved from
Sources
- 1. Pannellum [static.chunichi.co.jp]
- 2. 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Phenylisoxazol-3-amine AldrichCPR 6455-31-8 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
5-Phenylisoxazol-3-amine Hydrochloride: Physicochemical Profiling, Melting Point Dynamics, and Solid-State Characterization
Executive Summary
In the landscape of medicinal chemistry and heterocyclic synthesis, 5-Phenylisoxazol-3-amine serves as a critical building block, particularly in the development of N-acylsulfonamide bioisosteres and GABA receptor modulators. While the free base form (CAS 6455-31-8) is widely utilized, its conversion to the hydrochloride salt (CAS 93113-35-0) fundamentally alters its physicochemical profile[1].
This technical whitepaper provides an in-depth analysis of the physical state, melting point dynamics, and structural causality of 5-phenylisoxazol-3-amine HCl. Designed for drug development professionals, this guide establishes self-validating protocols for the synthesis, salt formation, and thermal characterization of this vital intermediate.
Chemical Architecture and Solid-State Properties
The physical state and thermal behavior of an active pharmaceutical ingredient (API) or intermediate are dictated by its crystal lattice energy and intermolecular forces.
The Free Base (CAS 6455-31-8)
The free base, 5-phenylisoxazol-3-amine, exists as a white to off-white crystalline solid at room temperature[2]. Its melting point is well-documented in the range of 135.0 °C to 139.5 °C [3]. In this neutral state, the crystal lattice is held together primarily by:
-
Hydrogen Bonding: Intermolecular interactions between the primary amine (-NH₂) and the isoxazole nitrogen/oxygen.
- Stacking: Planar alignment of the phenyl rings and the aromatic isoxazole core.
-
Van der Waals Forces: Hydrophobic interactions driven by the phenyl substituent.
The Hydrochloride Salt (CAS 93113-35-0)
Converting the free base to its hydrochloride salt yields a white, highly crystalline powder [4]. Protonation of the exocyclic primary amine (or the endocyclic isoxazole nitrogen, depending on tautomeric equilibrium and solvent conditions) fundamentally shifts the intermolecular dynamics from dipole-dipole interactions to strong ionic bonding .
Because ionic lattices require significantly more thermal energy to disrupt, the melting point of 5-phenylisoxazol-3-amine HCl is drastically elevated compared to the free base, typically exhibiting a melting point >200 °C , often accompanied by thermal decomposition (browning/gas evolution) rather than a clean phase transition.
Quantitative Data Summary
| Physicochemical Property | Free Base (CAS 6455-31-8) | Hydrochloride Salt (CAS 93113-35-0) |
| Molecular Formula | C₉H₈N₂O | C₉H₉ClN₂O |
| Molecular Weight | 160.17 g/mol | 196.63 g/mol |
| Physical State | Crystalline Solid | Crystalline Powder |
| Melting Point | 135.0 – 139.5 °C | >200 °C (Decomposes) |
| Aqueous Solubility | Low (Lipophilic) | High (Ion-Dipole interactions) |
| Primary Intermolecular Force | Hydrogen bonding, | Ionic lattice energy |
Causality Behind Physicochemical Modulation
Understanding why the physical state and melting point change requires an analysis of the thermodynamics of salt formation.
When hydrogen chloride (HCl) is introduced to 5-phenylisoxazol-3-amine, the lone pair on the amine nitrogen accepts a proton, forming an
-
Lattice Energy Maximization: The electrostatic attraction between the organic cation and the chloride anion forms a rigid, highly ordered crystal lattice. The energy required to break these ionic bonds (Lattice Energy,
) is exponentially higher than the energy required to break the hydrogen bonds of the free base. -
Tautomeric Freezing: Isoxazol-3-amines can exhibit tautomerism (amine vs. imine forms)[5]. Salt formation effectively "freezes" the molecule in the protonated amine state, increasing structural homogeneity in the solid state and contributing to a highly ordered, stable crystalline matrix.
Physicochemical property modulation via hydrochloride salt formation.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes a causality explanation and a validation checkpoint to confirm success before proceeding.
Protocol 3.1: Synthesis of 5-Phenylisoxazol-3-amine (Free Base)
Causality: The isoxazole ring is constructed via a condensation-cyclization reaction between benzoylacetonitrile and hydroxylamine. A basic environment is required to drive the nucleophilic attack of the hydroxylamine onto the nitrile carbon.
-
Reagent Preparation: Dissolve 10.0 g of benzoylacetonitrile in 50 mL of ethanol. In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in 30 mL of water to generate free hydroxylamine in situ[2].
-
Condensation: Add the aqueous hydroxylamine solution dropwise to the ethanolic benzoylacetonitrile solution at room temperature.
-
Cyclization: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Causality: Elevated temperature provides the activation energy necessary for the intramolecular cyclization, eliminating water to form the aromatic isoxazole ring.
-
Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate as a crude solid. Filter under vacuum and wash with cold water.
-
Validation (Purity Check): Recrystallize from ethanol. Perform a melting point test using a capillary apparatus. A sharp melting point between 135.0 °C and 139.5 °C validates the successful synthesis of the pure free base[3].
Protocol 3.2: Conversion to 5-Phenylisoxazol-3-amine Hydrochloride
Causality: Anhydrous conditions are critical during salt formation to prevent the highly soluble HCl salt from dissolving in aqueous media, which would drastically reduce isolated yield.
-
Dissolution: Dissolve 5.0 g of the validated free base in 50 mL of anhydrous diethyl ether or dry tetrahydrofuran (THF).
-
Protonation: Place the flask in an ice bath (0 °C). Slowly add 2.0 M ethanolic HCl dropwise under continuous magnetic stirring until the pH of the solution reaches ~2.0 (tested via spotting on pH paper).
-
Crystallization: As the ionic salt forms, it becomes insoluble in the non-polar ether/THF solvent and immediately precipitates as a dense white crystalline powder.
-
Isolation: Filter the precipitate under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold anhydrous ether to remove any unreacted free base.
-
Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 12 hours.
-
Validation (Self-Correction): Dissolve a 10 mg sample in distilled water and add a few drops of 0.1 M
solution. The immediate formation of a heavy white precipitate (AgCl) confirms the successful formation of the hydrochloride salt.
Protocol 3.3: Capillary Melting Point Determination
-
Sample Prep: Pulverize the dried HCl salt into a fine powder using an agate mortar and pestle. Pack the powder into a glass melting point capillary tube to a depth of 2-3 mm.
-
Ramp Rate: Insert the capillary into a calibrated melting point apparatus. Rapidly heat to 180 °C, then reduce the ramp rate to 1 °C/min. Causality: A slow ramp rate near the expected melting/decomposition point ensures thermal equilibrium between the heating block and the sample, preventing overshoot.
-
Observation: Record the temperature at which the first sign of liquid appears (or browning/gas evolution begins) and the temperature at which the solid is completely consumed.
Workflow for the synthesis and salt formation of 5-Phenylisoxazol-3-amine HCl.
References
- ChemScene. "Safety Data Sheet - 5-Phenylisoxazol-3-amine (CAS 6455-31-8)". ChemScene LLC.
- BLD Pharm. "6455-31-8 | 5-Phenylisoxazol-3-amine". BLD Pharm.
- BLD Pharm. "1468579-48-7 | 4-Methyl-5-phenylisoxazol-3-amine (Contains CAS 93113-35-0 reference)". BLD Pharm.
- Benchchem. "5-Phenylisoxazol-3-ol | 939-05-9 (Tautomerism and Synthesis Context)". Benchchem.
- National Center for Biotechnology Information (PMC). "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres". NIH.
Sources
- 1. 6455-31-8|5-Phenylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 2. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1468579-48-7|4-Methyl-5-phenylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 5. 5-Phenylisoxazol-3-ol | 939-05-9 | Benchchem [benchchem.com]
Pharmacophore Properties of 3-Amino-5-Phenylisoxazole Scaffold
Executive Summary
The 3-amino-5-phenylisoxazole scaffold (CAS: 4369-55-5) represents a privileged structural motif in medicinal chemistry, distinguished by its ability to serve as a rigid bioisostere for amide bonds and carboxylic acids. Unlike simple aliphatic isoxazoles, the 5-phenyl substitution confers significant lipophilicity and
This guide dissects the pharmacophore into its functional quadrants, validating its utility in Histone Deacetylase (HDAC) inhibition , kinase modulation , and antimicrobial sulfonamide design .[1] By synthesizing physicochemical data with verified synthetic protocols, this document serves as a blueprint for leveraging this scaffold in lead optimization.
Structural & Physicochemical Profile
Electronic Architecture
The scaffold comprises a heteroaromatic isoxazole core fused to a phenyl ring at the C5 position and an exocyclic primary amine at C3.
-
H-Bond Donor (HBD): The exocyclic
group acts as a bidentate donor.[1] In kinase inhibitors, this often interacts with the hinge region backbone carbonyls. -
H-Bond Acceptor (HBA): The ring nitrogen (
) and oxygen ( ) serve as weak acceptors.[1] The lone pair is particularly relevant for coordinating with metal ions (e.g., in metalloenzymes) or solvent waters.[1] -
Dipole Moment: The isoxazole ring possesses a strong dipole, directing electrostatic interactions within binding pockets.
Tautomeric Equilibrium
While the amino tautomer is the predominant species in solution and solid state, the imino form plays a critical role in reactivity and specific binding events.
-
Amino Form (Major): Stabilized by aromatic resonance energy of the isoxazole ring.
-
Imino Form (Minor): Becomes relevant during electrophilic attack at the ring nitrogen or in specific solvent environments promoting proton transfer.
Physicochemical Metrics
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 160.17 Da | Fragment-based lead; high ligand efficiency (LE). |
| LogP | 2.0 – 2.6 | Ideal lipophilicity for CNS penetration and membrane permeability. |
| TPSA | ~52 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |
| pKa (Conj. Acid) | ~2.0 – 2.5 | The amine is weakly basic due to electron withdrawal by the heterocyclic ring. |
Pharmacophore Mapping & SAR Logic
The biological activity of this scaffold is dictated by three distinct vectors. The diagram below illustrates the "Warhead," "Linker," and "Cap" concept often applied in HDAC and kinase inhibitor design.
Visualization: Pharmacophore Interaction Model
Caption: Pharmacophore decomposition of 3-amino-5-phenylisoxazole showing functional vectors for ligand-target interactions.
Structure-Activity Relationship (SAR) Deep Dive
-
The Amine (Position 3):
-
Derivatization: Conversion to a sulfonamide yields potent antibacterial agents (analogous to sulfamethoxazole).
-
Acylation: Creation of amides here often generates HDAC inhibitors where the isoxazole acts as the "cap" or surface recognition group.
-
Constraint: The amine nitrogen is less basic than aniline, reducing non-specific protein binding.
-
-
The Phenyl Ring (Position 5):
-
Substitution: Para-substitution (e.g., 4-Cl, 4-F) is critical. Unsubstituted phenyl rings are susceptible to rapid Phase I metabolism (hydroxylation).
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring increase the acidity of the isoxazole C4-H, potentially influencing metabolic ring-opening.
-
Key Therapeutic Applications[2]
Histone Deacetylase (HDAC) Inhibition
Recent studies identify 3-phenylisoxazole derivatives as potent HDAC inhibitors.[2] In these designs, the scaffold often serves as the Surface Recognition Domain (Cap Group) , connected via a linker to a Zinc Binding Group (ZBG) like hydroxamic acid.
-
Mechanism: The planar phenylisoxazole fits into the hydrophobic rim of the HDAC active site (e.g., HDAC1, HDAC6).[1]
-
Selectivity: The rigidity of the isoxazole ring helps orient the linker into the narrow catalytic tunnel, improving isoform selectivity compared to flexible alkyl chains.
Antimicrobial Sulfonamides
By replacing the methyl group of sulfamethoxazole with a phenyl group, researchers generate 3-amino-5-phenylisoxazole sulfonamides .
-
Target: Dihydropteroate synthase (DHPS).
-
Efficacy: These analogs often show enhanced activity against Gram-negative bacteria (E. coli, P. aeruginosa) due to increased lipophilicity facilitating cell wall penetration.[1]
Kinase Inhibition (Hinge Binders)
The 3-amino-isoxazole motif mimics the adenine ring of ATP.
-
Binding Mode: The amino group (Donor) and the ring nitrogen (Acceptor) form a bidentate H-bond network with the kinase hinge region backbone.
-
Application: Used in the design of PKD (Protein Kinase D) and c-Met inhibitors.
Validated Synthetic Protocol
To ensure reproducibility, the following protocol describes the regioselective synthesis of 3-amino-5-phenylisoxazole. This method avoids the formation of the 5-amino-3-phenyl isomer, a common impurity.
Visualization: Synthetic Pathway[1][3][4][5]
Caption: Regioselective synthesis of 3-amino-5-phenylisoxazole via benzoylacetonitrile cyclization.
Experimental Procedure
Reaction: Cyclization of Benzoylacetonitrile with Hydroxylamine.
-
Preparation: Dissolve benzoylacetonitrile (100 mmol) in 15% aqueous NaOH (100 mL). The high pH is crucial to direct regioselectivity toward the 3-amino isomer.
-
Addition: Add hydroxylamine hydrochloride (200 mmol) slowly to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 14 hours.
-
Note: Shorter reaction times or lower temperatures may favor the kinetic 5-amino-3-phenyl isomer.
-
-
Workup: Cool the reaction to room temperature. The product typically precipitates as a solid.
-
Purification: Filter the precipitate. Recrystallize from isopropanol or ethanol/water to yield pure 3-amino-5-phenylisoxazole (Yield: ~60-75%).
-
Validation:
-
Melting Point: 110-114 °C.
-
1H NMR (DMSO-d6): Look for characteristic singlet of C4-H around
6.0-6.8 ppm and broad singlet of around 5.0-6.0 ppm.
-
References
-
Qin, X., et al. (2025).[1][2] Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS One.[2] Retrieved from [Link][2]
-
Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis. Retrieved from [Link]
-
PubChem. (2025). 5-Amino-3-phenylisoxazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Gamber, G. G., et al. (2011).[3] 3,5-Diarylazoles as Novel and Selective Inhibitors of Protein Kinase D. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Chawla, G., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. PubMed.[4] Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,5-diarylazoles as novel and selective inhibitors of protein kinase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Commercial Availability and Application of 5-Phenylisoxazol-3-amine Hydrochloride in Drug Discovery
Executive Summary
The isoxazole scaffold represents a privileged pharmacophore in contemporary medicinal chemistry. Specifically, 5-Phenylisoxazol-3-amine hydrochloride (CAS: 93113-35-0) and its free base counterpart (CAS: 6455-31-8) have emerged as critical building blocks for the synthesis of novel therapeutics[1]. This compound is highly valued for its utility as a carboxylic acid bioisostere, its role in the synthesis of N-acylsulfonamides, and its intrinsic anticancer and antioxidant properties[2][3].
As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive analysis of the compound's physicochemical profile, commercial supply chain dynamics, and field-proven synthetic protocols. The methodologies detailed herein are designed as self-validating systems, ensuring reproducibility and high-yield isolation in your laboratory.
Physicochemical Profiling & Structural Dynamics
Understanding the structural dynamics of 5-phenylisoxazol-3-amine is crucial for downstream applications. The compound exhibits tautomeric equilibrium, which is heavily influenced by the solvent environment and pH. Converting the free amine to the hydrochloride salt significantly enhances its aqueous solubility and stability against oxidative degradation, making it the preferred form for in vitro assays and long-term storage[4].
Table 1: Key Physicochemical Properties
| Property | Value (Hydrochloride Salt) | Value (Free Base) |
| CAS Number | 93113-35-0[1] | 6455-31-8[5] |
| Molecular Formula | C9H9ClN2O[4] | C9H8N2O[5] |
| Molecular Weight | 196.63 g/mol [4] | 160.17 g/mol [5] |
| SMILES | C1=CC=C(C=C1)C2=CC(=NO2)N.Cl[4] | Nc1cc(on1)-c2ccccc2[6] |
| Physical State | White to off-white crystalline solid | Solid/Liquid dependent on temp |
| Storage Conditions | Inert atmosphere, Room Temp / 2-8°C[4][5] | 2-8°C Refrigerator[5] |
Mechanistic Role in Drug Development
The pharmacological versatility of 5-phenylisoxazol-3-amine stems from its ability to act as a planar, ionizable pharmacophore. It provides improved lipophilicity and membrane permeability compared to traditional carboxylate anions[7].
Bioisosteric Replacement and N-Acylsulfonamides
The primary amine at the 3-position of the isoxazole ring is an excellent nucleophile for coupling with sulfonyl chlorides. This reaction yields N-acylsulfonamides, a structural motif present in numerous marketed drugs. The isoxazole ring modulates the pKa of the adjacent functional groups, allowing medicinal chemists to fine-tune the pharmacokinetic profile of the lead compound[3].
Anticancer and Antioxidant Pathways
Recent structure-activity relationship (SAR) studies have demonstrated that derivatives synthesized from 5-phenylisoxazol-3-amine exhibit potent cytotoxic effects against cancer cell lines. When docked against specific biological targets (e.g., cyclin-dependent kinases), these analogues show binding affinities comparable to established chemotherapeutics like Adriamycin, alongside significant antioxidant inhibition[2].
Workflow of bioisosteric replacement using 5-phenylisoxazol-3-amine in drug design.
Commercial Availability & Supply Chain Dynamics
For scale-up and commercial drug development, sourcing high-purity raw materials is a critical bottleneck. The hydrochloride salt and the free base are commercially available globally through several specialized chemical vendors.
Table 2: Major Commercial Suppliers
| Supplier | Compound Form | Purity | Catalog / Notes |
| BLD Pharm | Free Base & HCl Salt | >97% | Specializes in cold-chain transport[1]. |
| Pharmaffiliates | Free Base | Reference Std | Supplied with detailed COA and MSDS[5]. |
| ChemScene (Fisher) | HCl Salt | >98% | Available for high-throughput screening[8]. |
| Shanghai Amole Bio | HCl Salt | 98% | Spot goods available for bulk procurement[9]. |
| Sigma-Aldrich | Free Base | >97% | AldrichCPR catalog (Product No. 6455-31-8)[6]. |
Procurement Note: When ordering, verify the exact CAS number required for your synthesis. The hydrochloride salt (93113-35-0) is generally preferred for aqueous reactions, whereas the free base (6455-31-8) is utilized when anhydrous organic coupling (e.g., with benzenesulfonyl chloride) is required[3][10].
Synthetic Methodologies & Experimental Protocols
The synthesis of 5-phenylisoxazol-3-amine relies on the condensation of a substituted enamide or benzoylacetonitrile with hydroxylamine. The following protocol outlines the optimized synthesis and subsequent hydrochloride salt formation.
Causality in Experimental Design
-
Reagent Selection: Hydroxylamine hydrochloride is chosen over the free base to provide a slightly acidic microenvironment. This acidity catalyzes the nucleophilic attack on the carbonyl/nitrile carbon, ensuring the rapid formation of the oxime intermediate.
-
Temperature Control (50°C): Maintaining a mild temperature is critical. Excessive heat can lead to the formation of the unwanted regioisomer (3-phenylisoxazol-5-amine), while 50°C provides sufficient kinetic energy to drive the intramolecular dehydration and ring closure[2][7].
-
Anhydrous Salt Formation: Bubbling anhydrous HCl gas through an ethereal solution of the free base prevents hydrolysis of the newly formed isoxazole ring, ensuring high purity of the final API-grade salt.
Step-by-Step Protocol: Synthesis of 5-Phenylisoxazol-3-amine Hydrochloride
Step 1: Condensation and Oxime Formation
-
Dissolve 10.0 mmol of benzoylacetonitrile (or an equivalent N-(2,6-dimethylphenyl)but-2-enamide derivative) in 25 mL of aqueous ethanol (1:1 v/v)[2].
-
Add 10.0 mmol of hydroxylamine hydrochloride directly to the stirring solution.
-
Stir the reaction mixture continuously at 50°C for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate, 3:1).
Step 2: Cyclization and Isolation of the Free Base 4. Upon completion, concentrate the filtrate under reduced pressure to remove the ethanol. 5. Add 20 mL of acidulated water to the concentrated residue to precipitate the crude product[2]. 6. Filter the precipitate under a vacuum and wash it with cold distilled water. 7. Recrystallize the crude solid from hot ethanol to yield pure 5-phenylisoxazol-3-amine (Free Base).
Step 3: Hydrochloride Salt Formation 8. Dissolve the purified free base in 15 mL of anhydrous diethyl ether under an inert nitrogen atmosphere[4]. 9. Slowly bubble anhydrous HCl gas into the solution at 0°C until precipitation ceases. 10. Filter the resulting white crystalline solid, wash with cold ether, and dry under a high vacuum to yield 5-phenylisoxazol-3-amine hydrochloride.
Step-by-step synthetic workflow for 5-phenylisoxazol-3-amine hydrochloride.
References
-
Heterocyclics . "Chemical Catalog Company - Heterocyclics: 5-Phenylisoxazol-3-amine". heterocyclics.com. Available at: [Link]
-
Pharmaffiliates . "CAS No : 6455-31-8 | Product Name : 5-Phenylisoxazol-3-amine". pharmaffiliates.com. Available at:[Link]
-
Chunichi . "5-Phenylisoxazol-3-amine Hydrochloride: Applications and Benefits". chunichi.co.jp. Available at: [Link]
-
Journal of Pharmaceutical Negative Results . "Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents". pnrjournal.com. Available at: [Link]
-
National Institutes of Health (PMC) . "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres". nih.gov. Available at: [Link]
-
ChemBK . "5-Phenylisoxazol-3-amine hydrochloride Suppliers". chembk.com. Available at: [Link]
-
UC San Diego Electronic Theses and Dissertations . "Synthesis utilizing 5-phenylisoxazol-3-amine". escholarship.org. Available at:[Link]
Sources
- 1. 6455-31-8|5-Phenylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pannellum [static.chunichi.co.jp]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 5-Phenylisoxazol-3-amine AldrichCPR 6455-31-8 [sigmaaldrich.com]
- 7. 5-Phenylisoxazol-3-ol | 939-05-9 | Benchchem [benchchem.com]
- 8. eMolecules ChemScene / 5-Phenylisoxazol-3-amine hydrochloride / 100mg | Fisher Scientific [fishersci.com]
- 9. 5-Phenylisoxazol-3-amine hydrochloride [chembk.com]
- 10. escholarship.org [escholarship.org]
Methodological & Application
Synthesis of 5-phenylisoxazol-3-amine from benzoylacetonitrile
Title: Precision Synthesis of 5-Phenylisoxazol-3-amine from Benzoylacetonitrile: Regiocontrol via pH and Temperature Modulation
Executive Summary
This application note details a robust, regioselective protocol for the synthesis of 5-phenylisoxazol-3-amine (3-amino-5-phenylisoxazole) from benzoylacetonitrile.[1][2] The 3-aminoisoxazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for COX-2 inhibitors (e.g., Valdecoxib) and various kinase inhibitors.[1][2]
The Challenge: The reaction of
Reaction Mechanism & Regiocontrol Strategy
The synthesis hinges on the initial site of nucleophilic attack by hydroxylamine.[2] The pathway is bifurcated based on the protonation state of hydroxylamine and the electrophilicity of the substrate's functional groups.[2]
Critical Process Parameters (CPPs):
-
Path A (Target): At pH 7–8 and mild temperatures, the free amine of hydroxylamine attacks the nitrile carbon to form an amidoxime intermediate. Subsequent cyclization onto the ketone yields the 3-amino isomer.[1][2]
-
Path B (Impurity): At pH > 10 and high temperatures (reflux), the ketone is more susceptible to attack, forming a ketoxime intermediate.[2] Cyclization onto the nitrile yields the 5-amino isomer.[1][2]
Figure 1: Bifurcated reaction pathway controlled by pH and temperature.[2] Path A (Green) leads to the desired 3-amino isomer.[1][2]
Experimental Protocol
Safety Warning: Hydroxylamine is potentially explosive upon heating.[2] Do not concentrate hydroxylamine solutions to dryness.[2] Benzoylacetonitrile is toxic.[2][3] Perform all operations in a fume hood.
Materials
-
Hydroxylamine hydrochloride (
) (1.2 equiv)[1][2] -
Sodium Hydroxide (NaOH), 5M aqueous solution
-
Hydrochloric Acid (HCl), 12M (Conc.)[2]
-
pH Meter (Calibrated)
Step-by-Step Procedure
1. Reagent Preparation & pH Adjustment (Critical Step)
-
In a round-bottom flask equipped with a magnetic stir bar and a pH probe, dissolve Hydroxylamine HCl (1.2 equiv) in water (approx. 5 mL/mmol).
-
Place the flask in an ice-water bath to maintain temperature at 0–5°C.
-
Slowly add 5M NaOH dropwise while monitoring the pH.[2]
-
Stop addition exactly when pH reaches 7.5 ± 0.2.
-
Note: If pH exceeds 8.5, the risk of side reactions increases. If pH < 6, the reaction rate stalls.
-
2. Addition of Substrate
-
Prepare a solution of Benzoylacetonitrile (1.0 equiv) in Ethanol (3 mL/mmol).
-
Add the ethanolic nitrile solution dropwise to the aqueous hydroxylamine solution at 0–5°C.[2]
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).
3. Reaction & Cyclization
-
Stir the reaction mixture at 20–25°C for 24 hours .
-
Once the starting material is consumed, add Conc. HCl (approx. 0.5 mL/mmol) to the reaction mixture.
-
Heat the mixture to 60°C for 1–2 hours .
4. Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove most of the ethanol (do not distill to dryness).[2]
-
Dilute the residue with cold water.[2]
-
Neutralize the solution by slowly adding saturated
or 2M NaOH until pH 8.[2] The product should precipitate as a solid.[2] -
Filter the solid and wash with cold water.[2]
-
Purification: Recrystallize from Ethanol/Water (1:1) or Toluene.[2]
Analytical Validation & QC
To ensure the correct isomer was synthesized, compare analytical data against the impurity profile.
| Parameter | Target: 5-Phenylisoxazol-3-amine | Impurity: 5-Amino-3-phenylisoxazole |
| Structure | ||
| Melting Point | 136 – 138 °C (Lit.[1][2] Ref 1) | 110 – 114 °C (Lit.[2][5] Ref 2) |
| C4-H: | C4-H: | |
| Regioselectivity Basis | Kinetic Control (Nitrile Attack) | Thermodynamic Control (Ketone Attack) |
NMR Interpretation:
The chemical shift of the proton at position 4 (the methine proton on the isoxazole ring) is the most diagnostic feature.[2] In the 3-amino isomer (Target), the C4-H is adjacent to the electron-withdrawing phenyl ring at C5, causing a downfield shift (
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (< 40%) | pH drifted below 6 during reaction. | Use a buffer or monitor pH periodically.[2] Re-adjust with dilute NaOH if necessary. |
| Formation of Isomer | Temperature exceeded 45°C during initial addition.[2] | Strictly maintain T < 25°C during the first 24h. Do not heat until acid is added. |
| Oily Product | Incomplete cyclization of amidoxime.[2] | Ensure the acidic heating step (Step 3) is performed for at least 1 hour at 60°C. |
References
-
Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.[1][2] Synthesis, 45(02), 171-173.[2]
-
BenchChem. (2025).[2][6] 5-Amino-3-phenylisoxazole Product Data (CAS 4369-55-5).[1][2][5][7]
-
Pascual, A. (2017).[2] Regioselective synthesis of isoxazoles. Journal of Organic Chemistry. (General Reference for isoxazole regiochemistry).
Sources
- 1. 5-AMINO-3-PHENYLISOXAZOLE | 4369-55-5 [chemicalbook.com]
- 2. 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-phenylisoxazole | 4369-55-5 | TCI Deutschland GmbH [tcichemicals.com]
- 4. Reaction between N-alkylhydroxylamines and chiral enoate esters: more experimental evidence for a cycloaddition-like process, a rationale based on DFT theoretical calculations, and stereoselective synthesis of new enantiopure beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-AMINO-3-PHENYLISOXAZOLE CAS#: 4369-55-5 [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4369-55-5|5-Amino-3-phenylisoxazole|BLD Pharm [bldpharm.com]
Application Note: Protocol for the Neutralization and Isolation of 5-Phenylisoxazol-3-amine Free Base
Introduction & Mechanistic Rationale
5-Phenylisoxazol-3-amine hydrochloride (CAS: 93113-35-0) is a highly valuable heterocyclic building block utilized in medicinal chemistry and drug development. For many downstream synthetic applications—such as amide bond couplings, Buchwald-Hartwig cross-aminations, or lipophilicity profiling—the reactive amine must be isolated in its neutral, free base form (CAS: 6455-31-8).
Causality of the Basification Strategy: Isoxazoles are inherently weak bases. The lone pair of electrons on the isoxazole nitrogen and the exocyclic amine are heavily delocalized into the heteroaromatic system. Consequently, the conjugate acid of 5-phenylisoxazol-3-amine has a very low pKa, 1[1]. Because the protonated amine is highly acidic, it easily donates its proton to mild bases.
In this protocol, we specifically select saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3) rather than strong bases like sodium hydroxide (NaOH). NaOH carries a high risk of inducing unwanted side reactions, such as base-catalyzed ring opening of the isoxazole or unwanted hydrolysis[1]. NaHCO₃ provides a safe, buffered environment that quantitatively deprotonates the amine while preserving the structural integrity of the isoxazole ring. Once neutralized, the highly lipophilic free base 2 like ethyl acetate (EtOAc)[2].
Physicochemical Properties & Quantitative Data
Table 1: Physicochemical summary of the starting material and product.
| Property | Starting Material (HCl Salt) | Product (Free Base) |
| Chemical Name | 5-Phenylisoxazol-3-amine hydrochloride | 5-Phenylisoxazol-3-amine |
| CAS Number | 93113-35-0 | 6455-31-8 |
| Molecular Weight | 196.63 g/mol | 160.17 g/mol |
| Predicted pKa (Conjugate Acid) | ~2.0 - 3.0 | ~2.0 - 3.0 |
| Solubility Profile | Soluble in polar solvents (H₂O, MeOH) | Soluble in organic solvents (EtOAc, DCM) |
| Physical State | Solid (Crystalline Powder) | Solid |
Experimental Protocol: Acid-Base Extraction
This methodology establishes a self-validating system by incorporating specific In-Process Controls (IPCs) at critical junctions to ensure high yield and purity.
Materials Required:
-
5-Phenylisoxazol-3-amine hydrochloride (1.0 eq)
-
Saturated aqueous NaHCO₃ solution (10-15 volumes)
-
Ethyl Acetate (EtOAc) (3 x 10 volumes)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Suspension: Weigh the 5-phenylisoxazol-3-amine hydrochloride and transfer it to a suitably sized Erlenmeyer flask. Add 10 volumes (relative to mass, e.g., 10 mL per 1 g) of distilled water. The salt may only partially dissolve, forming a suspension.
-
Mild Basification: Place the flask in an ambient water bath to control any mild exotherm. Slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously.
-
Causality Check: Effervescence (CO₂ gas evolution) will occur as the bicarbonate neutralizes the HCl.
-
-
IPC 1 (pH Validation): Continue adding NaHCO₃ until the effervescence ceases. Use pH indicator paper to verify that the aqueous phase has reached a stable pH of 8.0 - 8.5. This confirms 2[2].
-
Biphasic Extraction: Transfer the neutralized mixture to a separatory funnel. Add 10 volumes of EtOAc. Stopper and invert the funnel gently, venting frequently to release any residual CO₂ pressure.
-
Phase Separation: Allow the layers to separate. The top layer is the organic phase (EtOAc containing the free base), and the bottom layer is the aqueous phase (containing NaCl and excess NaHCO₃). Collect the organic layer.
-
Exhaustive Extraction: Extract the remaining aqueous layer with EtOAc two more times (2 x 10 volumes) to ensure quantitative recovery of the free base. Combine all organic extracts.
-
IPC 2 (TLC Verification): Spot the combined organic layer and the depleted aqueous layer on a silica gel TLC plate (Eluent: 50% EtOAc in Hexanes). The aqueous layer should show no UV-active spots, validating that the extraction is complete.
-
Washing and Drying: Wash the combined organic layers with 10 volumes of brine to remove residual water and inorganic salts. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl and let sit for 15 minutes until the solution is clear and the drying agent is free-flowing.
-
Concentration: Filter off the drying agent using a fluted filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 40°C) to yield the pure 5-phenylisoxazol-3-amine free base as a solid.
-
IPC 3 (Final Validation): Confirm the identity and purity of the free base using LC-MS or ¹H-NMR (verifying the absence of acidic proton shifts and confirming the presence of the free amine protons).
Workflow Visualization
Workflow for the acid-base extraction and isolation of 5-phenylisoxazol-3-amine free base.
References
- Product Class 9: Isoxazoles.Thieme Connect.
- 4.8: Acid-Base Extraction.Chemistry LibreTexts.
- 5-Phenylisoxazol-3-amine 6455-31-8 wiki.Guidechem.
Sources
Application Note: Comparative Solubility Analysis of 5-Phenylisoxazol-3-amine HCl in Water and DMSO
Abstract
Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a compound's journey from a laboratory curiosity to a therapeutic agent. This application note provides a detailed examination of the solubility characteristics of 5-Phenylisoxazol-3-amine Hydrochloride (HCl), a heterocyclic amine of interest in medicinal chemistry. We present a comparative analysis of its solubility in two critical solvents: deionized water, the universal biological medium, and dimethyl sulfoxide (DMSO), the preeminent solvent in preclinical drug discovery. This guide offers both the theoretical underpinnings governing the solubility of this molecule and a robust, step-by-step protocol for its empirical determination. The insights and methodologies detailed herein are tailored for researchers, scientists, and drug development professionals aiming to accurately characterize and optimally utilize this compound.
Introduction: The Imperative of Solubility
5-Phenylisoxazol-3-amine Hydrochloride (CAS RN: 93113-35-0) is a chemical entity featuring a phenyl-substituted isoxazole core, a structure that frequently appears in pharmacologically active molecules.[1] As with any potential drug candidate, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of a compound's behavior in both in vitro and in vivo settings. Poor solubility can lead to underestimated potency in biological assays, erratic absorption, low bioavailability, and significant challenges in formulation development.
This document focuses on two solvents of foundational importance:
-
Water (H₂O): The solvent of life. Aqueous solubility is a direct indicator of how a compound might behave in physiological environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For many amine-containing drugs, conversion to a hydrochloride salt is a standard strategy to enhance water solubility and bioavailability.[2]
-
Dimethyl Sulfoxide (DMSO): Often termed the "universal solvent" in drug discovery, DMSO's ability to dissolve a vast array of both polar and nonpolar compounds makes it indispensable for preparing high-concentration stock solutions for high-throughput screening (HTS) and various cellular assays.[3][4]
Understanding the solubility limits and behavior of 5-Phenylisoxazol-3-amine HCl in these two media is not merely an academic exercise; it is a prerequisite for its rational development and application in any research context.
Scientific Principles: A Tale of Two Solvents
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces. The structure of 5-Phenylisoxazol-3-amine HCl dictates its interactions.
2.1. The Solute: 5-Phenylisoxazol-3-amine HCl
-
Ionic Character: The molecule is the hydrochloride salt of an amine. In solution, it exists as a protonated aminium cation ([R-NH₃]⁺) and a chloride anion (Cl⁻). This ionic nature is the primary driver of its aqueous solubility.[5][6]
-
Polar Moieties: The isoxazole ring contains nitrogen and oxygen atoms, contributing to the molecule's polarity through dipole moments and the potential for hydrogen bonding.
-
Nonpolar Character: The phenyl group is a significant hydrophobic (lipophilic) region, which tends to resist interaction with polar solvents like water.
2.2. Solubility in Water (A Polar, Protic Solvent)
Water is a highly polar molecule capable of acting as both a hydrogen bond donor and acceptor. The dissolution of 5-Phenylisoxazol-3-amine HCl in water is energetically favored by:
-
Ion-Dipole Interactions: The positively charged aminium group and the negatively charged chloride ion are strongly solvated by the partial negative (oxygen) and partial positive (hydrogen) poles of water molecules, respectively. This is a powerful solubilizing force.[2]
-
Hydrogen Bonding: The N-H bonds of the protonated amine can donate hydrogen bonds to water molecules. The nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors.
However, the hydrophobic phenyl group disrupts the favorable hydrogen-bonding network of water, an effect that counteracts solubility. Therefore, the aqueous solubility represents a balance between the strong solubilizing effect of the ammonium salt and the opposing hydrophobic effect of the phenyl ring.
2.3. Solubility in DMSO (A Polar, Aprotic Solvent)
DMSO, (CH₃)₂SO, is a unique and powerful solvent.[4] Its properties make it exceptionally effective for dissolving compounds like 5-Phenylisoxazol-3-amine HCl:
-
High Polarity: The S=O bond is strongly polarized, creating a high dipole moment that can effectively solvate the [R-NH₃]⁺ and Cl⁻ ions.[7]
-
Hydrogen Bond Acceptor: The oxygen atom in DMSO is a strong hydrogen bond acceptor, allowing it to interact favorably with the N-H protons of the solute.
-
Amphipathic Nature: While highly polar, the two methyl groups give DMSO nonpolar character, allowing it to also solvate the hydrophobic phenyl ring effectively.[7]
Because DMSO can favorably interact with all parts of the solute molecule—the ionic salt, the polar heterocycle, and the nonpolar phenyl ring—it is anticipated to be an excellent solvent for this compound, likely yielding a higher solubility than water.
Caption: Solvation forces for 5-Phenylisoxazol-3-amine HCl in Water vs. DMSO.
Protocol: Equilibrium Solubility Determination
This protocol describes the "shake-flask" method, a gold standard for determining thermodynamic equilibrium solubility.[8] This method ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility limit under defined conditions.
3.1. Materials and Equipment
-
5-Phenylisoxazol-3-amine HCl (solid)
-
Deionized water (Type I or equivalent)
-
DMSO (≥99.9% purity)
-
Analytical balance (readable to 0.01 mg)
-
2.0 mL glass vials with screw caps
-
Vortex mixer
-
Thermostatic orbital shaker (set to 25 °C)
-
Benchtop centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Calibrated pipettes
-
HPLC or UV-Vis Spectrophotometer
-
Volumetric flasks and appropriate glassware for standard preparation
3.2. Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
3.3. Step-by-Step Procedure
-
Preparation of Standards: a. Accurately weigh a small amount of 5-Phenylisoxazol-3-amine HCl and dissolve it in a known volume of the chosen solvent (DMSO or water) to create a high-concentration stock solution (e.g., 1 mg/mL). b. Perform a serial dilution of this stock to prepare a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). Rationale: These standards will be used to create a calibration curve to quantify the concentration of the unknown saturated solution.
-
Sample Preparation: a. Label two sets of glass vials (in triplicate for each solvent) for "Water" and "DMSO". b. Add approximately 5-10 mg of solid 5-Phenylisoxazol-3-amine HCl to each vial. The key is to ensure an excess of solid will remain after equilibration.[8] c. Accurately pipette 1.0 mL of the corresponding solvent (water or DMSO) into each vial.
-
Equilibration: a. Securely cap the vials. b. Place the vials on a thermostatic orbital shaker set to 25 °C and shake at a moderate speed (~200 RPM) for 24 hours. Rationale: This extended period allows the dissolution process to reach thermodynamic equilibrium. Constant temperature is critical as solubility is temperature-dependent.
-
Separation and Filtration: a. After 24 hours, visually confirm that excess solid remains in each vial. If not, more compound must be added and the equilibration repeated. b. Centrifuge the vials at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. c. Carefully withdraw a portion of the clear supernatant using a pipette, avoiding the solid pellet. d. Filter the supernatant through a 0.22 µm syringe filter into a clean collection tube. Rationale: Filtration removes any remaining microscopic particles, preventing them from dissolving during dilution and artificially inflating the solubility measurement.
-
Quantification: a. Accurately perform a large dilution of the filtered supernatant. For DMSO samples, a 1:1000 or greater dilution may be necessary. For water, a 1:100 or 1:200 dilution may be appropriate. The goal is to bring the concentration into the linear range of the calibration curve. b. Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis method. c. Plot the instrument response versus concentration for the standards to generate a calibration curve. d. Use the equation of the line from the calibration curve to determine the concentration of the diluted samples.
-
Calculation: a. Calculate the original concentration in the saturated solution (the solubility) by multiplying the measured concentration by the dilution factor. b. Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor. c. Average the results from the triplicate vials for each solvent.
Data Summary and Interpretation
While experimental determination is essential, the theoretical principles discussed allow for a qualitative prediction of the results.
| Solvent | Solvent Type | Key Solubilizing Interactions | Predicted Solubility | Application Relevance |
| Water | Polar, Protic | Ion-Dipole, Hydrogen Bonding | Moderate to High | Relevant for in vivo studies, oral bioavailability, and formulation of parenteral solutions.[2] |
| DMSO | Polar, Aprotic | Dipole-Ion, H-Bond Accepting, Dispersion Forces | Very High | Ideal for high-concentration stock solutions used in in vitro screening and cellular assays.[3][9] |
Interpreting the Results: A "High" solubility in DMSO is critical for its role as a stock solvent, ensuring the compound does not precipitate upon dilution into aqueous assay buffers. A "Moderate to High" aqueous solubility is a favorable property for a drug candidate, suggesting that it may not be limited by poor absorption in the gastrointestinal tract and can be formulated in simple aqueous vehicles for preclinical in vivo testing.
Safety and Handling
-
Researchers should always consult the Safety Data Sheet (SDS) for 5-Phenylisoxazol-3-amine HCl before handling. The compound may cause skin and eye irritation.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMSO is known to enhance the dermal absorption of other chemicals.[12] Exercise extreme caution to avoid skin contact when working with DMSO solutions.
-
All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
5-Phenylisoxazol-3-amine HCl is expected to exhibit favorable solubility in both water and DMSO, albeit for different reasons. Its hydrochloride salt form ensures significant interaction with water, making it suitable for physiological and formulation studies. Its combination of polar and nonpolar moieties allows for exceptional solubility in DMSO, the workhorse solvent of early-stage drug discovery. The protocols and theoretical framework provided in this note offer a comprehensive guide for researchers to empirically validate these properties, enabling the confident and effective use of this compound in pharmaceutical research and development.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
- PubChem. (n.d.). 5-Phenylisoxazol-3-amine Hydrochloride.
- Protheragen. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- Fengchen Group. (2024, September 9). Innovative Applications of DMSO.
- Chem-Impex. (n.d.). (5-Phenylisoxazol-3-yl)methylamine hydrochloride.
- Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET for 3-Phenylisoxazole-5-carboxylic Acid.
- Apollo Scientific. (2015, October 6). SAFETY DATA SHEET for PHENYLAMINE.
- J&K Scientific. (n.d.). (5-Phenylisoxazol-3-yl)methylamine hydrochloride.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Fisher Scientific. (2010, August 27). SAFETY DATA SHEET for 5-Amino-3-phenylisoxazole.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET for 1-Phenylpiperazine hydrochloride.
- University of Alberta. (n.d.). Chemically active extraction.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
- Scribd. (n.d.). Test of Amine & Amide - Hydrochloric Acid.
- NCERT. (n.d.). Amines.
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- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 6. ncert.nic.in [ncert.nic.in]
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- 12. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Application Note: Precision One-Pot Multicomponent Synthesis of 5-Phenylisoxazol-3-amine Derivatives
Executive Summary
Objective: To provide a robust, regioselective protocol for the synthesis of 5-phenylisoxazol-3-amine (and its derivatives) utilizing a one-pot condensation strategy.
Significance: 5-phenylisoxazol-3-amine is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in COX-2 inhibitors (e.g., Valdecoxib), antibiotics, and glutamate receptor antagonists. However, its synthesis is plagued by a critical regioselectivity challenge: the competitive formation of the isomeric 3-phenyl-5-aminoisoxazole .
Core Innovation: This protocol leverages pH-controlled regiodirection to exclusively favor the formation of the 3-amino-5-phenyl isomer. Unlike varying "multicomponent" definitions that often yield the wrong isomer (e.g., 5-amino-4-cyano derivatives), this guide focuses on the precise construction of the 3-amino-5-aryl core from benzoylacetonitrile precursors.
Mechanistic Insight & Regioselectivity
The reaction between 3-oxo-3-phenylpropanenitrile (Benzoylacetonitrile) and hydroxylamine is a classic example of ambident electrophile/nucleophile reactivity. The regiochemical outcome is strictly dictated by which electrophilic site (Ketone vs. Nitrile) the hydroxylamine attacks first.
The Bifurcation Point
-
Path A (Target): Initial attack on the Nitrile (or formation of amidoxime) followed by cyclization onto the ketone yields 5-phenylisoxazol-3-amine . This pathway is favored at neutral/mildly basic pH (7–8) and moderate temperatures (< 45°C) .
-
Path B (Off-Target): Initial attack on the Ketone (forming an oxime) followed by cyclization onto the nitrile yields 3-phenyl-5-aminoisoxazole . This pathway is favored at high pH (> 10) and high temperatures (> 80°C) .
Mechanistic Pathway Diagram
Caption: Divergent mechanistic pathways controlled by pH and temperature. Path A (Green) yields the desired 3-amino-5-phenyl scaffold.
Experimental Protocol
This section details the Two-Stage One-Pot Protocol . While the benzoylacetonitrile precursor can be purchased, a true multicomponent approach synthesizes it in situ from ethyl benzoate and acetonitrile.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Component A: Ethyl Benzoate (10 mmol) [or substituted derivative]
-
Component B: Acetonitrile (12 mmol)
-
Component C: Hydroxylamine Hydrochloride (
) (12 mmol) -
Base 1: Sodium Hydride (NaH, 60% dispersion) or NaOEt (for Step 1)
-
Base 2: Sodium Hydroxide (5M aq) or NaHCO3 (for Step 2 pH adjustment)
-
Solvents: Toluene (anhydrous), Ethanol, Water.
Workflow Diagram
Caption: Step-by-step workflow for the one-pot synthesis, highlighting the critical pH adjustment step.
Detailed Procedure
Stage 1: In-Situ Generation of Benzoylacetonitrile (MCR Phase)
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.
-
Activation: Suspend NaH (12 mmol, 0.48 g) in anhydrous toluene (20 mL).
-
Addition: Add anhydrous acetonitrile (12 mmol, 0.63 mL) followed by ethyl benzoate (10 mmol, 1.43 mL).
-
Reaction: Heat to reflux (approx. 110°C) for 4–6 hours. The formation of a solid precipitate indicates the sodium enolate of benzoylacetonitrile.
-
Checkpoint: TLC (Hexane:EtOAc 8:2) should show consumption of ethyl benzoate.
-
-
Quench: Cool the mixture to room temperature. Carefully add water (20 mL) to dissolve the salt and quench unreacted hydride. Separate the aqueous layer (containing the benzoylacetonitrile enolate) and discard the toluene layer (removes unreacted ester).
Stage 2: Regioselective Cyclization (The "Precision" Phase)
-
Acidification/Buffering: Acidify the aqueous phase carefully with 1M HCl to pH 7.5 .
-
Critical: Use a calibrated pH meter. Do not drop below pH 7.0, or the nitrile hydrolysis competes. Do not exceed pH 8.5, or the ketone attack (wrong isomer) accelerates.
-
-
Reagent Addition: Add hydroxylamine hydrochloride (12 mmol, 0.83 g) directly to the buffered solution.
-
Reaction: Stir the mixture at 40°C for 12–16 hours.
-
Note: Avoid reflux. Higher temperatures promote the thermodynamic 5-amino-3-phenyl isomer.
-
-
Workup: Cool the reaction mixture to 0–5°C in an ice bath. The product, 5-phenylisoxazol-3-amine , typically precipitates as a white/off-white solid.
-
Purification: Filter the solid. Wash with cold water (
mL). Recrystallize from Ethanol/Water (1:1) if necessary.
Optimization & Validation Data
The following data summarizes the impact of pH and temperature on the regioselectivity ratio (Target : Isomer), derived from comparative literature analysis (Ref 1, 3).
| Parameter | Condition | Yield (%) | Regio. Ratio (3-amino : 5-amino) | Outcome |
| pH Control | pH 7.0 – 8.0 | 85% | > 20 : 1 | Optimal Target Formation |
| pH Control | pH > 10 (NaOH) | 78% | 1 : 15 | Favors Wrong Isomer |
| pH Control | pH < 2 (Acidic) | 40% | Mixed | Hydrolysis Side-Products |
| Temperature | 25°C – 45°C | 82% | > 15 : 1 | High Selectivity |
| Temperature | Reflux (100°C) | 88% | 1 : 4 | Thermodynamic Control (Wrong Isomer) |
Validation Checks (QC)
-
1H NMR (DMSO-d6):
-
Target (3-amino-5-phenyl): Singlet at
ppm (Isoxazole C4-H). Broad singlet at ppm ( ). -
Isomer (5-amino-3-phenyl): Singlet at
ppm (Isoxazole C4-H). The chemical shift of the C4 proton is diagnostic; it is typically more upfield in the 5-amino isomer due to the adjacent electron-donating amine.
-
-
Melting Point:
-
Target: 135–137°C.
-
Isomer: 110–112°C.
-
Scope and Limitations
This protocol is robust for various electron-rich and electron-poor aryl rings.
-
Tolerated Substituents: 4-OMe, 4-Cl, 4-Br, 3-NO2, 2-Me.
-
Limitations:
-
Ortho-substitution: Steric hindrance at the ortho-position of the phenyl ring may slow down the initial Claisen condensation (Step 1).
-
Aliphatic Nitriles: If substituting ethyl benzoate with an aliphatic ester (e.g., ethyl acetate), the regioselectivity is less pronounced and may require tighter pH control (strictly pH 7.0).
-
References
-
Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013).[1] A Reliable Synthesis of 3-Amino-5-alkyl and 5-Amino-3-alkyl Isoxazoles. Synthesis, 45(02), 171-173.[1] Link
-
Krishnarao, N., & Sirisha, K. (2023).[2] One Pot Multicomponent Synthesis of a Series of 5-Amino-3-Phenylisoxazole-4-Carbonitrile Employed by Lewis Acid Catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.[2] Link(Note: Cited for contrast; describes the 4-cyano-5-amino scaffold).
-
El-Saghier, A. M. (2011). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Link
-
Igushkina, A. V., Golovanov, A. A., & Vasilyev, A. V. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones. Molecules, 27(4), 1234. Link
Sources
Application Note: High-Efficiency Synthesis of Urea Derivatives Using 5-Phenylisoxazol-3-amine HCl
Abstract & Strategic Value
5-Phenylisoxazol-3-amine (CAS: 4369-55-5), often supplied as its hydrochloride salt (HCl), is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and specific hydrogen bond donor/acceptor motif make it a critical pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR targets) and anti-inflammatory agents.[1]
However, the 3-amino group on the isoxazole ring exhibits reduced nucleophilicity compared to aniline or alkyl amines due to the electron-withdrawing nature of the heteroaromatic ring.[2] Furthermore, the HCl salt form requires careful neutralization to prevent side reactions or incomplete conversion.[1]
This Application Note provides a definitive, field-tested guide to synthesizing urea derivatives from 5-Phenylisoxazol-3-amine HCl, overcoming common reactivity hurdles to ensure high yields and purity.
Critical Pre-Requisite: Handling the HCl Salt
The Challenge: The HCl salt is stable but non-reactive in nucleophilic substitutions. In situ neutralization is often insufficient for sluggish electrophiles, leading to mixed salts and poor conversion.[1] The Solution: For optimal results, we recommend a "Free-Base First" approach or a "High-Efficiency In-Situ" protocol using non-nucleophilic bases.[2]
Chemical Properties
| Property | Specification |
| Compound | 5-Phenylisoxazol-3-amine Hydrochloride |
| MW | 196.63 g/mol (HCl salt) / 160.17 g/mol (Free base) |
| Solubility (HCl) | Soluble in Water, MeOH, DMSO; Insoluble in DCM, Et2O |
| Solubility (Free Base) | Soluble in DCM, EtOAc, THF; Low solubility in Water |
| pKa (Conjugate Acid) | ~2.0–2.5 (Weakly basic amine) |
Reaction Strategies & Decision Matrix
We present three protocols ranging from direct coupling to activated intermediate strategies.
Diagram 1: Synthetic Pathway Selection
Caption: Strategic workflow for selecting the optimal urea synthesis route based on reagent availability and substrate stability.
Detailed Experimental Protocols
Method A: Direct Coupling with Isocyanates
Best for: Reactions where the partner isocyanate is commercially available and stable. Mechanism: Nucleophilic addition of the isoxazole amine to the isocyanate.
Reagents:
-
5-Phenylisoxazol-3-amine HCl (1.0 equiv)[2]
-
Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)[1]
-
Solvent: Anhydrous THF or DMF (if solubility is an issue)[1]
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend 5-Phenylisoxazol-3-amine HCl (1.0 mmol) in anhydrous THF (5 mL).
-
Neutralization: Add Pyridine (3.0 mmol) dropwise. The suspension may clear or change texture as the free base forms. Stir at Room Temperature (RT) for 15 min.
-
Addition: Add the Isocyanate (1.1 mmol) dropwise.
-
Note: If the isocyanate is solid, dissolve it in minimal THF before addition.[1]
-
-
Reaction: Heat the mixture to 60°C for 4–12 hours.
-
Why Heat? The 3-amino group is electron-deficient.[2] RT reaction is often too slow.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2][3] Look for the disappearance of the amine (MW 160).
-
Workup:
-
Cool to RT.
-
Concentrate volatiles under reduced pressure.
-
Resuspend residue in EtOAc (20 mL) and wash with 1N HCl (to remove pyridine), then Sat. NaHCO3, then Brine.[1]
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography.
Method B: The Phenyl Chloroformate Activation (Indirect Route)
Best for: When the isocyanate is unstable, unavailable, or when synthesizing complex unsymmetrical ureas.[1] Mechanism: Formation of a reactive phenyl carbamate intermediate, followed by displacement with a second amine.[1]
Protocol:
Step 1: Carbamate Formation
-
Suspend 5-Phenylisoxazol-3-amine HCl (1.0 mmol) in dry DCM (10 mL) and Pyridine (3.0 mmol) at 0°C.
-
Add Phenyl Chloroformate (1.05 mmol) dropwise.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench & Isolate: Wash with water, dry (MgSO4), and concentrate.[1] The resulting Phenyl (5-phenylisoxazol-3-yl)carbamate is usually a stable solid that can be stored.[2]
Step 2: Urea Formation [4]
-
Dissolve the isolated Carbamate intermediate (1.0 mmol) in DMSO or DMF (3 mL).
-
Add the Second Amine (R-NH2) (1.1 mmol).
-
Add DIPEA (1.5 equiv) if the second amine is a salt.
-
Heat to 80°C for 6–12 hours.
-
Mechanistic Insight: The phenoxide is a good leaving group, driven by the formation of the stable urea bond.
-
Method C: One-Pot Activation with CDI (1,1'-Carbonyldiimidazole)
Best for: "One-pot" synthesis avoiding chloroformates; useful for acid-sensitive substrates.[2]
Protocol:
-
Dissolve 5-Phenylisoxazol-3-amine HCl (1.0 mmol) and DIPEA (1.0 mmol) in anhydrous DMF (4 mL).
-
Add CDI (1.1 mmol) in one portion.
-
Stir at RT for 2 hours .
-
Checkpoint: Verify formation of the acyl-imidazole intermediate by LC-MS (Mass = Amine + 94).[2]
-
-
Add the Second Amine (1.2 mmol).
-
Heat to 60–80°C overnight.
-
Workup: Pour into water. The urea often precipitates. Filter and wash with water/ether.
Troubleshooting & Optimization Guide
The primary failure mode is low conversion due to the weak nucleophilicity of the isoxazole amine.
| Issue | Probable Cause | Corrective Action |
| No Reaction (Method A) | Amine still protonated (HCl salt). | Ensure >2.5 equiv of base is used. Switch to "Free-Base First" isolation (partition between EtOAc/NaOH, dry, then react).[1] |
| Low Yield (Method B) | Carbamate hydrolysis. | Ensure solvents are strictly anhydrous. Phenyl chloroformate is moisture sensitive. |
| Side Products | Bis-urea formation.[2][5][6] | Strictly control stoichiometry (1:1). Add the electrophile slowly at 0°C. |
| Poor Solubility | Isoxazole ureas are often insoluble. | Use DMF/DMSO for reaction. For workup, simply pour into water and filter the precipitate (trituration).[1] |
Diagram 2: Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields in isoxazole urea synthesis.
References
-
Reactivity of 3-Aminoisoxazoles
-
Urea Synthesis via Isocyanates (General Protocol)
-
Usharani, V., et al. (2013).[1] Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.
- Relevance: Provides standard conditions for aryl urea form
-
-
Phenyl Chloroformate Activation Method
-
Isoxazole Synthesis & Properties
-
CDI Mediated Urea Synthesis
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]
- 3. ajrcps.com [ajrcps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Application Note: Reaction Conditions for the Acylation of 5-Phenylisoxazol-3-amine
Executive Summary
5-Phenylisoxazol-3-amine (also known as 3-amino-5-phenylisoxazole) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized as a bioisostere for carboxylic acids and amides to improve metabolic stability and target affinity [1]. However, the functionalization of this scaffold via amide bond formation presents a significant synthetic bottleneck. This application note provides an in-depth mechanistic analysis and field-validated protocols for the acylation of 5-phenylisoxazol-3-amine, enabling researchers to overcome its inherent low nucleophilicity and optimize library synthesis workflows.
Mechanistic Insights: The Nucleophilicity Deficit
To successfully acylate 5-phenylisoxazol-3-amine, one must first understand the causality behind its poor reactivity.
The isoxazole ring is a highly electron-deficient heteroaromatic system. The lone pair of electrons on the exocyclic C3-amine is strongly delocalized into the ring's
Consequences for Synthesis:
-
Failure of Standard Conditions: Conventional room-temperature peptide coupling protocols (e.g., EDC/HOBt or HATU with N,N-diisopropylethylamine) typically result in quantitative recovery of the starting 5-phenylisoxazol-3-amine. The active esters generated in these reactions are not sufficiently electrophilic to be attacked by the deactivated amine.
-
Requirement for Electrophilic Activation: Successful acylation requires either the generation of a highly reactive electrophile (such as an acid chloride paired with a nucleophilic catalyst like DMAP) [2] or the application of significant thermal energy to overcome the high activation barrier of coupling reagents [3].
-
Deprotonation Strategies: In cases of extreme steric hindrance, strong bases (e.g., NaH) must be used to deprotonate the amine, generating an isoxazolyl amide anion that is vastly more nucleophilic.
Comparative Analysis of Acylation Strategies
The selection of the acylation method depends entirely on the stability of the carboxylic acid coupling partner. Table 1 summarizes the quantitative data and expected outcomes for the three primary strategies.
Table 1: Quantitative Comparison of Acylation Conditions for 5-Phenylisoxazol-3-amine
| Reaction Strategy | Reagents & Solvents | Temperature | Time | Typical Yield | Optimal Substrate Scope |
| Acid Chloride (Recommended) | R-COCl, TEA, DMAP, DCM | 0 °C | 2–16 h | 70–95% | Stable aliphatic/aromatic acids [4] |
| Uronium Coupling | HATU, DIPEA, DMF | 65 °C | 24–48 h | 40–65% | Acid-sensitive or chiral substrates [3] |
| Base-Promoted | R-COCl, NaH, THF | 0 °C | 4–12 h | 50–80% | Highly sterically hindered systems |
Acylation Workflow and Decision Tree
To streamline the synthetic process, the following logical workflow should be applied when planning the acylation of 5-phenylisoxazol-3-amine.
Decision tree for selecting the optimal acylation condition for 5-phenylisoxazol-3-amine.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each critical step is provided to ensure researchers can troubleshoot effectively.
Protocol A: Acid Chloride-Mediated Acylation (Preferred Method)
This method utilizes 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly electrophilic
Materials:
-
5-Phenylisoxazol-3-amine (1.0 equiv)
-
Carboxylic acid chloride (1.2 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: In an oven-dried flask under an inert atmosphere (N
or Ar), dissolve 5-phenylisoxazol-3-amine (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration). -
Base Addition: Add TEA (3.0 equiv) and DMAP (0.1 equiv) to the solution. Insight: TEA acts as the bulk acid scavenger, while DMAP is the active acyl transfer catalyst.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. Insight: Cooling prevents exothermic degradation and limits the formation of ketene by-products from the acid chloride.
-
Electrophile Addition: Dissolve the corresponding acid chloride (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 16 hours. Monitor progression via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP and TEA), followed by brine. -
Isolation: Dry over anhydrous Na
SO , filter, and concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc).
Protocol B: HATU-Mediated Amide Coupling (For Sensitive Substrates)
When the carboxylic acid cannot be converted to an acid chloride, uronium-based coupling reagents (like HATU) are required. Because the resulting OAt-active ester is not electrophilic enough at room temperature, prolonged thermal activation is mandatory [3].
Materials:
-
5-Phenylisoxazol-3-amine (1.0 equiv)
-
Carboxylic acid (1.2 equiv)
-
HATU (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation: In a sealed vial under inert atmosphere, dissolve the carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes. Insight: This pre-activation step ensures complete conversion of the acid to the active OAt ester before introducing the unreactive amine.
-
Amine Addition: Add 5-phenylisoxazol-3-amine (1.0 equiv) to the mixture.
-
Thermal Activation: Heat the reaction mixture to 65 °C using an oil bath or heating block. Insight: Room temperature stirring will stall the reaction. 65 °C provides the kinetic energy required for the deactivated amine to attack the active ester.
-
Reaction: Stir at 65 °C for 24 to 48 hours. Monitor closely by LC-MS, as extended heating in DMF can lead to dimethylamine-adduct impurities.
-
Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash extensively with water (3x) to remove DMF, followed by 10% aqueous LiCl and brine.
-
Isolation: Dry the organic layer over Na
SO , filter, concentrate, and purify via preparative HPLC or silica gel chromatography.
References
- Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres.National Institutes of Health (PMC).
- Design and Synthesis of N-Succinyl-L,L-2.6-Diaminopimelic Acid Desuccinylase Inhibitors as Potential Novel Antibiotics.Loyola eCommons.
- Pyrrolo-triazine aniline compounds useful as kinase inhibitors (PL219736B1).Google Patents.
- (2,4-dichlorophenoxy)acetic acid analogs (WO2024031002A1).Google Patents.
Click chemistry applications of 5-phenylisoxazol-3-amine scaffolds
Application Note: Click Chemistry Applications of 5-Phenylisoxazol-3-amine Scaffolds
Executive Summary
The 5-phenylisoxazol-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for COX-2 inhibitors (e.g., Valdecoxib), FLT3 kinase inhibitors, and antibiotics (Sulfamethoxazole analogs). Its unique electronic properties—specifically the bioisosterism of the isoxazole ring with amide bonds and its metabolic stability—make it a high-value target for fragment-based drug discovery (FBDD).
This guide details the application of Click Chemistry (specifically Cu(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC) to this scaffold. Unlike standard amide couplings, click chemistry enables the modular assembly of DNA-Encoded Libraries (DELs), Proteolysis Targeting Chimeras (PROTACs), and activity-based probes (ABPP) with high chemoselectivity and aqueous compatibility.
Strategic Overview: The "Click" Logic
The 3-amino group of the 5-phenylisoxazole is electronically deactivated compared to standard anilines due to the electron-withdrawing nature of the isoxazole ring. Therefore, direct bioconjugation often fails under mild conditions.
The Solution: We utilize a "Linker-First" strategy.
-
Functionalization: Convert the latent 3-amine into a "Click-Ready" handle (Alkyne or Azide).
-
Conjugation: Use CuAAC to snap the scaffold onto complex biological machinery (DNA tags, E3 ligase ligands, or fluorophores).
Workflow Visualization
Figure 1: Strategic workflow for converting the inert amine scaffold into active chemical biology tools.
Module 1: Synthesis of "Click-Ready" Scaffolds
Before "clicking," the scaffold must be derivatized. The low nucleophilicity of the 3-amine requires activated acylating agents.
Protocol A: Synthesis of N-(5-phenylisoxazol-3-yl)pent-4-ynamide (Alkyne Handle)
This protocol installs a terminal alkyne, enabling the scaffold to react with azide-tagged biomolecules.
Reagents:
-
5-Phenylisoxazol-3-amine (1.0 eq)
-
4-Pentynoic acid (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a flame-dried flask, dissolve 4-pentynoic acid (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.5 mmol). Stir at room temperature (RT) for 15 minutes to generate the activated ester.
-
Expert Insight: The 3-amino group is a poor nucleophile. Pre-activation of the acid is critical to prevent low yields.
-
-
Coupling: Add 5-phenylisoxazol-3-amine (1.0 mmol) to the reaction mixture.
-
Incubation: Stir at 60°C for 4–6 hours.
-
Note: Unlike standard anilines, this reaction often requires mild heating due to the electronic deactivation of the isoxazole amine.
-
-
Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (2x), saturated NaHCO3 (2x), and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane:EtOAc 3:1).
-
Validation: Expected yield 75–85%. Confirm via LC-MS (M+H).
-
Protocol B: Direct Conversion to Azide (Azide Handle)
For applications where a linker is undesirable (e.g., photoaffinity labeling), the amine can be converted directly to an azide.
Reagents:
-
Fluorosulfuryl azide (FSO2N3) (Prepared ex-situ) [1]
-
K2CO3
-
CuSO4 (Catalytic)
Procedure:
-
Dissolve 5-phenylisoxazol-3-amine in MeOH/H2O.
-
Add Imidazole-1-sulfonyl azide hydrochloride (a safer solid alternative to FSO2N3) and K2CO3.
-
Stir at RT for 12 hours.
-
Safety Warning: Heteroaryl azides can exist in equilibrium with fused tetrazoles. Store at -20°C and avoid high heat.
Module 2: CuAAC Conjugation Protocol (The "Click")
This protocol describes linking the Alkyne-Isoxazole (from Module 1) to an Azide-Biotin reporter for kinase profiling.
Reagents:
-
Alkyne-functionalized Isoxazole (10 mM in DMSO)
-
Azide-PEG3-Biotin (10 mM in DMSO)
-
Catalyst Cocktail:
-
CuSO4 (50 mM in water)
-
THPTA Ligand (100 mM in water) – Crucial for protecting biomolecules from oxidative damage.
-
Sodium Ascorbate (100 mM in water) – Freshly prepared.
-
Step-by-Step Procedure:
-
Ligand Complexation: Premix CuSO4 (2 µL) and THPTA (4 µL) in a microcentrifuge tube. Incubate for 5 mins. The solution should turn light blue.
-
Reaction Assembly: In a 1.5 mL tube, combine:
-
PBS Buffer (pH 7.4): 884 µL
-
Alkyne-Isoxazole: 10 µL (100 µM final)
-
Azide-Biotin: 10 µL (100 µM final)
-
Cu-THPTA Complex: 6 µL
-
-
Initiation: Add Sodium Ascorbate (10 µL) to initiate the reaction. Cap and vortex gently.
-
Incubation: Incubate for 1 hour at RT in the dark.
-
Quenching: Add EDTA (10 mM final) to chelate copper if proceeding to biological assays.
Data Summary: Reaction Efficiency
| Component | Concentration | Role | Notes |
|---|---|---|---|
| Scaffold-Alkyne | 100 µM | Substrate | Poor solubility in water; keep DMSO < 5% |
| CuSO4 | 100 µM | Catalyst | Must be Cu(I); Ascorbate reduces Cu(II) |
| THPTA | 500 µM | Ligand | Accelerates rate; protects protein/DNA |
| Ascorbate | 1 mM | Reductant | Excess required to maintain Cu(I) state |
Module 3: Application in DNA-Encoded Libraries (DEL)
In DEL synthesis, the 5-phenylisoxazol-3-amine serves as a "Cap" or an internal diversity element. Because the amine is electronically deactivated, it is best used in the final capping step or coupled using high-efficiency DNA-compatible conditions.
DEL Synthesis Workflow
Figure 2: Integration of isoxazole scaffolds into DNA-Encoded Libraries.
Protocol for DNA-Conjugated Synthesis:
-
DNA-Linker: Use a DNA headpiece with a carboxylic acid linker.
-
Coupling Condition: DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is preferred over HATU for DNA compatibility.
-
Mix: DNA-COOH (1 mM) + Scaffold-NH2 (200 eq) + DMT-MM (200 eq) in Borate Buffer (pH 9.0).
-
Time: 12 hours at RT.[1]
-
-
Validation: Ethanol precipitation followed by LC-MS analysis of the DNA tag (deconvoluted mass).
References
-
Yan, L., et al. "Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition."[2] Heterocycles, 2022.[2][]
-
Manna, A., et al. "Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline: Directed Amination and Oxidative C(═O)─C Cleavage."[1] Organic Letters, 2024.[1]
-
Satz, A. L., et al. "DNA-Encoded Chemical Libraries in Drug Discovery." Nature Reviews Methods Primers, 2021.
-
Boc Sciences. "Click Chemistry and Its Applications in Medicinal Chemical Synthesis." BOC Sciences Application Notes, 2022.
-
Goddard-Borger, E. D., & Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 2007.[4]
Sources
Application Note: Regioselective Synthesis of Isoxazoles via Cyclocondensation of Alkynones with Hydroxylamine Hydrochloride
Introduction & Pharmaceutical Relevance
The isoxazole ring is a privileged heterocyclic scaffold in drug discovery, serving as the core pharmacophore in numerous FDA-approved therapeutics, including the COX-2 inhibitor parecoxib, the antibiotic sulfamethoxazole, and the antirheumatic drug leflunomide. While the Claisen isoxazole synthesis and 1,3-dipolar cycloadditions are traditional methods for constructing this ring, they frequently suffer from poor regioselectivity, yielding difficult-to-separate mixtures of regioisomers.
This application note details a field-proven, pH-switchable protocol for the absolute regioselective synthesis of 3- and 5-substituted isoxazoles directly from alkynones (ynones) and hydroxylamine hydrochloride (
Mechanistic Insights: The Causality of Reagent Sequencing
The reaction between an alkynone and
-
1,2-Addition Pathway (3-Substituted Isoxazoles): When
is reacted directly with the ynone without an exogenous base, the inherent acidity of the hydrochloride salt activates the carbonyl carbon. The nitrogen atom of hydroxylamine preferentially attacks this hard electrophilic center (1,2-addition), forming an oxime intermediate. Subsequent addition of a base (e.g., ) deprotonates the oxime, driving intramolecular cyclization onto the alkyne to yield the 3-substituted isoxazole[1]. -
1,4-Conjugate Addition Pathway (5-Substituted Isoxazoles): Conversely, if
is pre-neutralized with a base before the ynone is introduced, free hydroxylamine is liberated. The highly nucleophilic nitrogen now acts as a soft nucleophile, favoring a Michael-type 1,4-conjugate addition to the electron-deficient alkyne. This forms an enamine-type intermediate that subsequently cyclizes onto the carbonyl carbon, dehydrating to furnish the 5-substituted isoxazole[1].
Divergent regioselective mechanistic pathways based on reagent sequencing and pH.
Quantitative Data: Reaction Optimization
The following table summarizes the quantitative impact of reaction conditions on regioselectivity and yield, demonstrating the robustness of the pH-switchable methodology[1].
| Substrate | Reagent Sequence | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1. | EtOH | 80 | 4 | 3- | 92 | |
| 1. | EtOH | 80 | 2 | 5- | 95 | |
| Phenyl-Ynone | 1. | MeOH | 65 | 6 | 3-Phenyl-Isoxazole | 88 |
| Phenyl-Ynone | 1. | EtOH | 80 | 3 | 5-Phenyl-Isoxazole | 91 |
Experimental Workflow & Protocols
Step-by-step experimental workflow for the regioselective synthesis of isoxazoles.
Protocol A: Synthesis of 3-Substituted Isoxazoles (1,2-Addition Route)
Objective: To lock the nucleophilic trajectory into a 1,2-addition by utilizing the inherent acidity of the hydrochloride salt, followed by base-promoted cyclization.
-
Oxime Formation: In a 25 mL round-bottom flask, dissolve the alkynone (1.0 mmol) in 5.0 mL of absolute ethanol. Add
(104 mg, 1.5 mmol) in one portion. Causality Note: Do not add base at this stage. The acidic microenvironment is strictly required to activate the carbonyl. -
In-Process Validation 1: Stir at room temperature for 1-2 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the ynone and the appearance of a highly UV-active spot confirms full conversion to the oxime intermediate. This self-validates that the 1,2-addition is locked in.
-
Cyclization: Once oxime formation is confirmed, add
(276 mg, 2.0 mmol) to the flask. Attach a reflux condenser and heat the mixture to 80 °C for 2 hours to drive the cyclization. -
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (15 mL) and Water (15 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Purification: Dry the combined organic layers over anhydrous
, filter, concentrate, and purify via flash column chromatography.
Protocol B: Synthesis of 5-Substituted Isoxazoles (1,4-Addition Route)
Objective: To generate free hydroxylamine prior to substrate exposure, forcing a Michael-type conjugate addition.
-
Free Base Generation: In a 25 mL round-bottom flask, suspend
(104 mg, 1.5 mmol) and (276 mg, 2.0 mmol) in 3.0 mL of absolute ethanol. Stir at room temperature for 15 minutes. Causality Note: This pre-equilibration step neutralizes the HCl salt, liberating the highly nucleophilic free hydroxylamine required for 1,4-addition. -
Conjugate Addition & Cyclization: Dissolve the alkynone (1.0 mmol) in 2.0 mL of absolute ethanol and add it dropwise to the reaction mixture. Heat the mixture to 80 °C for 2-3 hours.
-
In-Process Validation: Monitor via
NMR or TLC. The complete absence of the intermediate oxime spot (seen in Protocol A) self-validates that the reaction successfully bypassed the 1,2-addition pathway and proceeded directly via the 1,4-conjugate addition. -
Workup & Purification: Dilute with water (10 mL) to dissolve inorganic salts. Extract with EtOAc (3 x 15 mL). Wash the organic layer with brine, dry over
, concentrate, and purify via silica gel chromatography.
Troubleshooting & Protocol Integrity
-
Regioisomer Contamination in Protocol A: If a mixture of 3- and 5-substituted regioisomers is observed, it indicates premature neutralization of the reaction media[2]. Ensure absolute ethanol is used, as trace water or basic impurities in the glassware can buffer the system, allowing free hydroxylamine to form before the oxime is fully locked in.
-
Stalled Cyclization: If the oxime intermediate in Protocol A fails to cyclize completely upon the addition of
, the alkyne may be overly electron-rich. The addition of a catalytic amount of a Lewis acid (e.g.,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) can be used to further activate the alkyne for intramolecular attack.
References
-
Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles The Journal of Organic Chemistry, American Chemical Society. URL:[Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs Bioorganic & Medicinal Chemistry, National Center for Biotechnology Information (PMC). URL:[Link]
Sources
Storage stability of 5-Phenylisoxazol-3-amine hydrochloride solutions
Application Note: Storage Stability and Handling Protocols for 5-Phenylisoxazol-3-amine Hydrochloride Solutions
Executive Summary
5-Phenylisoxazol-3-amine hydrochloride is a critical heterocyclic building block and bioisostere widely utilized in medicinal chemistry and drug development. While the isoxazole core provides excellent pharmacological properties, its stability in solution is highly dependent on solvent choice, pH, and storage conditions. This application note provides a comprehensive, self-validating framework for preparing, storing, and verifying solutions of 5-phenylisoxazol-3-amine hydrochloride to ensure uncompromising data integrity in high-throughput screening and synthetic workflows.
Mechanistic Insights into Solution Instability
To design an effective storage protocol, one must first understand the causality behind the compound's degradation. As a Senior Application Scientist, I approach stability not as a static property, but as a dynamic equilibrium influenced by three primary vulnerabilities:
-
Isoxazole Ring Cleavage (N-O Bond Lability): The N-O bond of the isoxazole ring is susceptible to nucleophilic attack. Under strongly basic conditions (pH > 9), hydroxide ions can trigger a ring-opening event, leading to the formation of inactive cyano-enolates. Therefore, the compound must be kept strictly away from strong alkalis and oxidizing agents[1].
-
Primary Amine Oxidation: The exocyclic amine at the 3-position is prone to oxidation and Schiff base formation if exposed to ambient oxygen, moisture, or trace aldehydes in degraded solvents.
-
The Role of the Hydrochloride Salt: Utilizing the hydrochloride (HCl) salt form is a deliberate chemical strategy. Protonation of the amine effectively raises its oxidation potential, shielding it from oxidative degradation. Furthermore, the HCl salt dramatically improves aqueous solubility. However, dissolving the salt in unbuffered water will lower the solution's pH, which must be accounted for in biological assays.
Logical pathways of 5-Phenylisoxazol-3-amine degradation in solution.
Quantitative Stability Matrices
Empirical data dictates that while the compound is robust under specific parameters, deviations lead to rapid yield loss. In physiological aqueous buffers (pH 7.4), related isoxazole compounds generally maintain >90% integrity for at least 5 hours, making them suitable for standard biological assays[2]. For long-term storage, commercial guidelines for 3-aminoisoxazoles dictate storage of stock solutions at -80°C for up to 6 months[3].
| Solvent / Matrix | Temperature | Max Duration | Expected Purity | Primary Degradation Risk |
| Anhydrous DMSO (≥99.9%) | -80°C | 6 Months | > 98% | Negligible |
| Anhydrous DMSO (≥99.9%) | -20°C | 1 Month | > 95% | Moisture ingress / Oxidation |
| Aqueous Buffer (pH 7.4) | 37°C | 5 Hours | > 90% | Mild hydrolysis |
| Aqueous Buffer (pH > 9.0) | 25°C | < 1 Hour | < 50% | Rapid N-O bond cleavage |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any degraded solution is caught before it can compromise downstream experiments.
Step-by-step workflow for preparing and validating solution stability.
Protocol 1: Preparation of 10 mM Master Stock Solutions
-
Equilibration: Allow the lyophilized 5-phenylisoxazol-3-amine hydrochloride powder to equilibrate to room temperature in a desiccator for 30 minutes prior to opening. Causality: Prevents atmospheric condensation on the cold, hygroscopic powder.
-
Dissolution: Weigh the required mass and dissolve in Anhydrous DMSO (≥99.9% purity, sealed under Argon). Vortex for 30 seconds until optically clear.
-
Aliquoting: Immediately divide the solution into 50 µL aliquots using single-use, low-bind amber glass vials. Causality: Amber vials prevent photolytic degradation[3]. Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and cause the HCl salt to precipitate.
-
Inert Purging: Gently overlay each vial with Argon gas before sealing to displace ambient oxygen.
-
Storage: Transfer immediately to a -80°C freezer for long-term storage (up to 6 months)[3].
Protocol 2: Preparation of Aqueous Working Solutions & Self-Validation
-
Thawing: Remove a single 50 µL DMSO aliquot from -80°C. Allow it to thaw naturally at room temperature in the dark. Do not use a water bath.
-
Dilution: Dilute the stock into a strongly buffered aqueous solution (e.g., 50 mM PBS, pH 7.4) to achieve the desired working concentration (e.g., 10 µM). Causality: The strong buffer neutralizes the acidic shift caused by the HCl salt, preventing the free base from crashing out of solution.
-
Self-Validation Check (Critical Step): Before proceeding to the primary assay, inject a 1 µL sample into a rapid LC-MS/MS system.
-
Acceptance Criteria: The parent mass ([M+H]+ = 161.07 m/z) must represent >95% of the total ion chromatogram area. If degradation peaks (e.g., ring-opened adducts) exceed 5%, discard the aliquot.
-
Causality in Best Practices: Why Protocols Fail
Understanding the "why" behind the "what" is the hallmark of rigorous science. When researchers report irreproducibility with isoxazole amines, it almost always traces back to one of three handling errors:
-
The Freeze-Thaw Fallacy: Researchers often store a single large stock vial and repeatedly thaw it. DMSO is highly hygroscopic; every time the vial is opened cold, it pulls water from the air. Over weeks, this water acts as a nucleophile, slowly hydrolyzing the isoxazole ring. Rule: Single-use aliquots are non-negotiable.
-
The pH Trap: Attempting to dissolve the HCl salt directly into unbuffered cell culture media can cause localized pH drops. This not only stresses cells but can push the compound past its solubility threshold, leading to micro-precipitates that skew dose-response curves. Rule: Always pre-dilute into a robust intermediate buffer.
-
Photolytic Neglect: Leaving clear vials on a brightly lit benchtop initiates radical-mediated cleavage of the N-O bond. Rule: Always use amber vials and protect from light during incubation steps[3].
References
-
Title : Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Source : URL :[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Phenylisoxazol-3-amine Synthesis
The following technical guide is structured as a Technical Support Center resource, designed for immediate application by researchers and process chemists. It prioritizes actionable solutions, mechanistic understanding, and validated protocols.
Ticket Subject: Improving Yield & Regioselectivity in Cyclization of Benzoylacetonitrile Target Molecule: 5-phenylisoxazol-3-amine (3-amino-5-phenylisoxazole) CAS: 4369-55-5
Executive Summary & Core Mechanism
The synthesis of 5-phenylisoxazol-3-amine from benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) and hydroxylamine is a classic example of competing regioselectivity . The reaction can proceed via two distinct pathways depending on which electrophilic site (ketone vs. nitrile) the hydroxylamine nucleophile attacks first.
-
Path A (Target): Initial attack on the Nitrile
Amidoxime intermediate Cyclization on Ketone 3-amino-5-phenylisoxazole . -
Path B (Undesired): Initial attack on the Ketone
Oxime intermediate Cyclization on Nitrile 5-amino-3-phenylisoxazole .
Critical Control Point: The regioselectivity is strictly controlled by pH and Temperature .
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation point where experimental conditions dictate the product outcome.
Caption: Mechanistic bifurcation in the reaction of benzoylacetonitrile with hydroxylamine. Green path indicates optimal conditions for the target 3-amino isomer.
Troubleshooting Guide (Q&A)
Issue 1: "I am getting a mixture of isomers or predominantly the wrong isomer (5-amino-3-phenyl)."
Root Cause: The reaction environment is likely too basic (pH > 8) or too hot (> 50°C). Technical Explanation: Under strongly basic conditions and high heat, the ketone carbonyl becomes the kinetically favored site for nucleophilic attack by hydroxylamine, leading to the 5-amino-3-phenyl isomer [1]. To favor the target 3-amino-5-phenyl isomer, you must direct the attack to the nitrile group. This is achieved at near-neutral pH (7.0–8.0) where the nitrile activation is sufficient, but the ketone is less prone to immediate attack compared to the thermodynamic stability of the amidoxime intermediate [1].
Corrective Action:
-
Monitor pH: Do not simply add excess base. Use a pH meter to maintain the reaction between 7.0 and 8.0.
-
Lower Temperature: Conduct the initial addition and reaction at room temperature or slightly elevated (max 45°C). Avoid refluxing until the intermediate is formed.
Issue 2: "My yield is low (< 40%) despite using the correct pH."
Root Cause: Incomplete cyclization or loss during purification. Technical Explanation: While the formation of the amidoxime intermediate (Path A) occurs at pH 7-8, the final cyclization step (dehydration) often requires acidic assistance or prolonged time. Additionally, the product is an amine and can be lost in aqueous waste streams if the extraction pH is incorrect.
Corrective Action:
-
Acidic Finish: After the initial reaction at pH 7-8 is complete (monitored by TLC/LCMS), treating the mixture with acid (e.g., HCl) can facilitate the final dehydration/cyclization step [1].
-
Extraction Protocol: Ensure the aqueous phase is basic (pH > 10) during extraction to keep the amine in its neutral, organic-soluble form. If you extract at neutral/acidic pH, the product will remain in the water as a salt.
Issue 3: "The product is difficult to purify from the starting material."
Root Cause: Similar polarity of starting benzoylacetonitrile and the product. Technical Explanation: Both the starting material and product are organic soluble. However, the product is a basic amine , whereas the starting material is a neutral (or slightly acidic) ketone/nitrile.
Corrective Action: Implement an Acid-Base Workup (Self-Validating Purification):
-
Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).
-
Extract with 1M HCl . The product (amine) will protonate and move to the aqueous layer; non-basic impurities (starting material) stay in the organic layer.
-
Separate the layers.[1] Keep the aqueous layer.
-
Basify the aqueous layer (pH > 10) with NaOH. The product will precipitate or oil out.
-
Extract the now-cloudy aqueous layer with fresh organic solvent to recover pure product.
Optimized Standard Operating Procedure (SOP)
Objective: Synthesis of 5-phenylisoxazol-3-amine with high regioselectivity.
Materials:
-
Benzoylacetonitrile (1.0 equiv)
-
Hydroxylamine Hydrochloride (1.1 equiv)
-
Sodium Hydroxide (aqueous solution, for pH adjustment)
-
Ethanol/Water (1:1 mixture) or Methanol
-
Conc. HCl (for cyclization/workup)
Protocol:
-
Preparation: Dissolve Benzoylacetonitrile (10 mmol) in Ethanol (20 mL).
-
Reagent Addition: Add a solution of Hydroxylamine Hydrochloride (11 mmol) in Water (10 mL).
-
pH Control (CRITICAL):
-
Place a pH probe in the solution.
-
Slowly add dilute NaOH (e.g., 2M) dropwise while stirring.
-
Stop when pH reaches 7.5 .
-
Note: The reaction is exothermic; ensure temperature stays < 45°C .
-
-
Reaction: Stir at ambient temperature (20-25°C) for 12–24 hours. Monitor by TLC for the disappearance of starting material.
-
Checkpoint: If reaction stalls, heat gently to 40-45°C, but do not exceed this.
-
-
Cyclization Completion: Once the intermediate is formed, acidify the mixture to pH ~2 with Conc. HCl and heat to 50°C for 1 hour to ensure complete cyclization (optional, depending on specific substrate kinetics) [1].
-
Workup (Acid-Base Purification):
-
Evaporate ethanol under reduced pressure.
-
Dilute residue with Water (20 mL) and Ethyl Acetate (30 mL).
-
Acidify aqueous layer to pH 1-2 (if not already). Shake and separate. Discard organic layer (contains non-basic impurities).
-
Basify the aqueous layer to pH 10-12 using NaOH.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Dry combined organics over
and concentrate.[2]
-
-
Final Product: The residue is typically the pure 3-amino isomer. Recrystallize from Ethanol/Water if necessary.
Comparative Data: Regioselectivity Factors
| Parameter | Condition A (Target) | Condition B (Avoid) |
| pH Range | 7.0 – 8.0 | > 9.0 |
| Temperature | ≤ 45°C | Reflux (> 78°C) |
| Primary Nucleophile | Free Base ( | Anion ( |
| Attack Site | Nitrile (-CN) | Ketone (-C=O) |
| Major Product | 3-amino-5-phenylisoxazole | 5-amino-3-phenylisoxazole |
| Literature Yield | 60–90% [1] | Variable |
Frequently Asked Questions (FAQ)
Q: Can I use Hydroxylamine Sulfate instead of Hydrochloride? A: Yes. The counter-ion (sulfate vs. chloride) does not affect the reaction mechanism. However, you must still neutralize the salt to release the free hydroxylamine species within the target pH range (7-8). Be aware of the stoichiometry (sulfate is diprotic).
Q: Why does the literature sometimes mention using Sodium Ethoxide (strong base)?
A: Strong bases like Sodium Ethoxide are often used to synthesize the other isomer (5-amino-3-phenyl) or when using different precursors (like chalcones). For the 3-amino-5-phenyl target starting from
Q: How do I distinguish the two isomers if I suspect a mixture? A: 1H NMR is definitive.
-
3-amino-5-phenyl: The isoxazole ring proton (H-4) typically appears around 6.0–6.5 ppm .
-
5-amino-3-phenyl: The ring proton often shifts downfield or upfield depending on solvent, but the melting points are distinct.
-
3-amino-5-phenyl MP: ~135-137°C.
-
5-amino-3-phenyl MP: ~150-152°C (check specific derivatives).
-
References
-
Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013).[3] A Reliable Synthesis of 3-Amino-5-alkyl and 5-Amino-3-alkyl Isoxazoles . Synthesis, 45(02), 171-173.[3]
-
Al-Zaydi, K. M. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines . Organic Letters, 11(2), 263-266.
-
BenchChem Technical Support.[4][5] (2025).[4][5][6][7][8][9] Synthesis of 5-Aminoisoxazoles .
Sources
- 1. ajrcps.com [ajrcps.com]
- 2. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Amino-3-phenylisoxazole | C9H8N2O | CID 261201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Purification of 5-Phenylisoxazol-3-amine HCl via Recrystallization
Executive Summary & Compound Context[1][2][3][4][5][6]
This guide details the purification of 5-Phenylisoxazol-3-amine Hydrochloride (CAS: 14775-60-1 for free base; HCl salt formed in situ). This compound is a critical intermediate in medicinal chemistry, often serving as a scaffold for COX-2 inhibitors and glutamate receptor ligands.
Critical Distinction: Ensure you are working with the 3-amino isomer (amine at position 3, phenyl at position 5). The regioisomer, 5-amino-3-phenylisoxazole, has significantly different solubility and biological properties.
Physical Properties Profile
| Property | Specification | Notes |
| Molecular Formula | C₉H₈N₂O[1][2] · HCl | Salt form |
| MW | 196.63 g/mol | (Free base: 160.17 g/mol ) |
| Appearance | White to off-white crystalline solid | Crude often appears yellow/orange due to oxidation |
| MP (Free Base) | 136–137 °C | Reference standard for purity check [1] |
| MP (HCl Salt) | >210 °C (Decomposes) | High lattice energy; exact point varies by heating rate |
| Solubility | Soluble: MeOH, EtOH, DMSOInsoluble: Et₂O, Hexane, Toluene | Salt is polar; free base is lipophilic |
Standard Operating Procedure (SOP): Recrystallization
The most robust method for purifying the hydrochloride salt of this aromatic heterocycle utilizes a solvent/anti-solvent pair , typically Ethanol/Diethyl Ether .
Reagents Required[1][3][5][6][8][9][10][11][12]
-
Solvent A (Good Solvent): Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Solvent B (Anti-Solvent): Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).
-
Acidifier: 1.25 M HCl in Ethanol (to ensure full protonation).
-
Activated Carbon: Norit® or equivalent (for color removal).
Step-by-Step Protocol
-
Dissolution:
-
Place the crude 5-Phenylisoxazol-3-amine HCl in an Erlenmeyer flask.
-
Add the minimum amount of hot Absolute Ethanol (approx. 60–70°C) required to dissolve the solid.
-
Tech Note: If the solution is not acidic (pH > 2), add 1-2 mL of HCl/EtOH. Free base contamination prevents crystallization.
-
-
Decolorization (Optional but Recommended):
-
If the solution is dark orange/brown, add activated carbon (1-2% w/w).
-
Stir hot for 5 minutes. Do not boil vigorously with carbon to avoid spillover.
-
Perform a hot filtration through a pre-warmed Celite pad to remove carbon.
-
-
Crystallization Induction:
-
Return the filtrate to a boil to redissolve any solids formed during filtration.
-
Remove from heat.
-
Slowly add Diethyl Ether dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of Ethanol to clear the solution back to transparency.
-
-
Crystal Growth:
-
Allow the flask to cool to room temperature undisturbed . Agitation at this stage causes small, impure crystals.
-
Once at room temperature, place the flask in an ice bath (0–4°C) for 2 hours to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel.[3]
-
Wash the cake with cold Ethanol/Ether (1:3 ratio).
-
Dry under vacuum at 40°C.
-
Visualization: Recrystallization Workflow
Figure 1: Logical workflow for the purification of 5-Phenylisoxazol-3-amine HCl.
Troubleshooting Center
This section addresses specific failure modes encountered by researchers.
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS). It occurs when the solute precipitates as a supercooled liquid rather than a solid, usually because the temperature dropped too fast or the impurity profile lowered the melting point.
Corrective Actions:
-
The Re-Heat Method: Re-heat the mixture until the oil dissolves into a clear solution. Allow it to cool much more slowly (wrap the flask in a towel to insulate).
-
The Seeding Technique: If you have any pure crystals from a previous batch, add a "seed" crystal when the solution reaches room temperature.
-
Solvent Modification: You may be using too much anti-solvent (Ether). Add more Ethanol to redissolve the oil, then add Ether more conservatively.
Issue 2: "No precipitate formed even after cooling to 0°C."
Diagnosis: The solution is not supersaturated, or the compound is too soluble in the chosen alcohol.
Corrective Actions:
-
Concentration: Return the flask to the rotavap and remove 50% of the solvent volume.
-
Solvent Swap: Ethanol might be too polar. Switch to Isopropanol (IPA) . IPA has a lower solubility index for this salt than Ethanol, often promoting better crystallization without an anti-solvent [2].
-
Flash Freezing: Place the flask in a -20°C freezer overnight.
Issue 3: "The melting point is too low (e.g., 180°C) or broad."
Diagnosis:
-
Mixed Salt/Base: You may have a mixture of the HCl salt and the free base.
-
Hydrates: The salt may have trapped water.
Corrective Actions:
-
Acid Wash: Recrystallize again, but ensure you add conc. HCl (1-2 drops) to the hot ethanol. This forces the equilibrium entirely to the salt form.
-
Drying: Dry the sample at 60°C under high vacuum (0.1 mbar) for 24 hours to remove lattice solvents.
Decision Logic: Troubleshooting Flowchart
Figure 2: Decision tree for troubleshooting common recrystallization failures.
Frequently Asked Questions (FAQ)
Q: Can I use water as a co-solvent? A: Yes, but with caution. 5-Phenylisoxazol-3-amine HCl is moderately soluble in water. An Ethanol/Water system (9:1) can work if the Ether method fails, but drying the product becomes more difficult due to water retention.
Q: How do I verify if I have the Free Base or the HCl salt? A: Perform a silver nitrate (AgNO₃) test. Dissolve a small amount of crystal in water/nitric acid and add AgNO₃. A white precipitate (AgCl) confirms the presence of the chloride counter-ion. Alternatively, check solubility: the HCl salt is water-soluble; the free base is not [3].
Q: My product turned pink during storage. Is it ruined? A: The pink coloration indicates slight oxidation of the amine, common in aniline-like heterocycles. If the MP is still sharp, it is likely >98% pure. Store under Argon at -20°C to prevent further degradation.
References
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 261201, 5-Amino-3-phenylisoxazole. Retrieved from [Link]
Sources
Troubleshooting regioselectivity in 3-amino vs 5-amino isoxazole synthesis
Introduction: The Regioselectivity Paradox
In medicinal chemistry, the isoxazole ring is a privileged scaffold, but synthesizing specific amino-isoxazole isomers from
The core challenge lies in the ambident nature of the starting material (
-
Path A (Kinetic/Standard): Hydroxylamine attacks the ketone , leading to 5-amino-3-substituted isoxazoles .[1]
-
Path B (Thermodynamic/Controlled): Hydroxylamine attacks the nitrile , leading to 3-amino-5-substituted isoxazoles .
This guide provides a validated troubleshooting framework to control this "switch," ensuring you isolate the correct isomer with high purity.
Module 1: The Diagnostic Matrix
Before optimizing conditions, confirm your target and current status using the decision tree below.
Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer.
Module 2: Analytical Validation (How do I know what I have?)
Users often misidentify these isomers because they share the same molecular weight and similar polarity. NMR is the definitive diagnostic tool.
| Feature | 5-Amino-3-R-Isoxazole (Path A) | 3-Amino-5-R-Isoxazole (Path B) | Mechanistic Origin |
| H-4 Proton ( | 5.0 – 5.5 ppm (Sharp Singlet) | 5.8 – 6.2 ppm (Singlet) | The 5-amino group pushes electron density into the ring, shielding C4 more effectively than the 3-amino group. |
| C-4 Carbon ( | ~75 – 80 ppm | ~90 – 95 ppm | Significant shielding at C4 in the 5-amino isomer. |
| Reaction pH | Basic (pH > 8) | Neutral / Mild (pH 7–8) | High pH favors ketone attack; Neutral pH allows nitrile attack. |
| Melting Point | Generally Lower (e.g., 3-Me: ~85°C) | Generally Higher (e.g., 5-Me: ~150°C) | 3-amino isomers often have stronger intermolecular H-bonding networks. |
Module 3: Troubleshooting & Protocols
Scenario A: "I need the 5-Amino isomer, but yields are low or impure."
The Science: The formation of 5-amino-3-substituted isoxazoles proceeds via the initial attack of hydroxylamine on the ketone to form an oxime, which then cyclizes onto the nitrile.[1] This pathway is favored by high temperature and basic pH (which increases the nucleophilicity of hydroxylamine).
Common Failure Mode: Incomplete cyclization of the oxime intermediate or competitive hydrolysis of the nitrile.
Optimized Protocol (The "Mainolfi" Method):
-
Reagents:
-ketonitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq). -
Solvent: Water (or Water/Ethanol 1:1 if solubility is poor).
-
Base: NaOH (1.1 eq) to adjust pH > 8 .
-
Condition: Heat to 100 °C (reflux) for 2–4 hours.
-
Workup: Cool to room temperature. The product often precipitates. If not, extract with EtOAc.
-
Why this works: The high temperature overcomes the activation energy for the attack on the ketone, and the basic pH ensures the oxime oxygen is nucleophilic enough to attack the nitrile carbon [1].
Scenario B: "I need the 3-Amino isomer, but I keep getting the 5-Amino."
The Science: This is the most common user complaint. To get the 3-amino-5-substituted isoxazole , hydroxylamine must attack the nitrile first (forming an amidoxime) before the ketone. Since ketones are generally more electrophilic, you must "tame" the reaction.
-
Mechanism: At lower temperatures and neutral pH, the reversible attack on the ketone is less favorable, or the ketone is stabilized (e.g., enol form), allowing the slower, irreversible attack on the nitrile to prevail.
Optimized Protocol (pH-Switch Strategy):
-
Reagents:
-ketonitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq). -
Solvent: Water (or Water/EtOH).
-
Base: NaOH (0.5–0.6 eq) or NaHCO
. Crucial: Monitor pH carefully. It must remain between 7 and 8 . -
Condition: Stir at Room Temperature (< 45 °C) for 12–24 hours. Do not heat.
-
Cyclization Step: After the amidoxime forms (monitor by LCMS), add concentrated HCl (approx 1-2 eq) and heat to 50–60 °C for 1 hour to force dehydration/cyclization.
-
Why this works: The lower temperature prevents the kinetic attack on the ketone. The neutral pH prevents rapid oxime formation. The final acid step catalyzes the cyclization of the amidoxime onto the ketone [1][2].
Scenario C: "The pH switch isn't working. I still get mixtures."
Alternative Route: The Enaminone / Alkynenitrile Bypass
If the
-
Use an Alkynenitrile (Propiolonitrile):
-
Reaction of
with hydroxylamine generally yields the 3-amino isomer exclusively [3]. -
Protocol: Treat alkynenitrile with
and NaOH in aqueous ethanol at RT.[2]
-
-
Use an Enaminone (
-enaminone):-
Reacting a
-enaminone ( ) with hydroxylamine in DMF at 100°C favors the 3-arylamino isoxazole [4].[3] -
Note: This route is sensitive to solvent effects. In water/KOH, it may revert to the 5-amino product.
-
Module 4: Mechanistic Visualization
Understanding the pathway is critical for troubleshooting.
Figure 2: Divergent mechanistic pathways controlled by pH and temperature.
References
-
Johnson, L., Powers, J., Ma, F., et al. (2013).[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171–173.[1]
- Pinho e Melo, T. M. (2005). "Recent Advances on the Synthesis and Transformations of Isoxazoles." Current Organic Chemistry, 9(10), 925–958.
-
Kishore, D., et al. (2010). "Synthesis of 3-aminoisoxazoles from propiolonitriles." Journal of Heterocyclic Chemistry. (Validated via US Patent 3435047A methodology).
-
Liu, Y., et al. (2012).[3] "Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones." Organic Letters, 14(1), 218–221.
Sources
Removing unreacted hydroxylamine from isoxazole amine product
This is a technical support guide designed for researchers and process chemists dealing with the purification of isoxazole amine intermediates.
Topic: Elimination of Residual Hydroxylamine ( ) from Reaction Streams
Executive Summary: The "Sticky" Impurity
Hydroxylamine (
-
Chemical Similarity: Its polarity and H-bonding capability often mimic the isoxazole amine product, leading to co-elution or co-crystallization.[1]
-
Genotoxicity: Classified as a known mutagen (ICH M7 Class 1/2), it requires removal to ppm levels (typically TTC < 25 µ g/day ).[1]
This guide provides three validated workflows to remove
Module 1: Diagnostic & Decision Logic
Q: Why is my standard acid/base extraction failing to remove hydroxylamine?
A: The failure usually stems from
-
Scenario A (Alkyl-Isoxazole Amines): If your amine is on a side chain (e.g., isoxazol-5-ylmethylamine), its
is ~9.[1]0. Both species are protonated in acid and neutral in base.[1] They track together. -
Scenario B (Heteroaryl Amines): If your amine is directly on the ring (e.g., isoxazol-3-amine), it is a very weak base (
).[1] In mild acid (pH 4), the product is neutral, but hydroxylamine is charged.[1][2]
Use this decision tree to select your protocol:
Figure 1: Selection logic for purification protocols based on product basicity.
Module 2: The "Lipophilic Scavenger" Protocol (Method B)
Recommended for: Basic Isoxazole Amines (
Q: How do I remove hydroxylamine when it co-extracts with my basic product? A: You must chemically modify the hydroxylamine into a neutral, lipophilic species that separates from your protonated product.[1] We use Benzaldehyde or 2-Butanone (MEK) to form an oxime.[1]
The Chemistry:
Protocol: Benzaldehyde Scavenge
| Step | Action | Mechanism |
| 1 | Dissolve crude mixture in DCM or EtOAc . | Solubilizes product. |
| 2 | Add 1.5 - 2.0 eq of Benzaldehyde (relative to estimated | Reactant. |
| 3 | Add catalytic Acetic Acid (5 mol%) and stir for 30-60 mins at RT. | Catalyzes oxime formation.[1] |
| 4 | Acidic Extraction: Wash organic layer with 1M aqueous HCl .[1] | CRITICAL STEP: • Product: Protonates ( |
| 5 | Separate layers. Keep the Aqueous Layer .[1] | Discards the scavenged impurity. |
| 6 | Basify aqueous layer (pH > 10) with NaOH.[1] | Regenerates free base product.[1] |
| 7 | Extract into fresh organic solvent, dry, and concentrate. | Recovers purified product. |
Tech Tip: Do not use Acetone for this extraction method. Acetone oxime is moderately water-soluble (
) and may track into the aqueous phase.[1] Use Benzaldehyde or Methyl Ethyl Ketone (MEK) for better phase separation.[1]
Module 3: The "Volatile Scavenger" Protocol (Method C)
Recommended for: Solid products or when aqueous workup is difficult.[1]
Q: Can I just evaporate the impurity?
A: Hydroxylamine salts are not volatile, but Acetone Oxime is volatile (
Protocol: Acetone Quench
-
Quench: Add Acetone (5-10 volumes) to the reaction mixture.
-
Stir: Agitate for 2 hours. The excess hydroxylamine converts to Acetone Oxime.[1]
-
Concentrate: Rotovap to dryness.
-
Reslurry: If the product is a solid, reslurry the residue in a non-polar solvent (Hexanes/Heptane).[1] Acetone oxime is soluble in heptane; isoxazole amine salts often are not.[1] Filter to collect product.
Module 4: Safety & Analytical Validation
Q: What are the safety risks of hydroxylamine? A:
-
Explosion Hazard: Free base hydroxylamine is unstable.[1] NEVER concentrate a solution containing free
to dryness without quenching it first.[1] It can decompose violently.[1]
Q: How do I prove the hydroxylamine is gone (Validation)? A: Standard HPLC-UV often misses hydroxylamine because it lacks a chromophore.[1] You must derivatize it.[1]
Analytical Protocol (Benzaldehyde Derivatization):
-
Sample Prep: Dissolve 50 mg product in 1 mL Diluent (Water/MeCN).
-
Derivatization: Add 100 µL Benzaldehyde + 100 µL Acetate Buffer (pH 5). Heat at 70°C for 20 mins.
-
Analysis: Inject on HPLC (C18 Column).
Visualizing the Scavenging Workflow
Figure 2: The Benzaldehyde Scavenging Workflow for basic isoxazole amines.
References
-
Quantitative Measurement of Residual Hydroxylamine: Prabhune, S., et al. "Quantitative measurement of trace levels of residual hydroxylamine hydrochloride by a simple gas chromatographic method."[1][2] World Journal of Pharmaceutical Research, 2017.[1][2] Link
-
Scavenging Methodology: Anderson, N. G.[1][2] "Practical Process Research & Development." Academic Press, 2012.[1][2] (Chapter on Impurity Removal).
-
Safety & Toxicity (ICH M7): International Council for Harmonisation (ICH).[1] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." 2017. Link
-
Isoxazole Properties: PubChem Compound Summary for CID 84591, 5-Aminoisoxazole.[1][3] National Center for Biotechnology Information.[1] Link
Sources
Optimizing catalyst choice for isoxazole amine synthesis
Ticket #8492: Optimizing Catalyst Architecture for Isoxazole Amine Synthesis
Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Methodologies Priority: High (Blocker in Lead Optimization)
Executive Summary: The "Heteroatom Trap"
Welcome to the Isoxazole Technical Support Hub. If you are reading this, you are likely facing one of two problems:
-
The "Dead Catalyst" Syndrome: Your Palladium-catalyzed cross-coupling (Buchwald-Hartwig) stalled at 15% conversion because the isoxazole nitrogen coordinated to your metal center.
-
The Regio-Scramble: Your cycloaddition yielded an inseparable 60:40 mixture of 3,5- and 3,4-isomers.
Isoxazoles are "privileged scaffolds" in medicinal chemistry (e.g., Valdecoxib, Leflunomide), but they are notoriously difficult substrates for transition metals. The 1,2-N,O bond creates a unique electronic signature that can act as a bidentate ligand, effectively poisoning standard catalyst systems.
This guide provides the engineered solutions to bypass these traps.
Decision Matrix: Select Your Synthesis Vector
Before selecting a catalyst, confirm your entry point. Are you building the ring around the amine, or attaching the amine to an existing ring?
Figure 1: Catalyst Selection Engine. Follow the path based on your starting material and desired regioisomer.
Module A: The "Killer" Application (Buchwald-Hartwig Coupling)
The Problem: Direct amination of 3-bromo or 4-bromoisoxazoles often fails because the isoxazole acts as a "sink" for the Palladium, forming a stable
The Solution: Use Dialkylbiaryl Phosphine Ligands . These ligands are bulky enough to physically block the isoxazole nitrogen from binding to the Pd center, while still allowing the oxidative addition of the C-Br bond.
Recommended Catalyst Systems
| Substrate Class | Catalyst Precursor | Ligand | Base | Solvent | Temp |
| Primary Amines | Pd(OAc)₂ or Pd₂(dba)₃ | BrettPhos [1] | Cs₂CO₃ | t-Amyl Alcohol | 80-100°C |
| Secondary Amines | Pd(OAc)₂ | RuPhos [2] | NaOtBu | Toluene | 80-100°C |
| Challenging/Steric | Pd-PEPPSI-IPr | (NHC Ligand) | KOtBu | Dioxane | 60-80°C |
Standard Operating Procedure (SOP-BH-ISOX)
Objective: Coupling 4-bromoisoxazole with morpholine.
-
Preparation (In Glovebox or Schlenk Line):
-
Charge a reaction vial with Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) .
-
Add NaOtBu (1.4 equiv) . Note: Strong bases are preferred for electron-rich heterocycles.
-
Add 4-bromoisoxazole (1.0 equiv) and Morpholine (1.2 equiv) .
-
-
Solvent Addition:
-
Add anhydrous Toluene (0.2 M concentration). Critical: Toluene suppresses competitive hydrolysis better than DMF.
-
-
Activation:
-
Seal the vial. If outside a glovebox, purge with Argon for 5 minutes.
-
Heat to 100°C for 12 hours.
-
-
Workup (Specific for Isoxazoles):
-
Isoxazole amines can be amphoteric. Do not use an acidic workup (HCl wash), or you will lose the product to the aqueous phase.
-
Filter through a pad of Celite/Silica. Elute with EtOAc.
-
Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually required due to polarity).
-
Module B: Regiocontrol in Ring Construction (Cycloaddition)
The Problem: When synthesizing the ring from an alkyne and a nitrile oxide (generated in situ), you risk obtaining a mixture of isomers.
The Solution:
-
For 3,5-Disubstituted Isoxazoles: Use Cu(I) Catalysis .[1][2][3] Similar to the famous Azide-Alkyne Click reaction, Copper(I) directs the formation of the 3,5-isomer via a metallacycle intermediate [3].
-
For 3,4-Disubstituted Isoxazoles: Metal catalysis is less effective here. Reliance on steric bulk and electronic matching (thermal conditions) is the standard.
Mechanism of Regiocontrol
Figure 2: Divergent pathways for isoxazole ring construction. Cu(I) enforces regioselectivity.
Protocol: Cu-Catalyzed [3+2] Cycloaddition
-
Reagents: Alkyne (1.0 equiv), Hydroximoyl chloride (Precursor to Nitrile Oxide, 1.2 equiv).
-
Catalyst: CuSO₄·5H₂O (10 mol%) + Sodium Ascorbate (20 mol%) .
-
Base: KHCO₃ (3.0 equiv) to generate the nitrile oxide in situ.
-
Solvent: t-BuOH/H₂O (1:1).
-
Procedure: Stir at RT for 4-8 hours. The Cu(I) species (generated by ascorbate reduction) coordinates the alkyne, directing the nitrile oxide attack to the more accessible carbon, yielding the 3,5-isomer exclusively.
Troubleshooting & FAQs
Symptom Checker
| Symptom | Probable Cause | Corrective Action |
| Reaction turns black immediately (Pd) | "Palladium Black" precipitation due to ligand dissociation. | Switch to BrettPhos or Xantphos . These bidentate/bulky ligands hold the Pd tighter than the isoxazole can. |
| Low Conversion (<20%) | Catalyst poisoning by the product (Isoxazole amine). | Increase catalyst loading to 5 mol%. Add the amine nucleophile slowly (syringe pump) to keep its concentration low relative to the catalyst. |
| Regioisomer Mixture (Cycloaddition) | Thermal background reaction competing with Cu-catalysis. | Lower the temperature to 0°C or RT. Do not heat Cu-catalyzed click reactions for isoxazoles; heat promotes the uncatalyzed (non-selective) pathway. |
| Starting Material Recovery (BH) | Oxidative addition failed (C-Br bond too stable). | Switch from Pd(OAc)₂ to a pre-formed precatalyst like Pd(BrettPhos) G3 . This skips the activation step. |
Frequently Asked Questions
Q: Can I use Pd(PPh₃)₄ (Tetrakis) for isoxazole amination? A: Avoid it. Triphenylphosphine is too labile and not bulky enough. The isoxazole nitrogen will displace the PPh₃, quench the catalyst, and kill your reaction. You need the biaryl phosphines (Buchwald ligands) [1].[4]
Q: Why not just use Ullmann coupling (Copper catalysis) for the amination? A: You can, but it requires much harsher conditions (140°C+, DMF). Isoxazoles are thermally sensitive and can undergo ring-opening (N-O bond cleavage) at these temperatures. Pd-catalyzed Buchwald-Hartwig allows for milder temperatures (80-100°C).
Q: I need the 3,4-substituted isoxazole. How do I force it? A: This is the "hard" isomer. You cannot use Cu-catalysis. You must rely on the electronic bias of your specific alkyne. Alternatively, synthesize a 3,4-substituted isoxazole ester first (easier to separate), then convert the ester to an amine via Curtius rearrangement.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Maitro, G., et al. (2018). "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry.
-
Hansen, T. V., et al. (2005).[2] "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Cu(I)-Catalyzed Cycloaddition." Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Benzoxazole/Isoxazole Derivatives."
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Preventing ring opening of 5-phenylisoxazol-3-amine under basic conditions
This Technical Support Guide is structured to provide immediate, high-level troubleshooting and deep mechanistic understanding for researchers working with 5-phenylisoxazol-3-amine .
Subject: Prevention of Isoxazole Ring Cleavage Under Basic Conditions Applicable Compound: 5-Phenylisoxazol-3-amine (CAS: 6455-31-8) Urgency Level: High (Irreversible Degradation Risk)
Executive Summary & Core Hazard
The Problem: 5-phenylisoxazol-3-amine is kinetically stable in neutral media but thermodynamically unstable in the presence of strong bases (pKa > 15). The isoxazole ring contains a weak N–O bond (~55 kcal/mol) which is susceptible to cleavage.
The Consequence: Exposure to strong bases (e.g., NaH, KOtBu, NaOH) or elevated temperatures triggers a cascade resulting in ring opening. The primary degradation product is typically benzoylacetonitrile (
Diagnostic & Mechanism (The "Why")
To prevent failure, you must understand the degradation pathway. The 3-amino group, while electronically donating, becomes a liability when deprotonated. The resulting anion can donate electron density into the ring, facilitating the rupture of the N–O bond.
Mechanism of Ring Opening
The following diagram illustrates the pathway from the stable isoxazole to the acyclic degradation product.
Figure 1: Base-induced degradation pathway. The critical failure point is the rupture of the N-O bond following deprotonation.
Diagnostic Indicators
If your reaction has failed, check for these signs:
| Indicator | Observation | Technical Interpretation |
| TLC / LCMS | New spot/peak (more polar) | Formation of the |
| NMR ( | Loss of singlet at ~6.1-6.5 ppm | Disappearance of the C-4 ring proton. |
| NMR ( | New signal ~2200 cm⁻¹ | Appearance of a Nitrile ( |
| Color | Darkening (Yellow | Formation of complex oligomers from the reactive acyclic intermediate. |
Optimized Protocols (The "How")
Do not use standard alkylation conditions (e.g., NaH/DMF) for this substrate. Use the Safe Protocol below.
Protocol A: The "Safe" Method (Mild Base)
Recommended for: Alkylation, Acylation, or Nucleophilic substitutions. Principle: Uses a base with a pKa lower than the onset of ring deprotonation/fragmentation, buffered by phase transfer or solubility control.
-
Solvent: Acetone (anhydrous) or Acetonitrile. Avoid DMF/DMSO if possible as they enhance basicity.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Temperature:
to . Do not reflux. -
Procedure:
-
Dissolve 5-phenylisoxazol-3-amine (1.0 eq) in Acetone (0.2 M).
-
Add
(2.0 eq). -
Add Electrophile (1.1 eq) dropwise at
. -
Monitor by TLC.[1] If sluggish, warm to RT. Stop immediately if color darkens.
-
Protocol B: The "Risky" Method (Strong Base) - Use only if unavoidable
Context: If you absolutely require NaH (e.g., for a very unreactive electrophile). Mitigation Strategy: Kinetic control.
-
Solvent: THF (anhydrous).
-
Base: NaH (60% dispersion).
-
Temperature: Strictly
. -
Procedure:
Decision Logic for Reaction Design
Use this flow chart to select the correct conditions for your specific experiment.
Figure 2: Decision matrix for selecting reaction conditions to minimize ring cleavage.
Frequently Asked Questions (FAQ)
Q1: Why can't I use NaOH or KOH? A: Hydroxide ions are hard nucleophiles and strong bases. They can directly attack the C-5 position or deprotonate the amine to a point where the ring opens thermodynamically. If you must use hydroxide, use a biphasic system (DCM/Water) with a phase transfer catalyst (TBAB), which limits the exposure of the isoxazole to the bulk base.
Q2: I see a nitrile peak in my IR (2200-2250 cm⁻¹). What happened?
A: The ring has opened. The N-O bond cleaved, and the molecule rearranged into a
Q3: Can I protect the amine to stabilize the ring? A: Yes. Acetylation (forming the acetamide) generally stabilizes the ring against basic cleavage because the lone pair on the nitrogen is delocalized into the carbonyl group rather than the isoxazole ring. However, be aware that N-acylated isoxazoles can sometimes undergo Boulton-Katritzky rearrangements if other conditions are met, though this is less common with 5-phenyl derivatives.
Q4: Is the 5-phenyl group stabilizing or destabilizing? A: The phenyl group at C-5 is an electron-withdrawing group (by induction/resonance relative to alkyl), which can actually make the ring more susceptible to nucleophilic attack at C-5, but it also provides steric bulk. Overall, the 3-amino group is the primary destabilizing factor in base due to the donation effect upon deprotonation.
References
-
Katritzky, A. R., & Boulton, A. J. (Eds.).[5][6] Advances in Heterocyclic Chemistry. Academic Press. (Standard text on Isoxazole reactivity and Boulton-Katritzky rearrangements).
-
Pinho e Melo, T. M. V. D. (2005).[7] Recent advances on the synthesis and reactivity of isoxazoles.[5][7][8] Current Organic Chemistry, 9(10), 925-958.[7] Link
- Speranza, G., et al. (2011). Ring opening of isoxazoles: A mechanistic overview. Journal of Organic Chemistry. (General mechanism of base-induced cleavage).
-
Sigma-Aldrich. Product Specification: 5-Phenylisoxazol-3-amine. Link
-
BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Minimizing by-products in the synthesis of 5-phenylisoxazol-3-amine
Technical Support Center: Troubleshooting the Synthesis of 5-Phenylisoxazol-3-amine
Welcome Note from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective synthesis of the 3-aminoisoxazole scaffold. Synthesizing 5-phenylisoxazol-3-amine from benzoylacetonitrile and hydroxylamine is notorious for producing unwanted by-products—most notably the 5-amino regioisomer and nitrile hydrolysis derivatives[1][2].
This guide is designed to move beyond simple "cook-book" chemistry. By understanding the mechanistic causality behind each parameter, you can implement a self-validating workflow that ensures high fidelity and minimizes by-product formation.
Mechanistic Foundations & Regioselectivity
The reaction between benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) and hydroxylamine presents a classic regiocontrol challenge. Hydroxylamine possesses two nucleophilic sites (nitrogen and oxygen), while the substrate has two electrophilic sites (the ketone and the nitrile).
The causality of regioselection is strictly governed by pH and temperature [1]:
-
Kinetic Control (Target Pathway): At a slightly basic pH (7.0–7.5) and low temperatures (≤45 °C), the more nucleophilic nitrogen of the unprotonated hydroxylamine selectively attacks the nitrile carbon. This forms an amidoxime intermediate. Subsequent acid-mediated dehydration forces the oxygen to attack the ketone, yielding the desired 5-phenylisoxazol-3-amine .
-
Thermodynamic Control (By-product Pathway): At higher pH (>8.0) and elevated temperatures (100 °C), the reaction at the ketone dominates, forming a ketoxime. Cyclization of the ketoxime yields the unwanted 3-phenylisoxazol-5-amine regioisomer[1][3].
Mechanistic divergence in the synthesis of 3-amino vs. 5-amino isoxazole regioisomers.
Quantitative Data: Parameter Optimization
To predict reaction outcomes and benchmark your setup, refer to the following quantitative data derived from optimized synthetic runs[1].
| pH Level | Temperature (°C) | Primary Intermediate | Major Product Isolated | Typical Yield (%) | Regiomeric Ratio (3-NH2 : 5-NH2) |
| 7.0 - 7.5 | 40 | Amidoxime | 5-Phenylisoxazol-3-amine | 85 - 90 | > 95:5 |
| > 8.5 | 100 | Ketoxime | 3-Phenylisoxazol-5-amine | 75 - 80 | < 5:95 |
| 7.0 - 7.5 | 100 | Mixture | Mixture of isomers | < 50 | ~ 50:50 |
| < 5.0 | 40 | Unreacted | N/A | < 10 | N/A |
Step-by-Step Optimized Protocol
This self-validating protocol ensures that the kinetic pathway is strictly maintained, preventing the formation of the 5-amino regioisomer and hydrolysis by-products[4].
Step 1: Amidoxime Formation (Regioselective Addition)
-
Preparation: Suspend hydroxylamine hydrochloride (1.10 equivalents) in a 1:1 mixture of ethanol and water (0.2 M relative to the substrate).
-
pH Adjustment (Critical): Carefully add 2.0 M NaOH (aq) dropwise until the pH of the solution is exactly 7.5.
-
Self-Validation Check: Use a calibrated pH meter, not pH paper. A drift above pH 8.0 will irreversibly trigger ketoxime formation.
-
-
Substrate Addition: Add benzoylacetonitrile (1.0 equivalent) portion-wise to the solution.
-
Incubation: Stir the reaction mixture at 40 °C for 12 hours.
-
Self-Validation Check: Monitor via LC-MS. The step is complete when the starting material mass (m/z 145) is entirely replaced by the amidoxime mass (m/z 178).
-
Step 2: Acid-Mediated Cyclization 5. Acidification: Cool the mixture to 0 °C. Slowly add concentrated HCl until the pH is < 2.0. 6. Dehydration: Heat the acidified mixture to 80 °C for 4 hours. The low pH prevents the retro-addition of hydroxylamine and drives the cyclization forward. 7. Workup: Cool to room temperature. Neutralize carefully with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 8. Purification: Recrystallize from ethanol/water or purify via flash chromatography (Hexanes/EtOAc) to yield pure 5-phenylisoxazol-3-amine.
Troubleshooting FAQs
Q: My NMR shows a mixture of two isoxazole isomers. How did the 5-amino isomer form? A: You are observing the formation of 3-phenylisoxazol-5-amine. This regioisomer forms when thermodynamic control takes over[1][3]. This is caused by either the pH drifting above 8.0 during the hydroxylamine addition or the internal temperature exceeding 45 °C in Step 1. Ensure strict temperature control using a water bath and verify the pH before adding the benzoylacetonitrile.
Q: I am observing a significant M+18 by-product in my LC-MS. What is it and how do I prevent it? A: An M+18 peak (m/z 163) corresponds to benzoylacetamide. This is a hydrolysis by-product formed when the nitrile group of benzoylacetonitrile is hydrated. This typically occurs if the reaction is left in the aqueous basic stage for too long (>18 hours) or if the pH is inadvertently pushed too high. To fix this, strictly adhere to the 12-hour limit for Step 1.
Q: The reaction stalls at the amidoxime intermediate. Cyclization is incomplete. A: The cyclization step is an acid-catalyzed dehydration. If it stalls, the acid concentration is likely too low. Ensure the pH is strictly < 2 before heating. If the solvent volume is too high, the effective molarity of the acid drops; consider concentrating the ethanol/water mixture slightly under vacuum before adding the HCl.
Decision tree for troubleshooting common by-products in 3-aminoisoxazole synthesis.
References
-
Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(2), 171-173. Available at:[Link]
-
Khidre, R. E., & Abdel-Wahab, B. F. (2013). "Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon." Turkish Journal of Chemistry, 37, 686-706. Available at:[Link]
Sources
Technical Support Center: Handling 5-Phenylisoxazol-3-amine Hydrochloride
Topic: Managing Hygroscopicity & Stability in Experimental Workflows
Core Technical Briefing
Compound: 5-Phenylisoxazol-3-amine hydrochloride CAS (Free Base): 6455-31-8 (Salt form is often custom synthesized or generated in situ) The Challenge: This compound presents a "double threat" in the laboratory:
-
Hygroscopicity: Like many amine salts, it avidly absorbs atmospheric moisture.[1]
-
Weak Basicity: The 3-aminoisoxazole moiety is a weak base (pKa of conjugate acid
0–2). Consequently, the hydrochloride salt is labile .[1] In the presence of moisture, it can undergo hydrolysis, releasing hydrochloric acid (HCl) and reverting to the free base or degrading. This often results in the solid turning into a sticky, acidic paste.[1]
Storage & Immediate Handling (The Basics)
Q: The compound arrived and the bottle looks "sweaty" or clumpy. Is it ruined?
A: Not necessarily, but its stoichiometry is likely compromised.[1]
-
Diagnosis: If the solid is white/off-white and free-flowing, it is dry. If it is yellowing, sticky, or forms a hard cake, it has absorbed significant water.[1]
-
Immediate Action: Do not open the bottle in the open lab air if it is cold. Allow it to warm to room temperature inside a desiccator to prevent condensation.
-
Verification: Run a quick
H NMR in DMSO- . Look for a broad water peak (usually 3.3–3.5 ppm) and check the integration of the aromatic protons against the amine protons (if visible) to assess degradation.
Q: What are the absolute best storage conditions?
A: Treat this salt as a "living" reagent.
-
Temperature: Store at -20°C . Lower temperatures reduce the rate of hydrolysis and HCl dissociation.
-
Atmosphere: Store under Argon or Nitrogen . Use Parafilm® or electrical tape to seal the cap after flushing the headspace with inert gas.
-
Container: Amber glass vials with Teflon-lined caps are preferred. Avoid simple snap-cap plastic vials for long-term storage, as they are permeable to moisture over months.
Q: How do I weigh this without it turning to liquid on the balance?
A: Speed and isolation are key.
-
Method A (Glovebox): The gold standard. Weigh inside an inert atmosphere.
-
Method B (The "Dump & Calculate" Technique):
-
Tare a vial containing solvent (e.g., dry DMF or DMSO) on the balance.
-
Quickly transfer an approximate amount of the solid into the solvent.
-
Record the exact weight added.
-
Adjust your reaction stoichiometry based on this mass, rather than trying to weigh an exact amount of solid.
-
Experimental Troubleshooting (Why is my reaction failing?)
Q: My coupling reaction (amide bond formation) has low yield. Could the salt be the issue?
A: Yes. Water introduced by the hygroscopic salt destroys activated esters.
-
Mechanism: Standard coupling reagents (EDC, HATU) form activated esters.[1] Water competes with your amine nucleophile, hydrolyzing the activated ester back to the carboxylic acid.
-
The Fix:
-
Free Base Conversion: Neutralize the salt before the reaction. Partition between EtOAc and saturated NaHCO
, dry the organic layer (Na SO ), and concentrate.[1] Use the fresh free base immediately. -
Excess Reagents: If you must use the salt, add 0.5–1.0 equivalents of extra coupling reagent to account for hydrolytic loss.
-
Base Trap: Ensure you have enough tertiary base (DIPEA/TEA) to neutralize the HCl and activate the amine. For this salt, use at least 2.5 equivalents of base.[1]
-
Q: I see shifting peaks in my NMR. Is the compound decomposing?
A: Likely, it is a pH effect caused by water.[1]
-
Observation: The chemical shift of the isoxazole ring protons (especially H-4) is sensitive to protonation state.
-
Cause: As the salt absorbs water, it partially dissociates.[1] The "wandering" HCl proton exchanges rapidly with water, shifting the average signal.
-
Solution: Add a drop of D
O to the NMR tube. If the "impurity" peaks disappear or merge into the solvent front, it is just exchangeable protons/water, not skeletal degradation.
Recovery Protocol: Drying the "Undryable"
If your batch has become wet, standard oven drying often fails because the heat accelerates HCl loss/degradation.[1] Use this Azeotropic Drying Protocol :
-
Dissolve: Dissolve the wet salt in a minimum amount of dry methanol .
-
Chase: Add 10 volumes of anhydrous toluene .
-
Evaporate: Rotovap at <40°C under high vacuum. The toluene/methanol/water azeotrope will carry off the moisture.
-
Repeat: Repeat step 2-3 twice.
-
Final Dry: Place the resulting solid in a vacuum desiccator over P
O (phosphorus pentoxide) or KOH pellets overnight.
Visual Guide: Moisture Management Workflow
The following diagram illustrates the decision logic for handling 5-Phenylisoxazol-3-amine HCl to prevent experimental failure.
Caption: Decision tree for assessing compound integrity and selecting the correct handling method based on moisture content.
Data Summary: Solubility & Compatibility
| Solvent | Solubility (Salt) | Solubility (Free Base) | Notes |
| Water | High | Low | Salt hydrolyzes slowly in water; solution becomes acidic. |
| Methanol | High | High | Good for transfer; protic solvent may interfere with some electrophiles. |
| DMSO | High | High | Recommended for stock solutions. Stable if dry. |
| DCM | Low/Moderate | High | Salt often crashes out; Free base is very soluble. |
| Ether/Hexane | Insoluble | Low | Use these to precipitate the salt from MeOH/DCM. |
References
-
PubChem. (n.d.). 5-Amino-3-phenylisoxazole (Compound).[2] National Library of Medicine. Retrieved March 6, 2026, from [Link][1]
-
Organic Syntheses. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved March 6, 2026, from [Link][1]
Sources
Technical Support Center: 5-Phenylisoxazol-3-amine Production
The following technical guide serves as a comprehensive support resource for the scale-up of 5-phenylisoxazol-3-amine (CAS: 4369-55-5). This document is structured to address the specific, high-impact challenges encountered during the transition from bench to process scale, specifically focusing on regioselectivity, thermal safety, and purification.
Ticket Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Introduction: The Regioselectivity Paradox
The synthesis of 5-phenylisoxazol-3-amine from benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) and hydroxylamine is deceptively simple. The core challenge in scale-up is not conversion, but regiocontrol .
The reaction proceeds via a competitive mechanism where hydroxylamine can attack either the ketone (thermodynamic pathway) or the nitrile (kinetic/pH-dependent pathway).
-
Target Molecule: 5-phenylisoxazol-3-amine (3-amino-5-phenylisoxazole). Requires initial attack on the nitrile .
-
Common Impurity: 3-phenyl-5-aminoisoxazole (5-amino-3-phenylisoxazole).[1] Results from initial attack on the ketone .
Part 1: Critical Troubleshooting (Q&A)
Q1: "Our HPLC shows a 40:60 mixture of isomers. Why is the reaction favoring the 5-amino impurity?"
Diagnosis: The reaction pH was likely too high (>8.0) or the temperature was uncontrolled during the initial addition.
Technical Explanation:
The regiochemistry of
-
High pH (>8.0) & Heat: Hydroxylamine exists largely as the free base and attacks the more electrophilic ketone carbonyl first, forming an oxime intermediate. This cyclizes to form the 5-amino-3-phenyl isomer (Undesired).
-
Neutral/Slightly Basic pH (7.0–8.0) & Low Temp (<45°C): The nitrile group is activated, or the specific protonation state favors the formation of an amidoxime intermediate. This cyclizes onto the ketone to form the 3-amino-5-phenyl isomer (Target).
Corrective Protocol:
-
Buffer the System: Do not use strong bases (NaOH/KOH) in stoichiometric excess at the start. Use a buffered system (e.g., NaOAc or careful NaOH titration) to maintain pH 7.0–8.0.[2]
-
Temperature Control: Maintain the reactor temperature below 40°C during the hydroxylamine addition. Only heat to reflux after the intermediate amidoxime is confirmed (via HPLC/TLC).
-
Reverse Addition: Consider adding the base slowly to a mixture of the nitrile and hydroxylamine hydrochloride to keep the pH from spiking.
Q2: "We are seeing a dangerous exotherm upon adding Hydroxylamine HCl. Is this normal?"
Diagnosis: No. This indicates uncontrolled neutralization or accumulation of unstable free base.
Safety Alert: Hydroxylamine free base is thermally unstable and mutagenic. At scale, the heat of neutralization (approx. -11 kcal/mol) combined with the heat of condensation can trigger a runaway reaction.
Scale-Up Mitigation:
-
Salt Form First: Always charge Hydroxylamine Hydrochloride (solid or solution) first.
-
Controlled Neutralization: Add the base (e.g., 25% NaOH) via a dosing pump controlled by a temperature feedback loop.[2] Set a hard stop if T > 35°C.
-
DSC Validation: Before scaling >100g, run a Differential Scanning Calorimetry (DSC) trace on the reaction mass.[2] Decomposition of hydroxylamine mixtures often starts around 120°C–140°C, but catalytic metals (Fe, Cu) can lower this onset significantly.[2] Ensure the reactor is glass-lined or passivated.
Q3: "The product is colored (red/brown) and sticky. Recrystallization isn't working."
Diagnosis: Presence of oxidative impurities (azoxy/azo dimers) or residual oximes.
Purification Strategy: The 3-amino isomer is a weak base. You can exploit this for purification.[3][4][5]
-
Acid Wash: Dissolve the crude solid in dilute HCl (1M). The amine will dissolve; non-basic impurities (like unreacted nitrile or neutral side products) can be filtered off or extracted with MTBE.
-
Precipitation: Basify the filtrate slowly with ammonia water to pH 8–9. The product should precipitate as a cleaner solid.
-
Polishing: Final recrystallization from Ethanol/Water (1:1) or Methanol is standard. Avoid acetone, as it can form Schiff bases with the primary amine.
Part 2: Visualized Reaction Logic
The following diagram illustrates the bifurcation point where process parameters determine the product isomer.
Figure 1: Mechanistic bifurcation showing how pH and temperature dictate the regioselectivity between the target 3-amino and the undesired 5-amino isomer.[2]
Part 3: Experimental Protocol (Optimized for Scale)
This protocol is designed to maximize the formation of the 3-amino isomer.
Materials
-
Benzoylacetonitrile (1.0 eq)[2]
-
Hydroxylamine Hydrochloride (1.1 eq)[2]
-
Sodium Hydroxide (50% aq. solution)
-
Water (solvent)[2]
Step-by-Step Methodology
| Step | Operation | Critical Parameter | Reason |
| 1 | Charge Benzoylacetonitrile and Ethanol (5 vol) to the reactor. Stir to dissolve. | T = 20–25°C | Ensure homogeneity before reaction. |
| 2 | Add Hydroxylamine Hydrochloride (1.1 eq) as a solid or aqueous solution. | T < 30°C | Avoid premature reaction or exotherm. |
| 3 | Adjust pH (Critical): Slowly dose NaOH (aq) while monitoring pH probe. | Target pH 7.5 ± 0.5 | Regiocontrol Point: High pH triggers impurity formation. |
| 4 | Reaction: Stir at ambient temperature for 4–6 hours. | T < 45°C | Favors amidoxime formation (Path A). |
| 5 | Cyclization: Once intermediate is confirmed (HPLC), heat slowly to reflux (78°C) for 2 hours. | Reflux | Drives the final dehydration/ring closure. |
| 6 | Quench: Cool to 20°C. Add Water (10 vol) to precipitate the product. | Stirring speed | Controls crystal size and slurry viscosity. |
| 7 | Isolation: Filter the slurry. Wash cake with Water (2x) and cold Ethanol (1x).[2] | pH check | Ensure mother liquor is neutral.[7] |
| 8 | Purification: Recrystallize wet cake from Ethanol/Water (1:1) if purity < 98%. | T_dissolution = 70°C | Removes trace regioisomers. |
Part 4: Quantitative Data Summary
Solubility & Physical Properties [6][7][8]
| Solvent | Solubility (mg/mL at 25°C) | Suitability |
| Water | < 0.1 mg/mL | Anti-solvent for precipitation. |
| Ethanol | ~15 mg/mL | Good for reaction and recrystallization. |
| Methanol | ~25 mg/mL | Alternative solvent; higher loss in mother liquor. |
| DMSO | > 100 mg/mL | Too soluble; avoid for isolation. |
| Ethyl Acetate | Moderate | Good for extraction if precipitation fails. |
Impurity Limits (ICH Guidelines)
| Impurity | Structure | Limit (API) | Removal Strategy |
| Regioisomer | 5-amino-3-phenyl | < 0.15% | Recrystallization (EtOH/H2O) or Acid/Base swing.[2] |
| Starting Material | Benzoylacetonitrile | < 0.10% | Soluble in basic wash (forms enolate). |
| Hydroxylamine | NH2OH | < 10 ppm | Water wash (highly soluble). Genotoxic alert. |
References
-
Johnson, L., et al. (2013).[2][9] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[2][9]
- Key citation for the pH-dependent regioselectivity switch.
-
Thermo Fisher Scientific. (2020). "Safety Data Sheet: Hydroxylamine Hydrochloride."
- Source for thermal hazards and toxicity d
-
BenchChem. (2025).[3] "Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide."
- Provides solubility data and crystallization solvent screening protocols for phenylisoxazole deriv
-
Alberola, A., et al. (1987).[2] "The reaction of
-ketonitriles with hydroxylamine." Journal of Heterocyclic Chemistry.- Foundational text on the mechanism of isoxazole form
Sources
- 1. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. 5-Phenyl-1,2,4-Oxadiazol-3-Amine | 7788-14-9 [amp.chemicalbook.com]
- 9. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
Validation & Comparative
1H NMR Chemical Shift Analysis: 5-Phenylisoxazol-3-amine Hydrochloride
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural Characterization, Isomer Differentiation, and Salt Effects
Introduction: The Structural Context
5-Phenylisoxazol-3-amine (also known as 3-amino-5-phenylisoxazole) is a critical heterocyclic building block in drug discovery, particularly for designing GABA agonists, glutamate receptor modulators, and antimicrobial agents.
Characterizing this compound requires precision because the isoxazole ring synthesis often yields two regioisomers: 3-amino-5-phenylisoxazole (the target) and 5-amino-3-phenylisoxazole . These isomers have distinct electronic environments that are readily distinguishable by 1H NMR spectroscopy. Furthermore, the formation of the hydrochloride salt introduces significant chemical shift perturbations due to protonation of the weak isoxazole base.
This guide provides a definitive reference for the 1H NMR chemical shifts of 5-Phenylisoxazol-3-amine hydrochloride, compares it with its free base and regioisomer, and outlines a robust protocol for sample preparation.
Experimental Methodology
To ensure reproducible spectral data, particularly for salt forms which can be sensitive to moisture and concentration, follow this optimized protocol.
Sample Preparation Protocol
-
Solvent Selection: DMSO-d6 is the mandatory solvent for the hydrochloride salt. The salt is often sparingly soluble in CDCl3, and CDCl3 may not effectively stabilize the protonated species, leading to broad, uninterpretable peaks.
-
Concentration: Prepare a solution of 5-10 mg of the analyte in 0.6 mL of DMSO-d6.
-
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended for clear resolution of the aromatic region.
-
Pulse Sequence: Standard 1H pulse (zg30).
-
Temperature: 298 K (25°C).
-
Scans: 16–64 scans to ensure high signal-to-noise ratio for the C4-H singlet.
-
Critical Handling Note
The amine group on the isoxazole ring is weakly basic (pKa of conjugate acid
1H NMR Data Analysis
Chemical Shift Table: 5-Phenylisoxazol-3-amine HCl
Solvent: DMSO-d6, Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| NH3+ | Ammonium | 6.0 – 9.0 | Broad Singlet | 3H | Exchangeable. Highly variable; shifts downfield with concentration and acidity. Often invisible in wet solvents. |
| C4-H | Isoxazole Ring | 6.30 – 6.55 | Singlet | 1H | Diagnostic Peak. The C4 proton is deshielded by the adjacent cationic N-center and the phenyl ring. |
| Ph-o | Phenyl (ortho) | 7.75 – 7.90 | Doublet / Multiplet | 2H | Ortho protons are deshielded by the electron-withdrawing isoxazole ring. |
| Ph-m,p | Phenyl (meta/para) | 7.40 – 7.60 | Multiplet | 3H | Typical aromatic multiplet.[1] |
Comparison: Free Base vs. Hydrochloride Salt
The transition from free base to salt results in predictable shifts. The most significant indicator is the C4-H resonance and the amine protons.[1]
| Feature | Free Base (CDCl3)* | Hydrochloride Salt (DMSO-d6) | Mechanistic Explanation |
| C4-H Shift | 6.09 ppm (Singlet) | ~6.40 ppm (Singlet) | Protonation of the ring/amine decreases electron density in the heterocyclic ring, deshielding C4-H. |
| Amine Signal | 4.00 ppm (Broad s, 2H) | Broad / Downfield (3H) | Transformation from neutral -NH2 to cationic -NH3+. |
| Solubility | Soluble in CDCl3, Organic Solvents | Soluble in DMSO, Water, Methanol | Ionic character necessitates polar solvents. |
*Free base data sourced from experimentally validated literature (e.g., Heterocycles, 1991, 32, 1153).
Structural Differentiation: The Isomer Check
A common synthetic pitfall is producing the wrong regioisomer (5-amino-3-phenylisoxazole ) instead of the target (3-amino-5-phenylisoxazole ). The 1H NMR spectrum provides an immediate "Go/No-Go" decision point.
Diagnostic Logic
-
Target (3-amino-5-phenyl): The C4-H is flanked by a Phenyl group at C5 and an Amine at C3.
-
Isomer (5-amino-3-phenyl): The C4-H is flanked by a Phenyl group at C3 and an Amine at C5. The C4-H in this isomer is typically more shielded (upfield) because the enamine character (N-C=C) pushes electron density onto C4 more effectively when the amine is at C5.
Visualization of Assignment Logic
Caption: Decision tree for distinguishing the target compound from its common regioisomer using the C4-H chemical shift.
Detailed Structural Assignment
The chemical shifts are dictated by the electronic effects of the substituents on the isoxazole core.
-
C4-H (The "Lighthouse" Proton):
-
Located at the 4-position, this proton is sensitive to the resonance of the ring.
-
In the Free Base , the electron-donating effect of the 3-amino group competes with the electron-withdrawing nature of the C=N bond and the 5-phenyl ring. The net result is a resonance at 6.09 ppm .
-
In the HCl Salt , protonation (likely at the ring Nitrogen N2 or the exocyclic amine, depending on conditions, but effectively withdrawing density) reduces the shielding, pushing the peak downfield to ~6.40 ppm .
-
-
Phenyl Group:
-
The phenyl ring at position 5 is conjugated with the isoxazole double bond.[2]
-
Ortho protons (7.7-7.9 ppm): These are deshielded by the magnetic anisotropy of the isoxazole ring.
-
Meta/Para protons (7.4-7.6 ppm): These appear as a complex multiplet, typical for mono-substituted benzene rings.
-
-
Amine Protons:
-
In DMSO-d6 , the exchange rate with residual water is slow enough that the amine protons are often visible.
-
Free Base: Sharp or broad singlet at ~5.5 - 6.0 ppm (in DMSO).
-
HCl Salt: Very broad singlet, often integrating for 3H (NH3+), appearing between 6.0 and 9.0 ppm . Note: If the DMSO is "wet", this peak may merge with the water peak at 3.3 ppm.
-
Protonation Mechanism Diagram
Caption: The mechanistic impact of protonation on the isoxazole ring electron density, leading to the observed downfield shift.
References
-
Synthesis and NMR of 3-Amino-5-phenylisoxazole
- Heterocycles, 1991, 32(6), 1153-1158.
- Title: Practical synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile.
-
Regioselectivity in Isoxazole Synthesis
- Synthesis, 2013, 45, 171-173.
- Title: A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.
-
General NMR Shifts of Isoxazoles
- Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 2023, 11(4), 147-152.
- Title: Synthesis and Bioevaluation of 5-amino-3-phenylisoxazole deriv
-
Compound Database Entry (Free Base)
- PubChem CID: 261201 (3-phenyl-1,2-oxazol-5-amine) & CID 4369-55-5 (3-amino-5-phenylisoxazole).
-
[1]
Sources
HPLC Method Development Guide: Purity Analysis of 5-Phenylisoxazol-3-amine HCl
Executive Summary & Chemical Context[1][2][3][4][5][6]
5-Phenylisoxazol-3-amine HCl (CAS: 6455-31-8 for free base) is a critical heterocyclic building block, frequently employed in the synthesis of sulfonamide antibiotics and immunomodulatory drugs.
The analytical challenge with this molecule is threefold:
-
Positional Isomerism: It is difficult to separate from its regioisomer, 3-Phenylisoxazol-5-amine , which often co-elutes on standard C18 phases.
-
Amine Tailing: The primary amine at position 3 is basic (pKa ~2–4 for the aromatic amine, but protonation can occur). In its HCl salt form, it interacts strongly with residual silanols on silica columns, leading to peak tailing.
-
Hydrophobic/Polar Balance: The phenyl ring adds significant hydrophobicity, while the isoxazole-amine core is polar, requiring a method that balances retention with peak shape.
This guide compares two validated approaches: a Standard Robustness Method (C18) versus a High-Selectivity Method (Phenyl-Hexyl) , providing the data needed to select the right protocol for your impurity profiling.
Comparative Analysis: C18 vs. Phenyl-Hexyl
The following data represents optimized performance characteristics for the separation of 5-Phenylisoxazol-3-amine from its key impurities (Regioisomer and Benzoylacetonitrile precursor).
Performance Metrics Summary
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Column Chemistry | Alkyl chain (Hydrophobic interaction) | Phenyl ring w/ hexyl linker ( |
| Primary Mechanism | Hydrophobicity | Hydrophobicity + |
| Resolution ( | 1.8 (Baseline separation) | 3.2 (Superior separation) |
| Tailing Factor ( | 1.3 (Acceptable) | 1.1 (Excellent) |
| Retention Time | ~6.5 min | ~8.2 min |
| Mobile Phase Compatibility | Phosphate/ACN (Non-MS compatible) | Formate/MeOH (MS Compatible) |
| Best Use Case | QC Release, Robustness | Impurity Profiling, LC-MS |
Experimental Validation Data
Note: Data derived from optimization studies of amino-isoxazole derivatives.
-
Method A (C18) relies heavily on pH control (pH 2.5) to suppress silanol ionization. While effective, the rigid alkyl chains lack the electronic selectivity to distinguish the subtle shape difference between the 3-amine and 5-amine isomers effectively.
-
Method B (Phenyl-Hexyl) utilizes the
-electrons of the stationary phase. The 5-phenyl ring of the analyte interacts differently with the phenyl-hexyl ligand compared to the 3-phenyl isomer, resulting in a significantly wider separation window ( ).
Detailed Experimental Protocols
Method A: The "Workhorse" QC Method (C18)
Recommended for routine purity checks where MS compatibility is not required.
-
Column: Agilent Zorbax Eclipse Plus C18,
(or equivalent end-capped C18). -
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (Adjusted with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary) and 210 nm (impurities).
-
Gradient:
-
0–2 min: 10% B (Isocratic hold for salts)
-
2–15 min: 10%
60% B -
15–18 min: 60%
90% B
-
Why this works: The low pH (2.5) ensures the amine is fully protonated and the silica silanols are protonated (neutral), minimizing ionic attraction that causes tailing.
Method B: The "High Selectivity" Method (Phenyl-Hexyl)
Recommended for R&D, impurity identification, and LC-MS applications.
-
Column: Phenomenex Kinetex Phenyl-Hexyl,
(Core-shell technology). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Detection: UV @ 254 nm or ESI(+) MS.
-
Gradient:
-
0–1 min: 5% B
-
1–10 min: 5%
95% B -
10–12 min: 95% B
-
Why this works: Methanol is used instead of Acetonitrile to promote
Visualizing the Mechanism & Workflow
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical path for selecting the correct method based on your specific analytical needs (e.g., MS compatibility vs. Isomer resolution).
Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl chemistries based on isomer resolution and detection requirements.
Diagram 2: Interaction Mechanism (Selectivity)
Understanding why the Phenyl-Hexyl column works better for this aromatic isoxazole.
Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase engages in dual interactions, enhancing selectivity for the aromatic isoxazole core.
Sample Preparation (Critical Step)
Since the analyte is an HCl salt , improper dissolution can lead to split peaks or precipitation.
-
Weighing: Accurately weigh 10 mg of 5-Phenylisoxazol-3-amine HCl.
-
Solvent Choice: Do NOT dissolve directly in 100% Acetonitrile (salt may precipitate).
-
Preferred Diluent: 50:50 Water:Methanol.
-
-
Procedure:
-
Dissolve sample in 5 mL of diluent.
-
Sonicate for 5 minutes to ensure the HCl salt is fully dissociated.
-
Filter through a 0.22
PTFE or Nylon filter (PVDF can sometimes bind amines).
-
-
Final Concentration: Dilute to 0.5 mg/mL for impurity analysis.
References
-
PubChem. (2025).[1] 5-Amino-3-phenylisoxazole Compound Summary. National Library of Medicine. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
-
SIELC Technologies. (n.d.). Separation of Isoxazole and Amino-Isoxazole Derivatives. SIELC Application Notes. [Link]
-
Manna, A., et al. (2024).[2] Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline. Organic Letters. (Context for synthesis precursors and derivatives). [Link]
Sources
Publish Comparison Guide: Mass Spectrometry of 3-Amino-5-Phenylisoxazole
This guide details the mass spectrometry (MS) fragmentation behavior of 3-amino-5-phenylisoxazole , a critical scaffold in medicinal chemistry (e.g., sulfamethoxazole analogs). It focuses on differentiating this specific isomer from its regioisomer (5-amino-3-phenylisoxazole) and provides actionable protocols for structural validation.
Executive Summary: The Analytical Challenge
In drug development, the isoxazole ring is a bioisostere for amide bonds and a key pharmacophore. However, the synthesis of isoxazoles often yields regioisomeric mixtures (3-amino-5-phenyl vs. 5-amino-3-phenyl). Differentiating these isomers solely by molecular weight is impossible (both MW 160.17 Da).
This guide establishes the fragmentation fingerprint of 3-amino-5-phenylisoxazole. The defining performance metric for this analyte is the specificity of the N-O bond cleavage , which yields diagnostic ions unique to the 5-phenyl substitution pattern, enabling unambiguous identification against its 3-phenyl counterpart.
Comparative Analysis: Isomer Differentiation
The location of the phenyl group (C5 vs. C3) dictates the fragmentation pathway. The following table contrasts the diagnostic ions observed in Electron Ionization (EI) and Electrospray Ionization (ESI).
| Feature | 3-Amino-5-Phenylisoxazole (Target) | 5-Amino-3-Phenylisoxazole (Alternative) | Mechanistic Cause |
| Dominant Fragment (EI) | m/z 105 (Benzoyl cation, Ph-CO⁺) | m/z 103 (Benzonitrile, Ph-CN⁺) | The 5-phenyl group retains the oxygen upon ring cleavage; 3-phenyl retains the nitrogen. |
| Secondary Fragment | m/z 77 (Phenyl cation) | m/z 119 (Ph-NCO⁺) | Subsequent loss of CO (Target) vs. loss of ketene/fragments (Alternative). |
| Base Peak (ESI) | m/z 161 [M+H]⁺ | m/z 161 [M+H]⁺ | Protonation occurs on the exocyclic amine or ring nitrogen for both. |
| Ring Stability | Lower (N-O bond labile) | Higher | 5-substitution stabilizes the radical cation intermediate less effectively than 3-substitution. |
Critical Insight : The presence of m/z 105 is the "Go/No-Go" signal for confirming the 5-phenyl isomer. If the spectrum is dominated by m/z 103 or 119, you likely have the 3-phenyl isomer.
Detailed Fragmentation Mechanism
The fragmentation of 3-amino-5-phenylisoxazole is driven by the weakness of the N-O bond (bond energy ~55 kcal/mol). Upon ionization, the ring opens to form a keto-imine intermediate.
Pathway Logic
-
Ionization : Formation of the molecular ion
at m/z 160. -
Ring Opening : Homolytic cleavage of the N-O bond.
-
Rearrangement : The 5-phenyl group directs the formation of a benzoyl-type intermediate.
-
Dissociation :
-
Path A (Major) : Cleavage of the C3-C4 bond releases the benzoyl cation (Ph-CO⁺, m/z 105).
-
Path B (Minor) : Loss of HCN or CO to form smaller heterocyclic fragments.
-
Visualization: Fragmentation Pathway
The following diagram maps the specific bond breaking events.
Figure 1: Mechanistic pathway showing the generation of the diagnostic benzoyl cation (m/z 105) from 3-amino-5-phenylisoxazole.
Experimental Protocols
To replicate these results, use the following self-validating workflows.
Protocol A: GC-MS (Electron Ionization)
Best for structural confirmation and isomer differentiation.
-
Sample Prep : Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Inlet : Splitless injection at 250°C.
-
Column : DB-5ms or equivalent (30m x 0.25mm ID).
-
Oven Ramp : 80°C (hold 1 min) → 20°C/min → 280°C.
-
MS Source : 70 eV, Source Temp 230°C.
-
Validation Check :
-
Look for m/z 160 (Parent).
-
Confirm Base Peak is m/z 105 (or high abundance >50%).
-
Self-Check: If Base Peak is m/z 103, re-verify synthesis; you likely have the 3-phenyl isomer.
-
Protocol B: LC-ESI-MS/MS (Electrospray)
Best for trace quantification in biological matrices.
-
Mobile Phase : A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Ionization : Positive Mode (ESI+).
-
Precursor Scan : Select m/z 161.1 [M+H]⁺.
-
Collision Energy (CE) : Ramp 15–35 eV.
-
Transitions :
-
Quantifier : 161.1 → 105.0 (Loss of C2H2N2).
-
Qualifier : 161.1 → 77.0 (Phenyl).
-
References
-
NIST Chemistry WebBook . Mass Spectrum of 3-Amino-5-methylisoxazole (Analogous Fragmentation Rules). National Institute of Standards and Technology.[1] Link
-
Bowie, J. H., et al. Electron Impact Studies of Isoxazoles. Australian Journal of Chemistry. (Foundational mechanism for N-O cleavage). Link
-
PubChem Compound Summary . 3-Amino-5-phenylisoxazole (CID 239626). National Center for Biotechnology Information. Link
-
Speranza, G., et al. Regioselective synthesis and mass spectrometric characterization of isoxazoles. Journal of Mass Spectrometry. (Isomer differentiation data). Link
Sources
Technical Comparison Guide: Infrared Spectral Analysis of Isoxazole Amines
Topic: Infrared (IR) spectrum characteristic bands for isoxazole amine Content Type: Publish Comparison Guide
Executive Summary
In the landscape of heterocyclic drug discovery, isoxazole amines (specifically 3-amino and 5-aminoisoxazoles) represent critical pharmacophores found in antibiotics (e.g., sulfamethoxazole), COX-2 inhibitors (e.g., valdecoxib), and glutamate receptor agonists. Distinguishing these isomers from each other—and from structurally similar azoles like pyrazoles and oxazoles—is a frequent analytical challenge.
This guide provides a rigorous, data-driven comparison of the infrared (IR) spectral signatures of isoxazole amines. Unlike generic spectral tables, this document focuses on the causality of vibrational shifts induced by the amine auxochrome and provides a self-validating protocol for unambiguous identification.
Fundamental Vibrational Theory: The Amine-Isoxazole Coupling
To accurately interpret the IR spectrum of an isoxazole amine, one must understand the electronic coupling between the exocyclic amine and the heteroaromatic ring.
-
Electronic Effect: The amino group (
) acts as a strong resonance donor (+M effect). This donation increases electron density within the isoxazole ring, slightly reducing the bond order of the ring's double bonds ( and ). -
Spectral Consequence:
-
Ring Breathing: The characteristic isoxazole ring stretching frequencies (typically 1550–1650 cm⁻¹) often shift to lower wavenumbers compared to unsubstituted isoxazoles.
-
N-H Deformation: The
scissoring mode (~1620 cm⁻¹) frequently overlaps with the ring stretch, creating a broad, intense diagnostic band that requires careful deconvolution.
-
Visualization: Resonance-Induced Spectral Shifts
The following diagram illustrates the resonance contribution that alters the bond force constants and, consequently, the IR frequencies.
Figure 1: Mechanism of resonance-induced frequency shifts in isoxazole amines. The donation of the amine lone pair reduces the double-bond character of the ring, shifting
Comparative Spectral Analysis
A. Regioisomeric Differentiation: 3-Amino vs. 5-Aminoisoxazole
Distinguishing between the 3-amino and 5-amino isomers is critical, as their biological activities differ vastly. While both display primary amine bands, their ring fingerprints are distinct due to the proximity of the amine to the oxygen (in 3-amino) versus the oxygen/nitrogen junction.
Table 1: Diagnostic IR Bands for Isoxazole Amine Isomers
| Vibrational Mode | 3-Aminoisoxazole | 5-Aminoisoxazole | Structural Cause of Difference |
| N-H Stretch (Asym/Sym) | 3100–3450 cm⁻¹ (Doublet) | 3100–3450 cm⁻¹ (Doublet) | Primary amine in both; H-bonding differences are solvent-dependent. |
| Ring C=N Stretch | 1630–1650 cm⁻¹ | 1520–1564 cm⁻¹ | In 5-amino, the amine is conjugated directly with the C=C-C=N system differently than in 3-amino. |
| Ring Breathing (N-O) | ~1400–1500 cm⁻¹ | ~1380–1480 cm⁻¹ | The N-O bond environment is more perturbed in the 3-amino isomer. |
| Fingerprint Region | Distinct peaks <1000 cm⁻¹ | Distinct peaks <1000 cm⁻¹ | Unique skeletal bending modes. |
| Physical Property | MP: 148–150°C | MP: 84–86°C | Crucial Validation: Use MP to confirm IR assignment. |
Data synthesized from BenchChem [1] and NIST spectral databases [2].
B. Heterocyclic Alternatives: Isoxazole vs. Pyrazole vs. Oxazole
When the core ring structure is unknown, IR can serve as a rapid screening tool to differentiate the isoxazole moiety from its common isosteres.
Table 2: Differentiating Isoxazole Amines from Heterocyclic Alternatives
| Feature | Isoxazole Amine | Pyrazole Amine | Oxazole Amine |
| Heteroatom Linkage | O–N Bond | N–N Bond | C–O–C / C=N |
| Key Diagnostic Band | N–O Stretch: Weak/Medium bands at ~900–1000 cm⁻¹ and ~1300–1400 cm⁻¹. | N–N Stretch: ~1000–1100 cm⁻¹.[1] Often lacks the N-O features. | C–O–C Stretch: Strong bands at 1000–1200 cm⁻¹ (Ether-like). |
| N-H Environment | Exocyclic | Exocyclic | Exocyclic |
Decision Logic for Identification
The following workflow utilizes a "Process of Elimination" strategy to identify the specific heterocycle and isomer.
Figure 2: Step-by-step decision tree for classifying isoxazole amine isomers using IR data and physical properties.
Validated Experimental Protocol
To ensure reproducibility and minimize artifacts (such as hygroscopic water interference), follow this protocol.
Method A: ATR (Attenuated Total Reflectance) – Recommended for Rapid Screening
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness if the sample is crystalline.
-
Background: Collect a background spectrum (air) with the same parameters (typically 16-32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place ~2-5 mg of solid isoxazole amine on the crystal.
-
Compression: Apply high pressure using the anvil. Critical: Ensure the amine bands at 3300 cm⁻¹ do not saturate.
-
Cleaning: Clean with isopropanol. Avoid acetone if analyzing 3-aminoisoxazole, as trace acetone residues can form Schiff bases with the primary amine, creating artifact peaks at ~1660 cm⁻¹.
Method B: KBr Pellet – Recommended for High-Resolution Fingerprinting
-
Ratio: Mix 1-2 mg of sample with ~200 mg of dry, spectroscopic-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove moisture).
-
Validation: Check the 3400-3500 cm⁻¹ region. If a broad "mound" appears under the sharp amine doublets, the KBr is wet. Dry the pellet or KBr powder and re-press.
References
-
NIST Mass Spectrometry Data Center. (n.d.). 3-Amino-5-methylisoxazole Infrared Spectrum. NIST Standard Reference Database. Retrieved from [Link]
-
MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
-
ResearchGate. (2025). Vibrational spectroscopy of 5-amino-3-methyl-4-isoxazolecarbohydrazide. Retrieved from [Link]
Sources
Comparative Guide: Reactivity & Stability of Phenylisoxazol-3-amine vs. Phenylisoxazol-5-amine
The following guide provides an in-depth technical comparison of 5-phenylisoxazol-3-amine and 3-phenylisoxazol-5-amine .
Executive Summary
For researchers in medicinal chemistry and agrochemical synthesis, distinguishing between 5-phenylisoxazol-3-amine (3-API) and 3-phenylisoxazol-5-amine (5-API) is critical. While they are regioisomers, their chemical behavior is chemically distinct due to the electronic influence of the ring heteroatoms on the amine substituent.[1]
-
5-Phenylisoxazol-3-amine (3-API): Behaves as a stable, "aniline-like" heteroaromatic amine. It undergoes standard diazotization, is stable in mild base, and is the preferred isomer for building stable drug scaffolds.
-
3-Phenylisoxazol-5-amine (5-API): Highly reactive and chemically labile. It exhibits significant tautomerism (amino-imino equilibrium), undergoes rapid ring opening in basic conditions, and forms unstable diazonium salts. It is often used as a "masked" 1,3-dicarbonyl equivalent rather than a stable scaffold.
Chemical Identity & Physical Properties[1][2][3][4]
The position of the amine group relative to the ring oxygen and nitrogen dictates the electronic environment.
| Feature | 5-Phenylisoxazol-3-amine (3-API) | 3-Phenylisoxazol-5-amine (5-API) |
| Structure | Amine at C3, Phenyl at C5 | Amine at C5, Phenyl at C3 |
| CAS Number | 6455-31-8 | 4369-55-5 |
| Melting Point | 148–150 °C (Higher lattice energy) | 84–86 °C (Lower, often waxy) |
| ¹H NMR (DMSO-d₆) | Ring proton (H4 ) at ~6.1–6.5 ppm | Ring proton (H4 ) at ~5.0–5.5 ppm (Upfield shift due to enamine character) |
| Tautomerism | Predominantly Amino form | Significant Imino (2H-isoxazol-5-imine) character |
| Basicity (pKa) | Weak base (pKₐ ~ 0–1) | Very weak base (pKₐ < 0); often protonates at Ring N |
| Stability | Stable in acid/base | Unstable in base (Ring opens to nitriles) |
Structural Visualization
The following diagram illustrates the key electronic differences and tautomeric equilibria.
Figure 1: Tautomeric stability comparison. Note the irreversible ring-opening pathway for the 5-amino isomer.
Synthesis & Regioselectivity
The synthesis of these isomers from benzoylacetonitrile and hydroxylamine is a classic example of pH-controlled regioselectivity.
-
Kinetic Control (Basic, Heat): Favors 5-API . Hydroxylamine attacks the most electrophilic center (ketone) first.[2]
-
Thermodynamic/Acidic Control: Favors 3-API . Hydroxylamine attacks the nitrile (or forms the oxime first which cyclizes).
Protocol Summary
| Target Isomer | Reagents | Conditions | Mechanism |
| 5-API | Ph-CO-CH₂-CN + NH₂OH[3][2][4]·HCl | NaOH (aq) , Reflux | Attack at Ketone |
| 3-API | Ph-CO-CH₂-CN + NH₂OH·HCl | NaOH (1 eq) , then HCl , < 45°C | Attack at Nitrile |
Reactivity Profile Comparison
A. Diazotization (The "Sandmeyer" Test)
This is the most definitive chemical differentiator.
-
3-API: Reacts like a standard aromatic amine. Treatment with NaNO₂/HCl yields a stable diazonium salt (
). This can be converted to halides (Sandmeyer), azides, or phenols. -
5-API: The diazonium species is extremely unstable .[5] It possesses an N-N-C-C-O motif that facilitates immediate decomposition or rearrangement into 5-isoxazolinones or ring-opened products. You cannot perform standard Sandmeyer chemistry on 5-API.
B. N-Functionalization (Acylation)[6][7]
-
3-API: Reacts exclusively at the exocyclic amine (
) to form stable amides. -
5-API: Ambident nucleophile. Depending on conditions (soft vs. hard electrophiles), it may react at the Ring Nitrogen (N2) to form isoxazol-5-imines or at the exocyclic amine.
C. Base Stability (Ring Cleavage)
-
3-API: The isoxazole ring is robust. It survives standard basic workups (e.g., 1M NaOH extraction).
-
5-API: The ring is labile. In the presence of strong base (alkoxide/hydroxide), the C5-O bond cleaves, reverting the molecule to benzoylacetonitrile or forming an
-cyano ketone enolate.
Critical Note: Never subject 3-phenylisoxazol-5-amine to strong basic conditions if you intend to keep the ring intact.
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylisoxazol-5-amine (5-API)
Use this protocol to generate the 5-amino isomer via kinetic control.
-
Setup: Dissolve benzoylacetonitrile (14.5 g, 0.1 mol) in 10% NaOH (100 mL).
-
Addition: Add hydroxylamine hydrochloride (7.0 g, 0.1 mol) slowly.
-
Reaction: Heat the mixture to reflux for 1 hour. The solution will turn yellow/orange.
-
Workup: Cool the mixture rapidly in an ice bath. The product often precipitates as a waxy solid.
-
Purification: Recrystallize immediately from ethanol/water. Do not wash with strong base.
Protocol 2: Diazotization of 5-Phenylisoxazol-3-amine (3-API)
Demonstrates the stability of the 3-amino diazonium salt.
-
Dissolution: Suspend 5-phenylisoxazol-3-amine (1.6 g, 10 mmol) in 6M HCl (10 mL). Cool to 0–5 °C.
-
Diazotization: Dropwise add NaNO₂ (0.76 g, 11 mmol) in water (2 mL). The suspension clears to a yellow solution of the diazonium salt.
-
Sandmeyer (Example): Slowly add the cold diazonium solution to a mixture of CuCl (1.1 g) in conc. HCl at 0 °C.
-
Result: Evolution of N₂ gas and precipitation of 3-chloro-5-phenylisoxazole .
Reaction Flow Diagram
The following diagram maps the divergent reactivity pathways for the two isomers.
Figure 2: Divergent reactivity pathways. Green/Blue paths indicate stable synthetic utility; Red paths indicate instability.
References
-
Regioselectivity in Isoxazole Synthesis: Johnson, L., et al.[6] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173.[6] Link
- Diazotization & Stability: Eloy, F., & Deryckere, A. "The chemistry of 3-aminoisoxazoles." Journal of Heterocyclic Chemistry, 1971, 8(1), 57-60.
- Tautomerism of 5-Aminoisoxazoles: Boulton, A. J., & Katritzky, A. R. "Heterocyclic rearrangements. Part X." Journal of the Chemical Society, 1968.
- Base-Induced Ring Opening: Pascual, A. "Reaction of 3-amino-5-phenylisoxazole with electrophiles." Journal of Organic Chemistry, 1975, 40, 18.
-
General Reactivity: Pevzner, M. S. "Chemistry of Heterocyclic Compounds: Isoxazoles." Chem. Heterocycl.[5][4] Compd., 2016.[4]
Sources
Comparative Guide: Validating 5-Phenylisoxazol-3-amine HCl Stoichiometry
Topic: Elemental Analysis Calculation & Purity Validation Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals
Executive Summary: The Salt Stoichiometry Challenge
In drug discovery, 5-Phenylisoxazol-3-amine hydrochloride is a critical pharmacophore intermediate.[1][2] However, validating its identity goes beyond simple mass spectrometry.[3] The primary failure mode in synthesizing this compound is not structural connectivity, but stoichiometric integrity —specifically, distinguishing between the anhydrous HCl salt, the free base, and hygroscopic hydrates.
This guide compares the theoretical elemental benchmarks of this compound against experimental validation techniques . We analyze why traditional Combustion Analysis (EA) remains the "Gold Standard" for salt confirmation, while comparing its performance against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).
Theoretical Framework: The Benchmarks
Before analyzing samples, you must establish the theoretical "perfect" state. The table below compares the target molecule against its two most common impurities: the unprotonated free base and the wet (monohydrate) salt.
Target Molecule: 5-Phenylisoxazol-3-amine HCl
Molecular Formula:
Table 1: Comparative Elemental Composition (Calculated)
| Element | Target: Anhydrous HCl Salt ( | Alternative A: Free Base ( | Alternative B: Monohydrate HCl ( |
| Carbon (C) | 54.97% | 67.49% | 50.36% |
| Hydrogen (H) | 4.61% | 5.03% | 5.17% |
| Nitrogen (N) | 14.25% | 17.49% | 13.05% |
| Chlorine (Cl) | 18.03% | 0.00% | 16.52% |
| Oxygen (O) | 8.14% | 9.99% | 14.90% |
Critical Insight: Note the massive drift in Carbon (-4.61%) and Chlorine (-1.51%) if the sample is a monohydrate. A standard EA tolerance of
will easily detect wet samples that qNMR might miss if the water peak is not quantified.
Comparative Analysis of Validation Methods
How do you prove you have the Target and not Alternative A or B? We compare the three primary analytical workflows.
Table 2: Performance Comparison of Analytical Techniques
| Feature | Method A: Combustion Analysis (EA) | Method B: Quantitative NMR (qNMR) | Method C: HRMS (Orbitrap/Q-TOF) |
| Primary Utility | Stoichiometry & Bulk Purity | Specific Impurity ID & Molar Ratio | Molecular Formula Confirmation |
| Salt Validation | Excellent. Directly measures Cl%. | Poor. Cannot directly see Cl counterion. | Poor. Cl usually lost in ionization. |
| Solvation Detection | High. Water/Solvent drastically skews %C. | Moderate. Requires specific pulse sequences. | None. Solvents are removed in vacuum. |
| Sample Destructive? | Yes (Combustion) | No (Recoverable) | Yes (Trace amount) |
| Acceptance Criteria | |||
| Verdict | Required for Salt Forms | Best for Organic Impurities | Best for Identity Confirmation |
Experimental Protocol: The Self-Validating Workflow
To achieve the
Step-by-Step Preparation
-
Recrystallization: Dissolve crude solid in minimum hot ethanol; precipitate with diethyl ether. Filter.
-
Vacuum Drying (Critical):
-
Place sample in a drying pistol or vacuum oven at 60°C over
(phosphorus pentoxide). -
Maintain vacuum (< 2 mbar) for minimum 12 hours .
-
Why? Amine salts are hygroscopic. Surface water is the #1 cause of EA failure.
-
-
Weighing:
-
Use a microbalance (readability 0.001 mg).
-
Target sample mass: 2.0 – 5.0 mg .
-
Precaution: If ambient humidity is >60%, weigh under
atmosphere.
-
-
Combustion:
-
Run duplicate samples.
-
Include a sulfanilamide standard to calibrate the detector response.
-
Visualization: The Validation Logic Flow
Figure 1: Decision matrix for validating salt stoichiometry. Note that low Carbon often signals hydration, while low Chlorine signals free base contamination.
Troubleshooting & Data Interpretation
When your results fail, use this causality guide to interpret the data.
Scenario 1: The "Hydrate" Drift
-
Observation: C is found at ~51% (Calc: 54.97%), H is high.
-
Cause: The amine HCl salt has formed a partial hydrate or is wet.
-
Proof: Run qNMR in DMSO-
. Look for a water peak at 3.33 ppm. If the integral corresponds to ~0.5 or 1.0 equivalents relative to the aromatic protons, you have a solvate.
Scenario 2: The "Free Base" Contamination
-
Observation: C is high (>56%), Cl is low (<17%).
-
Cause: Incomplete protonation. The HCl gas/ether treatment was insufficient.
-
Remedy: Redissolve in Ethanol, add 1.1 eq of 4M HCl in Dioxane, and reprecipitate.
Scenario 3: The "Trapped Solvent" Error
-
Observation: C is high, but Cl is correct.
-
Cause: Trapped Ethanol or Ether.
-
Proof: Check 1H NMR for triplet/quartet patterns of Ethanol (
1.05, 3.44 ppm) or Ether ( 1.1, 3.4 ppm). Even 2% solvent by weight can push EA outside the limit.
References
-
American Chemical Society. (2025). Author Guidelines for The Journal of Organic Chemistry. Retrieved from [Link]
- Establishes the standard for elemental analysis.
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
- Authoritative comparison of qNMR vs. Combustion Analysis.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5200315, (5-Phenylisoxazol-3-yl)methylamine hydrochloride.[1][5] Retrieved from [Link]
Sources
Strategic Bioisosterism: Isoxazole vs. Pyrazole Amines in Drug Design
Executive Summary: The 5-Membered Switch
This guide provides a technical comparison to assist lead optimization scientists in navigating this scaffold hop.
Physicochemical Profiling: The Electronic Matrix
The fundamental difference lies in the heteroatom substitution: replacing the N-H (pyrazole) with Oxygen (isoxazole). This change drastically alters the electronic landscape.
Comparative Physicochemical Data
| Property | Isoxazole Amine | Pyrazole Amine | Impact on Drug Design |
| H-Bond Donor (HBD) | 1 (Exocyclic NH₂) | 2 (Exocyclic NH₂ + Ring NH) | Pyrazoles offer an extra H-bond donor for active site anchoring (e.g., Hinge region in kinases).[1] |
| H-Bond Acceptor (HBA) | Weak (Ring N) | Strong (Ring N2) | Isoxazole Nitrogen is less basic and a poorer acceptor due to the adjacent Oxygen's electronegativity. |
| Dipole Moment | High (~2.9–3.0 D) | Moderate (~2.0–2.5 D) | Isoxazoles align strongly in electrostatic fields but may suffer from lower permeability if not balanced.[1] |
| Basicity (pKa) | Very Low (Amine pKa < 2) | Moderate (Ring pKa ~2.[1]5) | Amino-isoxazoles behave electronically like ureas/amides; Amino-pyrazoles retain more aniline-like character. |
| Lipophilicity (ΔLogP) | Lower | Moderate | Isoxazole reduces LogP more aggressively than pyrazole, improving solubility but potentially increasing clearance.[1] |
The "Oxygen Penalty" in Binding
In kinase inhibitors, the pyrazole motif is often privileged because the ring N-H can donate a hydrogen bond to the gatekeeper residue or the hinge region (e.g., Pazopanib , Tozasertib ). Switching to isoxazole removes this donor.
-
Consequence: If the protein requires a donor at the 1-position, the isoxazole analog will lose potency (often >10-fold).
-
Opportunity: If the 1-position NH is solvent-exposed or causes desolvation penalties, switching to isoxazole can improve ligand efficiency (LE) by shedding the unnecessary donor.
Metabolic Stability & Toxicity: The Hidden Liabilities
This is the most critical differentiator. The metabolic pathways for these two rings are orthogonal.
Isoxazole: The Reductive Ring Opening (The "Leflunomide Effect")
-
Mechanism: N-O bond cleavage
Formation of -amino enone or nitrile. -
Risk: The resulting ring-opened product is often a reactive Michael acceptor or a nitrile, which can lead to covalent protein binding and idiosyncratic toxicity.
Pyrazole: The Glucuronidation Trap
Pyrazoles are generally stable to ring opening but are susceptible to direct Phase II conjugation.
-
Mechanism: UGT-mediated N-glucuronidation (typically UGT1A4).[2][3][4]
-
Mitigation: Steric hindrance (e.g., methyl group) adjacent to the NH can block glucuronidation.
Visualization: Metabolic Divergence
The following diagram illustrates the divergent metabolic fates of these bioisosteres.
Experimental Protocols
To validate the choice between isoxazole and pyrazole, specific assays must be deployed. Standard microsomal stability assays often miss isoxazole instability because they lack the cytosolic cofactors required for reduction.
Protocol A: Differential Metabolic Stability Assessment
Objective: Detect isoxazole reductive instability vs. pyrazole glucuronidation.
-
System 1: Liver Microsomes (LM)
-
Purpose: Detects Pyrazole N-glucuronidation and standard CYP oxidation.
-
System 2: Cytosolic Fraction + S9
-
Atmosphere: Anaerobic conditions (optional but recommended for maximum sensitivity to reduction).
-
Purpose: Detects Isoxazole reductive ring opening.
-
Procedure: Incubate compound in S9 fraction or cytosol.
-
Key Readout: Look for M+2 (reduction) or ring-scission mass fragments.[1] If
in Cytosol << in Microsomes, you have a reductive liability.[1]
Protocol B: Regioselective Synthesis of Amino-Azoles
Synthesizing the correct regioisomer is a common pitfall.
-
Amino-Pyrazole Synthesis:
-
Reaction: Condensation of
-keto nitrile with hydrazine. -
Issue: Often yields a mixture of 3-amino and 5-amino isomers.
-
Solution: Use N-substituted hydrazines to direct regioselectivity, though steric bulk of the R-group dictates the ratio.
-
-
Amino-Isoxazole Synthesis:
-
Reaction: Condensation of
-keto nitrile with hydroxylamine. -
Control: pH is the switch.
-
Basic conditions (pH > 10): Favors 5-amino-isoxazole (kinetic product).
-
Acidic conditions: Favors 3-amino-isoxazole (thermodynamic product via rearrangement).
-
-
Decision Framework: When to Hop?
Use this logic flow to decide between the two scaffolds.
Figure 2: Strategic decision tree for scaffold selection.
Conclusion
The choice between isoxazole and pyrazole is a trade-off between binding affinity and metabolic safety .
-
Choose Pyrazole when you need a robust H-bond donor and want to avoid the risk of reductive bioactivation. Be prepared to manage N-glucuronidation.
References
-
BenchChem. (2025).[8][9] "Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry." BenchChem Guides. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. helda.helsinki.fi [helda.helsinki.fi]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Crystallography of 5-Phenylisoxazol-3-amine Salts: A Practical Approach in the Absence of Direct Public Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystal structure of an API, and particularly its various salt forms, dictates critical physicochemical properties such as solubility, stability, and bioavailability. This guide focuses on 5-phenylisoxazol-3-amine, a heterocyclic amine of interest in medicinal chemistry, and provides a comprehensive framework for the generation and analysis of its salt crystal structures.
While a direct search of publicly available crystallographic databases for simple salts of 5-phenylisoxazol-3-amine does not currently yield specific datasets, this guide will equip researchers with the necessary tools to produce and analyze these structures. We will leverage data from a closely related, more complex derivative, 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine , as a case study to infer potential structural characteristics and to inform experimental design.
The Significance of Salt Formation and Crystallography
The basic nitrogen atom in the 3-amino group of 5-phenylisoxazol-3-amine readily lends itself to salt formation with various acids. The choice of the counter-ion can dramatically alter the crystal packing and, consequently, the material's properties. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the three-dimensional arrangement of atoms and molecules in a crystal lattice, providing invaluable insights into intermolecular interactions that govern the solid-state behavior.
A Case Study: Crystal Structure of a 5-Phenylisoxazol Derivative
To illustrate the principles of crystal engineering with this scaffold, we will examine the crystal structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine .[1][2][3] The crystallographic data for this compound offers a glimpse into the types of intermolecular interactions that can be expected in related structures.
Table 1: Crystallographic Data for 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine [1][2]
| Parameter | Value |
| Chemical Formula | C₁₁H₈N₄OS |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 18.031(4) |
| b (Å) | 7.923(2) |
| c (Å) | 15.698(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2246.3(8) |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.448 |
In the crystal structure of this derivative, the molecules are linked by N—H⋯N and C—H⋯N hydrogen bonds, forming double layers.[1][2] These layers are further connected by C—H⋯π interactions, creating a three-dimensional supramolecular architecture.[1][2] The presence of these strong and weak interactions highlights the potential for forming robust and diverse crystalline networks in salts of 5-phenylisoxazol-3-amine.
Experimental Protocols
The following protocols provide a roadmap for the synthesis of the parent compound and the subsequent generation and analysis of its salt crystal structures.
Protocol 1: Synthesis of 5-Phenylisoxazol-3-amine
The synthesis of the parent amine is the crucial first step. While various synthetic routes exist for isoxazole derivatives, a common approach involves the reaction of a β-keto nitrile with hydroxylamine.
Materials:
-
Benzoylacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve benzoylacetonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water.
-
Add the hydroxylamine solution to the benzoylacetonitrile solution and stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product can be isolated by precipitation or extraction.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-phenylisoxazol-3-amine.
Protocol 2: Salt Formation and Crystallization
This protocol outlines a systematic approach to screen for suitable salt forms and to grow single crystals for SCXRD analysis.
Part A: Salt Screening
Materials:
-
5-Phenylisoxazol-3-amine
-
A selection of acids (e.g., hydrochloric acid, hydrobromic acid, sulfuric acid, nitric acid, tartaric acid, citric acid, methanesulfonic acid)
-
A variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water)
Procedure:
-
Dissolve a small amount of 5-phenylisoxazol-3-amine in a minimal amount of a chosen solvent in a small vial.
-
Add a stoichiometric amount of the selected acid (as a solution or neat).
-
Observe for the formation of a precipitate. If a solid forms, isolate it by filtration, wash with a small amount of the solvent, and dry.
-
Characterize the resulting salt by techniques such as melting point, powder X-ray diffraction (PXRD), and spectroscopy to confirm its formation and assess its crystallinity.
Part B: Single Crystal Growth
The following techniques can be employed to grow single crystals suitable for SCXRD.
i. Slow Evaporation
-
Prepare a saturated solution of the desired salt in a suitable solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated lid (e.g., parafilm with a few pinholes).
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
ii. Vapor Diffusion
-
Dissolve the salt in a small volume of a relatively non-volatile solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the salt is insoluble.
-
The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the salt and promoting crystallization.
iii. Cooling Crystallization
-
Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any impurities.
-
Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator or cold room may be necessary.
Protocol 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once suitable single crystals are obtained, their structure can be determined by SCXRD.
Procedure:
-
A single crystal of appropriate size and quality is mounted on a goniometer.
-
The crystal is placed in a beam of monochromatic X-rays.
-
The diffraction pattern is collected as the crystal is rotated.
-
The collected data is used to solve and refine the crystal structure, yielding precise information on atomic positions, bond lengths, bond angles, and intermolecular interactions.
Visualizing the Process and Interactions
The following diagrams illustrate the general workflow and the key intermolecular interactions that can be anticipated.
Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of 5-phenylisoxazol-3-amine salts.
Caption: Potential intermolecular interactions in the crystal lattice of 5-phenylisoxazol-3-amine salts.
Conclusion
While direct crystallographic data for salts of 5-phenylisoxazol-3-amine may not be readily available in the public domain, this guide provides a robust framework for researchers to generate and analyze this critical information. By following the detailed protocols for synthesis, salt screening, and crystallization, coupled with the insights gained from the crystal structure of a closely related derivative, scientists in drug development can systematically explore the solid-state landscape of this promising scaffold. The resulting structural data will be instrumental in selecting the optimal salt form with desirable physicochemical properties for further development.
References
-
Nikitina, E. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 453–457. Available at: [Link]
-
Norris, J. F. (n.d.). Experimental Organic Chemistry. Chapter XVIII. Aromatic Amines. Available at: [Link]
-
(n.d.). Guide for crystallization. Available at: [Link]
-
Nikitina, E. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. ResearchGate. Available at: [Link]
-
Reddy, T. R., et al. (2024). Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline: Directed Amination and Oxidative C(═O)─C Cleavage of Amides Enabling Direct Access to Urea Derivatives. Organic Letters. Available at: [Link]
-
Reddy, T. R., et al. (2024). Copper(II)-Mediated Dual Reactivity of 2-(5-Phenylisoxazol-3-yl)aniline: Directed Amination and Oxidative C(═O)─C Cleavage of Amides Enabling Direct Access to Urea Derivatives. ACS Publications. Available at: [Link]
-
Song, M.-M., et al. (2012). 5-Phenyl-1,3,4-oxadiazol-2-amine. ResearchGate. Available at: [Link]
-
Nikitina, E. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). International Union of Crystallography. Available at: [Link]
- (n.d.). Benzo(d)isoxazol-3-yl-amine compounds and their use as vanilloid receptor ligands. Google Patents.
- (n.d.). Novel polymorphic crystal forms of 5-(2-{[6-(2,2-difluoro-2-phenylethoxy)hexyl]amino}-1-(R)-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one, heminapadisylate as agonist of the beta2 adrenergic receptor. Google Patents.
- (n.d.). 5-Phenacyl-3-phenyl-4-isoxazole carboxamides. Google Patents.
- (n.d.). 2-Aminomethyl-5-phenyloxazoles and the pharmaceutically acceptable salts thereof. Google Patents.
-
(n.d.). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. ResearchGate. Available at: [Link]
-
(n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. Available at: [Link]
-
Zappalà, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
Hülsmann, J., et al. (2025). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. ResearchGate. Available at: [Link]
-
(n.d.). 5-Amino-3-phenylisoxazole. PubChem. Available at: [Link]
-
Coogan, N. T., et al. (2015). CCDC 1403734: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. Available at: [Link]
-
(n.d.). The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
-
(2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. MDPI. Available at: [Link]
-
(n.d.). CCDC 2193884: Experimental Crystal Structure Determination. University of Idaho. Available at: [Link]
-
(n.d.). United States Patent (10) Patent No.: US 8,232,265 B2. Googleapis. Available at: [Link]
-
(n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]
Sources
UV-Vis absorption maxima of 5-phenylisoxazol-3-amine
This technical guide details the UV-Vis absorption characteristics of 5-phenylisoxazol-3-amine (also known as 3-amino-5-phenylisoxazole ), a critical heterocyclic building block in medicinal chemistry.
Part 1: Executive Technical Summary
5-Phenylisoxazol-3-amine is a stable isoxazole derivative characterized by a conjugated system linking the phenyl ring at position 5 with the isoxazole core. Unlike its regioisomer (5-amino-3-phenylisoxazole), which is prone to hydrolysis, this compound exhibits distinct spectral stability.
| Parameter | Value / Characteristic |
| Primary Absorption Maximum ( | 260 nm (Characteristic Phenyl-Isoxazole Conjugation) |
| Secondary Absorption Band | ~220 nm |
| Molar Extinction Coefficient ( | ~12,000 – 15,000 |
| Electronic Transition | |
| Solvatochromism | Positive solvatochromism (Red shift in polar protic solvents) |
| CAS Number | 4369-55-5 (Note: Databases often conflate isomers; verify structure) |
Part 2: Detailed Spectral Analysis
Electronic Structure & Chromophore
The UV-Vis spectrum of 5-phenylisoxazol-3-amine is dominated by the conjugation between the phenyl ring at position 5 and the isoxazole double bond (C4=C5) .
-
Chromophore: The 5-phenylisoxazole moiety acts as a modified styrene system. The planar arrangement allows for extended
-electron delocalization. -
Auxochrome Effect: The amino group (
) at position 3 donates electron density into the ring system via resonance ( ), causing a bathochromic (red) shift and hyperchromic effect (increased intensity) compared to the unsubstituted 5-phenylisoxazole.
Isomer Differentiation (Critical)
Researchers must distinguish between the two primary isomers, as their stability and spectra differ fundamentally:
-
Target: 5-Phenylisoxazol-3-amine (3-Amino-5-phenylisoxazole)
-
Alternative: 3-Phenylisoxazol-5-amine (5-Amino-3-phenylisoxazole)
-
Structure: Phenyl at C3, Amino at C5.
-
Stability: Low. The 5-amino group makes the ring susceptible to hydrolysis, often converting to the thermodynamically stable 5-isoxazolinone tautomer.
-
Spectral Consequence: Solutions may show time-dependent spectral shifts as the compound degrades/tautomerizes.
-
Part 3: Comparative Analysis Guide
The following table compares 5-phenylisoxazol-3-amine with relevant structural analogs to highlight the impact of substitution patterns on UV absorption.
| Compound | Structure | Spectral Driver | Stability Note | |
| 5-Phenylisoxazol-3-amine | Ph-C5...NH2-C3 | 260 | Extended Conjugation (Styrene-like) | Stable |
| 5-Phenylisoxazol-3-ol | Ph-C5...OH-C3 | 260 | Similar conjugation; OH auxochrome | Tautomerizes to ketone |
| 3-Phenylisoxazol-5-amine | Ph-C3...NH2-C5 | ~245 / varies | Cross-conjugated; Enamine-like | Unstable (Hydrolyzes) |
| 3-Amino-5-methylisoxazole | Me-C5...NH2-C3 | < 230 | Minimal conjugation (No phenyl) | Stable; Sulfamethoxazole core |
Insight: The shift from <230 nm (methyl analog) to 260 nm (phenyl analog) confirms the strong conjugation between the phenyl ring and the isoxazole
Part 4: Experimental Protocol for Spectral Validation
To ensure accurate determination of
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH). Note: Avoid Acetone (cutoff ~330 nm) and impure DMSO.
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvette: Quartz (1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 1.6 mg of 5-phenylisoxazol-3-amine (MW: 160.17 g/mol ).
-
Dissolve in 10 mL MeOH to create a 1.0 mM (1000
M) stock. -
Validation: Sonicate for 2 minutes to ensure complete dissolution.
-
-
Serial Dilution:
-
Prepare dilutions at 10, 20, 40, and 80
M .
-
-
Baseline Correction:
-
Run a baseline scan with pure MeOH in both sample and reference paths.
-
-
Measurement:
-
Scan from 200 nm to 400 nm .
-
Record Absorbance (A) at
(~260 nm).[2]
-
-
Data Analysis:
-
Plot
vs. Concentration ( ). -
Calculate
from the slope (Beer-Lambert Law: ). -
Acceptance Criteria:
for the linear regression.
-
Part 5: Synthesis & Isomerization Pathways (Visualized)
The following diagram illustrates the synthesis pathways and the critical divergence between the stable 3-amino and unstable 5-amino isomers.
Caption: Divergent synthesis pathways showing the origin of the stable 3-amino-5-phenylisoxazole isomer and its spectral characteristic.
References
-
Johnson, L., Powers, J., Ma, F., et al. (2013). "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173. Link
-
BenchChem. (2025). "5-Phenylisoxazol-3-ol Spectral Data and Tautomerism." BenchChem Technical Library. Link
-
PubChem. (2025). "Compound Summary: 5-Amino-3-phenylisoxazole (CAS 4369-55-5)."[3] National Center for Biotechnology Information. Link
- Alberola, A., et al. (1987). "Isoxazoles: Synthesis and UV Characterization." Journal of Heterocyclic Chemistry. (Validating the phenyl-isoxazole chromophore shift).
-
Speranza, G., et al. (2003). "Synthesis and in vitro Pharmacology of Novel Heterocyclic Muscarinic Ligands." Il Farmaco, 58, 739-748.[4] (Confirming synthesis and stability of 3-amino-5-phenylisoxazole).
Sources
Reference Standards for 5-Phenylisoxazol-3-amine Impurity Profiling
This guide provides a technical comparison of reference standard options for 5-Phenylisoxazol-3-amine (also known as 3-amino-5-phenylisoxazole), a critical intermediate in the synthesis of sulfonamide COX-2 inhibitors (e.g., Valdecoxib).
The guide focuses on the "Regioisomer Challenge," a specific analytical hurdle where the target compound co-elutes with its structural isomer, necessitating high-specificity reference standards.
Content Type: Technical Comparison Guide Audience: Analytical Chemists, QC Managers, Drug Development Scientists
Executive Summary: The Regioisomer Challenge
In the analysis of 5-Phenylisoxazol-3-amine , standard purity assessments (HPLC area %) are often deceptive. The synthesis of this compound from benzoylacetonitrile and hydroxylamine involves a bifurcation pathway that produces two regioisomers:
-
Target: 5-Phenylisoxazol-3-amine (Phenyl at C5, Amine at C3).[1]
-
Critical Impurity: 3-Phenylisoxazol-5-amine (Phenyl at C3, Amine at C5).[1]
These isomers share identical molecular weights (MW 160.[1]17) and similar polarities, often co-eluting on standard C18 gradients.[1] Consequently, a "99%" purity result using a generic reference standard may actually represent a mixture of isomers.[1] This guide compares reference standard grades to resolve this specificity issue.
Comparative Analysis of Reference Standard Options
The following table compares the three primary classes of reference materials available for this profiling.
Table 1: Reference Standard Performance Matrix
| Feature | Option A: Primary/Certified Reference Material (CRM) | Option B: Qualified Impurity Standard (Custom) | Option C: Research Grade Reagent |
| Primary Use | Assay assignment of Working Standards. | Spiking studies, Retention Time (RT) marker, Method Validation.[1] | Early R&D synthesis, not for analytical release. |
| Purity Confidence | High (99.5%+) | High (98.0%+) | Variable (95-98%) |
| Isomeric Purity | Explicitly tested by qNMR/NOE to confirm regiochemistry.[1] | Characterized by 1H-NMR. | Unknown (Often a mixture of 3-amino and 5-amino). |
| Traceability | NIST/Pharmacopeia traceable weights.[1] | CoA with structural elucidation attached. | Batch-dependent; often lacks detailed CoA.[1] |
| Data Support | Full CoA (HPLC, MS, NMR, Water, ROI, Residual Solvents).[1] | HPLC Purity, MS, 1H-NMR. | HPLC Purity only. |
| Cost | $ | ||
| Regulatory Fit | Mandatory for Phase III/Commercial release.[1] | Acceptable for Impurity Qualification (ICH Q3A).[1][2][3] | Unacceptable for GMP release testing.[1] |
Critical Insight: When to Use Which?
-
Choose Option B (Qualified Impurity Standard) for the 3-Phenylisoxazol-5-amine regioisomer. You do not need a CRM for the impurity itself, but you must have a standard that is structurally confirmed to be the wrong isomer to prove your method can separate it.[1]
-
Choose Option A (CRM) for the 5-Phenylisoxazol-3-amine target peak quantification to establish the response factor.
Technical Deep Dive: Impurity Formation & Control
The choice of reference standard is dictated by the synthesis pathway. The reaction of benzoylacetonitrile with hydroxylamine is pH-dependent.
Diagram 1: Impurity Formation Pathway (Graphviz)[1]
Caption: Divergent synthesis pathways leading to the target compound and its difficult-to-separate regioisomer.
Experimental Protocol: Validated Separation Method
To utilize your reference standards effectively, you must employ an HPLC method capable of resolving the two isomers. The following protocol is optimized for specificity.
Method: Reverse Phase Gradient HPLC with Acidic Modifier
Rationale: The amino group on the isoxazole ring is weakly basic.[1] Using an acidic mobile phase (pH ~2.[1]5) ensures the amine is fully protonated.[1] The electronic environment of the amine at position 3 vs. position 5 creates a slight difference in pKa and hydrophobicity, which is exploited by the C18 stationary phase.
Chromatographic Conditions:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Isosbestic point) and 210 nm (Impurity sensitivity).[1]
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 15.0 | 60 | Linear Gradient |
| 20.0 | 90 | Wash |
| 20.1 | 10 | Re-equilibration |
| 25.0 | 10 | End |
Standard Qualification Workflow
If purchasing a commercial "Research Grade" standard (Option C) to save costs, you must qualify it in-house before use as a reference.[1]
Step-by-Step Qualification:
-
Identity Confirmation (NMR): Perform 1H-NMR.
-
Purity Assignment (Mass Balance):
[1] -
System Suitability: Inject a mixture of Target and Regioisomer standards.
-
Requirement: Resolution (Rs) > 1.5 between the two peaks.[1]
-
Reference Standard Selection Decision Tree
Use this logic flow to determine which standard to purchase for your specific development phase.
Diagram 2: Selection Logic (Graphviz)
Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory requirements and chemical risk.
References
-
ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1][2][3] International Council for Harmonisation.[1] Link
-
El-Sawy, E. R., et al. (2013).[1] Synthesis of 5-membered heterocycles using benzoylacetonitriles as synthon.[4][5] TÜBİTAK Academic Journals.[1] Link
-
Pure Synth. (2024).[1] 5-Amino-3-Phenylisoxazole 98.0%(HPLC) Product Specification. Pure Synth Chemical Data.[1] Link
-
PubChem. (2025).[1] 5-Amino-3-phenylisoxazole Compound Summary. National Library of Medicine. Link
-
Simson Pharma. (2025).[1] Valdecoxib Impurity Profiling and Reference Standards. Simson Pharma Limited.[1] Link
Sources
Safety Operating Guide
5-Phenylisoxazol-3-amine hydrochloride proper disposal procedures
As a Senior Application Scientist, establishing a self-validating, scientifically rigorous safety protocol for chemical handling is just as critical as the experimental design itself. 5-Phenylisoxazol-3-amine hydrochloride (CAS: 93113-35-0) is a highly valuable synthetic building block in drug discovery, but its unique structural properties—specifically its nitrogen-rich heterocyclic core and halogenated salt form—demand highly specific logistical and disposal procedures.
This guide provides an authoritative, step-by-step operational plan for the safe handling, neutralization, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. We do not simply follow rules; we respond to the chemical realities of the compound.
| Property | Value | Causality for Disposal Strategy |
| Chemical Name | 5-Phenylisoxazol-3-amine hydrochloride | The amine hydrochloride salt dissociates in water, lowering pH and requiring neutralization prior to disposal[1]. |
| CAS Number | 93113-35-0 | Essential for institutional Environmental Health and Safety (EHS) tracking and EPA compliance[1]. |
| Molecular Formula | C9H9ClN2O | Contains chlorine and nitrogen. Combustion will generate hazardous hydrogen chloride (HCl) and nitrogen oxides (NOx)[2]. |
| Molecular Weight | 196.63 g/mol | Used to calculate exact stoichiometric requirements for acid-base neutralization[2]. |
| GHS Hazards | H302, H315, H319, H335 | Skin/eye irritant and harmful if swallowed. Dictates the mandatory use of chemical-resistant gloves and fume hoods[3]. |
The Mechanistic Reasoning: Why can't this compound be washed down the sink? First, the isoxazole ring is highly stable and can resist standard microbial degradation in municipal wastewater treatment plants, potentially leading to long-term aquatic toxicity[4]. Second, as a hydrochloride salt, dissolving this compound yields an acidic solution that can damage plumbing infrastructure. Finally, because it is a halogenated organic compound, it must be routed to a equipped with an alkaline scrubber system to capture and neutralize the acidic exhaust gases generated during thermal destruction[5].
Waste Segregation & Processing Logic
Proper segregation prevents dangerous cross-reactions (e.g., mixing with strong oxidizers) and reduces disposal costs. The following decision tree outlines the self-validating workflow for processing different forms of 5-Phenylisoxazol-3-amine hydrochloride waste.
Workflow for segregation, neutralization, and disposal of 5-Phenylisoxazol-3-amine HCl waste.
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system; you do not move to the next step until the current step's success is empirically confirmed (e.g., via pH testing).
Protocol A: Solid Waste & Spill Management
Solid amine hydrochlorides pose a severe inhalation hazard if aerosolized.
-
Containment: In the event of a solid spill, do not dry sweep . Dry sweeping generates inhalable hazardous dust[6].
-
Suppression & Collection: Dampen the powder slightly with a compatible, non-reactive solvent (e.g., water or a small amount of ethanol) to suppress dust formation. Collect the dampened mass using a spark-proof spatula[6].
-
Packaging: Transfer the collected solid and all contaminated paper towels into a chemically resistant, sealable high-density polyethylene (HDPE) container.
-
Labeling: Label the container strictly as "Hazardous Solid Waste: Halogenated Organic (5-Phenylisoxazol-3-amine HCl)" and store away from oxidizing agents until EHS pickup.
Protocol B: Aqueous Solution Neutralization
If the compound is dissolved in an aqueous matrix during an assay or extraction, the acidic nature of the hydrochloride salt must be neutralized prior to final waste bulking[5].
-
Preparation: Transfer the aqueous waste to a designated heavy-walled beaker inside a chemical fume hood. Add a PTFE-coated magnetic stir bar.
-
Titration: Place the beaker on a stir plate. While stirring continuously at medium speed, slowly add a 1M Sodium Hydroxide (NaOH) solution dropwise[5].
-
Validation (Critical Step): Monitor the pH continuously using a calibrated pH meter or high-resolution indicator strips. Continue the dropwise addition until the solution stabilizes in a neutral range (pH 6.0 – 8.0)[5].
-
Segregation: Once neutralized, pour the solution into a designated "Aqueous Hazardous Waste" carboy. Ensure this carboy is rated for halogenated aqueous waste.
Protocol C: Empty Container Decontamination
Empty containers that previously held the raw chemical must be decontaminated before they can be treated as standard laboratory glass/plastic waste[5].
-
First Rinse: In a fume hood, rinse the original container with a small volume of a polar organic solvent (e.g., acetone) to dissolve any residual organic compound[5].
-
Triple Rinse: Perform two additional rinses using deionized water. Agitate the container gently during each rinse to ensure all interior surfaces are washed.
-
Rinsate Disposal: Collect all rinsate from the three washes and deposit it into the halogenated organic liquid waste stream[5].
-
Defacing & Disposal: Allow the container to air-dry completely in the fume hood. Once dry, permanently deface or remove the original chemical label to prevent misidentification, and dispose of the container in the regular laboratory glass/plastic waste[5].
Regulatory Compliance & Trustworthiness
By executing these procedures, your laboratory remains fully compliant with regulations regarding the handling of halogenated organic waste[7]. Proper neutralization and segregation not only protect municipal water systems from recalcitrant isoxazole derivatives but also ensure that downstream waste management facilities can safely incinerate the material without damaging their scrubber infrastructure.
References
Sources
- 1. 6455-31-8|5-Phenylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 6455-31-8|5-Phenylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fiocruz.br [fiocruz.br]
Personal protective equipment for handling 5-Phenylisoxazol-3-amine hydrochloride
An authoritative, self-validating operational guide for the safe handling, preparation, and disposal of 5-Phenylisoxazol-3-amine hydrochloride .
Executive Summary
5-Phenylisoxazol-3-amine hydrochloride (CAS: 93113-35-0) is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry, often serving as a bioisostere or a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics[1].
However, handling the hydrochloride salt of this amine presents specific logistical and safety challenges. The salt form, while offering superior aqueous solubility compared to its free base, is prone to electrostatic cling, aerosolization, and hygroscopicity. When airborne dust contacts the mucosal membranes of the eyes or respiratory tract, it rapidly dissolves, causing a localized drop in pH that exacerbates its intrinsic irritant properties[2][3]. This guide provides drug development professionals with a field-proven, mechanistic approach to mitigating these risks through engineered controls, targeted Personal Protective Equipment (PPE), and validated disposal protocols.
Physicochemical & Hazard Profile
Understanding the fundamental properties of a compound is the first step in designing a safe operational workflow. The hazards associated with 5-phenylisoxazol-3-amine hydrochloride are primarily driven by its reactivity as an amine salt and its potential to form fine, easily inhaled particulate matter[3][4].
Table 1: Hazard and Identification Matrix
| Property / Classification | Detail | Operational Implication |
| Chemical Name | 5-Phenylisoxazol-3-amine hydrochloride | Salt form increases solubility but requires moisture-free storage. |
| CAS Number | 93113-35-0 | Use for exact inventory tracking and SDS retrieval. |
| Molecular Formula | C9H9ClN2O | Contains reactive amine and halogen components. |
| Acute Toxicity (Oral) | Category 4 (H302) | Strictly prohibit eating/drinking in the handling area. |
| Skin Corrosion/Irritation | Category 2 (H315) | Mandates chemical-resistant dermal barriers. |
| Serious Eye Damage | Category 2A (H319) | Requires tight-fitting ocular protection against dust. |
| STOT - Single Exposure | Category 3 (H335) | Respiratory tract irritant; mandates fume hood usage. |
Mandatory Personal Protective Equipment (PPE) Matrix
Safety protocols must be grounded in causality. We do not simply wear PPE; we select specific materials designed to counteract the exact physicochemical threats posed by the compound[4][5].
Table 2: PPE Specifications and Mechanistic Rationale
| PPE Category | Required Specification | Causality & Rationale |
| Eye Protection | Safety goggles with side shields (NIOSH/EN 166 approved) | Prevents ocular exposure to airborne hydrochloride dust. Contact with tear fluid causes rapid dissolution and severe localized irritation (H319). |
| Hand Protection | Nitrile gloves (Minimum 4 mil thickness) | Nitrile provides superior chemical resistance against the lipophilic isoxazole core and the acidic salt form compared to latex. |
| Body Protection | Flame-retardant, anti-static laboratory coat | Protects underlying clothing from contamination. Anti-static properties prevent the aerosolization of the charged hydrochloride powder. |
| Respiratory | Chemical Fume Hood (Face velocity: 80-100 fpm) | The primary defense against H335 (respiratory irritation). If a hood is unavailable, a NIOSH N95 or P100 particulate respirator is mandatory. |
Operational Workflow & Handling Protocol
To prevent exposure and ensure experimental integrity, the handling of 5-phenylisoxazol-3-amine hydrochloride must follow a self-validating workflow. The greatest risk of exposure occurs during the transfer and weighing phases due to the powder's electrostatic properties.
Step-by-step safe handling and solution preparation workflow for amine hydrochlorides.
Step-by-Step Solution Preparation Protocol:
-
Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Clear the workspace of incompatible materials (strong oxidizing agents).
-
Static Mitigation: Amine hydrochloride salts are highly prone to static cling. Use an anti-static zero-ion gun on the weighing balance and use grounded, stainless-steel micro-spatulas to prevent powder dispersion.
-
Closed-System Transfer: Tare your target vial on the analytical balance inside the fume hood. Carefully transfer the solid. Self-Validation Check: Ensure no powder adheres to the outer threads of the vial; wipe with a Kimwipe if necessary.
-
In-Vial Solubilization: To minimize transfer losses and airborne dust, add your chosen solvent (e.g., DMSO, Methanol, or Ethanol) directly to the weighing vial.
-
Validation of Dissolution: Cap the vial tightly and vortex. Self-Validation Check: Inspect the solution against a dark background to ensure complete dissolution of the salt before proceeding with downstream assays.
Comprehensive Disposal & Spill Management Plan
Improper disposal of amine hydrochlorides can lead to environmental contamination and regulatory non-compliance. Amines and their salts frequently adhere to glass surfaces via electrostatic interactions and hydrogen bonding, necessitating aggressive decontamination[5].
Segregation and disposal pathway, including the triple-rinse protocol for empty containers.
Step-by-Step Disposal Protocol:
-
Solid Waste Segregation: Collect all contaminated consumables (weigh boats, pipette tips, Kimwipes, and used nitrile gloves) in a dedicated, leak-proof hazardous solid waste bin. Do not mix with general lab trash[5].
-
Liquid Waste Management: Solutions containing 5-phenylisoxazol-3-amine hydrochloride must be collected in a chemically compatible liquid waste carboy. Ensure the carboy features a vented cap to prevent pressure buildup from potential solvent off-gassing.
-
Container Decontamination (The Triple-Rinse Method):
-
Rinse 1 & 2 (Disruption): Add a small volume of a polar aprotic solvent (e.g., DMSO) or alcohol to the empty original container. Cap and shake vigorously. This disrupts the hydrogen bonds adhering the residual compound to the glass. Dispose of the rinsate into the liquid hazardous waste bin[5].
-
Rinse 3 (Clearance): Rinse the vial with distilled water to clear residual organic solvent. Dispose of this aqueous rinsate into the liquid hazardous waste bin.
-
Defacement: Once thoroughly decontaminated and dried, completely deface or remove the original chemical label. The clean glass vial can now be discarded in standard laboratory glass recycling.
-
Emergency Spill Response
In the event of a powder spill outside the fume hood:
-
Evacuate and Ventilate: Step back and allow the laboratory's HVAC system to clear any immediate aerosolized dust[4].
-
Containment: Do NOT dry sweep, as this will aerosolize the hydrochloride salt. Instead, cover the spill with damp absorbent paper towels (using water or ethanol) to trap the powder.
-
Collection: Carefully scoop the damp towels and absorbed material into a hazardous waste bag. Wash the contaminated surface thoroughly with soap and water to neutralize residual acidity[3].
References
Sources
- 1. 5-PHENYLISOXAZOL-3-AMINE HYDROCHLORIDE|CAS 93113-35-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 2. Isoxazol-3-amine | 3-Aminoisoxazole | Oxazoles | Ambeed.com [ambeed.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
